molecular formula C21H21N3S B12374733 Z8554052021

Z8554052021

货号: B12374733
分子量: 347.5 g/mol
InChI 键: ATZZDUROECFBCD-HOTGVXAUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Z8554052021 is a useful research compound. Its molecular formula is C21H21N3S and its molecular weight is 347.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C21H21N3S

分子量

347.5 g/mol

IUPAC 名称

(1S)-N-[(1S)-1-(1-benzothiophen-3-yl)ethyl]-1-(3-pyrazol-1-ylphenyl)ethanamine

InChI

InChI=1S/C21H21N3S/c1-15(17-7-5-8-18(13-17)24-12-6-11-22-24)23-16(2)20-14-25-21-10-4-3-9-19(20)21/h3-16,23H,1-2H3/t15-,16-/m0/s1

InChI 键

ATZZDUROECFBCD-HOTGVXAUSA-N

手性 SMILES

C[C@@H](C1=CC(=CC=C1)N2C=CC=N2)N[C@@H](C)C3=CSC4=CC=CC=C43

规范 SMILES

CC(C1=CC(=CC=C1)N2C=CC=N2)NC(C)C3=CSC4=CC=CC=C43

产品来源

United States

Foundational & Exploratory

Unable to Provide Technical Guide for "Z8554052021 Catheter" Due to Lack of Publicly Available Information

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the material composition and technical specifications of a catheter with the identifier "Z8554052021" has yielded no specific results. The information required to generate an in-depth technical guide or whitepaper, including quantitative data, experimental protocols, and signaling pathways, is not publicly available for a product with this designation.

The search results did provide general information regarding the regulation and material science of medical devices. The U.S. Food and Drug Administration (FDA) provides resources on the safety of materials used in medical devices, including metals, polymers, and ceramics.[1][2] The FDA evaluates the biocompatibility and overall safety of these materials as part of the premarket review process.[2] Additionally, general patent information describes various coatings and materials used for medical devices, such as inorganic barrier layers and therapeutic agent reservoirs, to enhance their function.[3]

However, none of the retrieved documents referenced the specific product "this compound." Without access to manufacturer's specifications, regulatory filings, or scientific studies related to this particular catheter, it is impossible to fulfill the request for a detailed technical guide. The creation of data tables, experimental methodologies, and visualizations of signaling pathways is contingent upon the availability of this foundational product information.

For researchers, scientists, and drug development professionals seeking information on catheter materials, it is recommended to consult resources from specific manufacturers for their documented products or to refer to scientific literature and regulatory databases for information on commercially available and approved medical devices.

References

Technical Guide: VWR Z8554052021 Laboratory Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The product code VWR Z8554052021 appears to be associated with multiple common laboratory reagents, including Isopropyl Alcohol and Acetone, based on publicly available Safety Data Sheets (SDS). This guide provides a consolidated technical overview based on this information. As these products are general-purpose laboratory solvents, a discussion of specific biological signaling pathways is not applicable. The information provided is intended for researchers, scientists, and drug development professionals for safe handling and use in a laboratory setting.

Core Product Identification and Properties

The VWR product code this compound is linked to fundamental laboratory solvents such as Isopropyl Alcohol (Isopropanol) and Acetone. These are highly versatile organic solvents widely used for cleaning, degreasing, and as a reagent in chemical syntheses.[1][2]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of Isopropyl Alcohol and Acetone, the primary products identified with the specified VWR code.

Table 1: Physical and Chemical Properties of Isopropyl Alcohol

Property Value
Chemical Formula C₃H₈O
CAS Number 67-63-0[2]
Molar Mass 60.1 g/mol
Appearance Colorless liquid[3]
Odor Slight alcohol-like[3]
Boiling Point 82.6 °C (180.7 °F)
Melting Point -89 °C (-128 °F)
Flash Point 12 °C (53.6 °F) - Closed Cup
Density 0.786 g/cm³ at 20 °C[4]

| Solubility in Water | Miscible |

Table 2: Physical and Chemical Properties of Acetone

Property Value
Chemical Formula C₃H₆O
CAS Number 67-64-1[5]
Molar Mass 58.08 g/mol [6]
Appearance Clear, colorless liquid[5]
Odor Pungent, sweetish
Boiling Point 56 °C (133 °F)[6]
Melting Point -95 °C (-139 °F)[6]
Flash Point -20 °C (-4 °F) - Closed Cup
Specific Gravity 0.786 - 0.789 at 25 °C[5]

Experimental Protocols: Safe Handling and Usage

Given the nature of these products as flammable solvents, adherence to strict safety protocols is paramount. The following represents a generalized experimental protocol for the safe handling and use of solvents like Isopropyl Alcohol or Acetone in a research environment.

Personal Protective Equipment (PPE) and Preparation
  • Attire: Wear a flame-resistant lab coat, long pants, and closed-toe shoes.

  • Eye Protection: Use chemical splash goggles that meet ANSI Z87.1 standards.

  • Hand Protection: Wear solvent-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or perforation before use.[3]

  • Ventilation: All handling of the solvent must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[3]

  • Emergency Equipment: Ensure an eyewash station, safety shower, and a Class B fire extinguisher are readily accessible and unobstructed.

Solvent Dispensing and Use
  • Grounding: When transferring volumes greater than 1 liter, ensure both the source container and the receiving vessel are properly grounded and bonded to prevent static discharge, which can ignite flammable vapors.[2][3]

  • Tools: Use only non-sparking tools when opening or handling containers.[2]

  • Heating: Never heat flammable solvents using an open flame. Use only intrinsically safe heating equipment such as heating mantles or steam baths. Keep away from all ignition sources.[2][3]

  • Procedure: For applications such as cleaning or degreasing, apply the solvent to a wipe cloth or immerse the object within the fume hood. Avoid spraying the solvent where possible.

Storage and Disposal
  • Storage: Store in a tightly closed, properly labeled container in a designated flammable liquids cabinet. The storage area should be cool, dry, and well-ventilated, away from incompatible materials like strong oxidizing agents.[3][7]

  • Disposal: Dispose of waste solvent and solvent-contaminated materials (e.g., wipes, gloves) in a designated hazardous waste container. Do not pour waste solvent down the drain. All disposal must follow institutional, local, and national regulations.[2]

Mandatory Visualizations

The following diagrams illustrate key workflows for the safe and effective use of laboratory solvents and reagents associated with this product number.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling & Use Phase cluster_cleanup 3. Post-Procedure Phase PPE Don Personal Protective Equipment (Lab Coat, Goggles, Gloves) Vent Verify Chemical Fume Hood is Operational PPE->Vent Equip Locate Emergency Equipment (Fire Extinguisher, Eyewash) Vent->Equip Ground Prepare Grounding and Bonding for Large Volume Transfer Equip->Ground Dispense Dispense Solvent (Use Non-Sparking Tools) Ground->Dispense Ground->Dispense If > 1L Use Perform Task (e.g., Cleaning, Synthesis) Dispense->Use Dispense->Use Inside Fume Hood Waste Segregate & Dispose of Hazardous Waste Use->Waste Store Return Solvent to Flammables Cabinet & Seal Tightly Waste->Store Clean Clean Work Area Store->Clean Decontam Remove & Decontaminate PPE Clean->Decontam end End Decontam->end start Start start->PPE

Caption: General workflow for the safe handling of flammable laboratory solvents.

In the event that VWR this compound refers to pH test strips, the following workflow applies.

G cluster_prep 1. Preparation cluster_measure 2. Measurement cluster_read 3. Reading & Disposal Sample Obtain Sample Solution Strip Remove One Test Strip from Container Sample->Strip Seal Immediately Reseal Container Strip->Seal Dip Dip Strip in Sample (1 sec) Seal->Dip Shake Shake Off Excess Liquid Dip->Shake Wait Wait for Color to Stabilize Dip->Wait Weakly buffered solution: keep immersed longer Shake->Wait Compare Compare Strip to Color Chart Wait->Compare Record Record pH Value Compare->Record Dispose Dispose of Used Strip Record->Dispose end End Dispose->end start Start start->Sample

Caption: Standard protocol for pH measurement using indicator test strips.

References

Technical Guide: Biocompatibility of Nelaton Tip Catheters

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search for public biocompatibility data for the specific product code "Nelaton tip catheter Z8554052021" did not yield specific results. Biocompatibility data for medical devices is typically proprietary to the manufacturer and is often submitted to regulatory bodies for approval rather than being published publicly.

However, this guide provides a comprehensive overview of the typical biocompatibility data and testing protocols expected for a sterile, single-use Nelaton tip catheter, in accordance with the international standard ISO 10993, "Biological evaluation of medical devices." The data presented is representative for a device of this nature.

This technical guide outlines the core biocompatibility assessments for a Nelaton tip catheter, a transient-use medical device that comes into contact with mucosal membranes and breached surfaces. The evaluation framework is based on ISO 10993-1, which categorizes the device based on the nature and duration of body contact.

Device Categorization:

  • Nature of Contact: Surface device, contacting mucosal membrane.

  • Duration of Contact: Limited exposure (<24 hours).

Based on this categorization, the following biocompatibility endpoints are considered fundamental for ensuring patient safety.

Biocompatibility Data Summary

The following tables summarize the typical results for key biocompatibility tests performed on a representative Nelaton tip catheter.

Table 1: In Vitro Cytotoxicity (ISO 10993-5)

Test Method Cell Line Test Article Extract Result Conclusion

| MEM Elution | L929 Mouse Fibroblast | 0.9% NaCl, Cottonseed Oil | Grade ≤ 2 | Non-cytotoxic |

Table 2: Sensitization (ISO 10993-10)

Test Method Species Test Article Extract Challenge Result Conclusion

| Guinea Pig Maximization Test (GPMT) | Guinea Pig | 0.9% NaCl, Cottonseed Oil | Topical & Intradermal | No reaction (0/10) | Non-sensitizing |

Table 3: Irritation & Intracutaneous Reactivity (ISO 10993-23 & 10993-10)

Test Species Test Article Extract Observation Period Result (Score) Conclusion
Intracutaneous Irritation Rabbit 0.9% NaCl, Cottonseed Oil 72 hours < 1.0 Non-irritating

| Mucosal Irritation (Vaginal) | Rabbit | 0.9% NaCl | 72 hours | < 1.0 | Non-irritating |

Table 4: Systemic Toxicity (ISO 10993-11)

Test Species Test Article Extract Route of Administration Observation Period Result Conclusion

| Acute Systemic Injection | Mouse | 0.9% NaCl, Cottonseed Oil | Intravenous & Intraperitoneal | 72 hours | No systemic toxicity | No systemic toxicity |

Table 5: Material Mediated Pyrogenicity (ISO 10993-11)

Test Method Species Test Article Extract Route of Administration Result Conclusion

| Rabbit Pyrogen Test | Rabbit | 0.9% NaCl | Intravenous | Sum of temp. rises < 1.15°C | Non-pyrogenic |

Experimental Protocols

The following sections detail the methodologies for the key biocompatibility tests.

2.1 In Vitro Cytotoxicity: MEM Elution Method (ISO 10993-5)

This test evaluates the potential for a medical device to cause cellular damage.

  • Test Article Preparation: The catheter material is extracted in both polar (0.9% NaCl) and non-polar (Cottonseed Oil) solvents at 37°C for 24 hours to create test extracts.

  • Cell Culture: A near-confluent monolayer of L929 mouse fibroblast cells is cultured.

  • Exposure: The culture medium is replaced with the test article extracts. Positive (e.g., organotin-stabilized PVC) and negative (e.g., high-density polyethylene) controls are run in parallel.

  • Incubation: The cells are incubated for 48 hours.

  • Evaluation: The cells are examined microscopically for malformation, degeneration, and lysis. Reactivity is graded on a scale of 0 (no reactivity) to 4 (severe reactivity). A grade of ≤ 2 is considered a passing result.

2.2 Sensitization: Guinea Pig Maximization Test (GPMT) (ISO 10993-10)

This protocol assesses the potential for the device material to induce an allergic or hypersensitivity reaction.

  • Induction Phase: A group of guinea pigs is initially exposed to the test article extracts via intradermal injections and topical application to induce a potential allergic state.

  • Challenge Phase: After a 2-week rest period, the animals are challenged with a topical application of the test extracts on a new, untreated site.

  • Observation: The challenge sites are observed at 24, 48, and 72 hours for signs of erythema and edema.

2.3 Intracutaneous Irritation (ISO 10993-23)

This test assesses the potential for local irritation from chemicals that may be extracted from the device material.

  • Extraction: The device is extracted in both polar and non-polar solvents as described for the cytotoxicity test.

  • Injection: A small volume (0.2 mL) of the test extract is injected intracutaneously into the dorsal skin of rabbits. A solvent control is injected at a parallel site.

  • Observation: The injection sites are observed for erythema and edema at 24, 48, and 72 hours post-injection.

  • Scoring: The reactions are scored, and the overall score for the test extract is compared to the control. A final score of less than 1.0 indicates no significant irritation potential.

Visualizations

The following diagrams illustrate the logical flow of biocompatibility assessment and a typical experimental workflow.

Biocompatibility_Assessment_Flow start Device Identification (Nelaton Catheter) categorization Categorization (ISO 10993-1) - Nature: Mucosal Membrane - Duration: Limited (<24h) start->categorization endpoints Identify Required Endpoints - Cytotoxicity - Sensitization - Irritation categorization->endpoints testing Conduct Biocompatibility Testing endpoints->testing data Data Analysis & Interpretation testing->data report Final Biocompatibility Report data->report Cytotoxicity_Workflow cluster_prep Preparation cluster_exposure Exposure & Incubation cluster_eval Evaluation prep_device Device Sample (Nelaton Catheter) prep_extract Prepare Extracts (Polar & Non-Polar Solvents) prep_device->prep_extract exposure Expose Cells to Extracts (Test, Positive, Negative Controls) prep_extract->exposure prep_cells Culture L929 Fibroblast Cells prep_cells->exposure incubation Incubate for 48 hours exposure->incubation microscopy Microscopic Examination (Lysis, Malformation) incubation->microscopy scoring Grade Reactivity (Scale 0-4) microscopy->scoring result Final Result (Pass/Fail) scoring->result

Technical Guide: Sterility and Packaging of Terminally Sterilized Catheters

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical guide provides a comprehensive overview of the principles, processes, and validation requirements for the sterility and packaging of terminally sterilized catheters. The specific product identifier "Z8554052021" does not correspond to a publicly available product specification. Therefore, this document presents generalized industry-standard information and should not be considered as specific data for any particular product. For information pertaining to a specific catheter, please consult the manufacturer's official documentation.

This guide is intended for researchers, scientists, and drug development professionals to provide an in-depth understanding of the critical aspects of ensuring the sterility and integrity of sterile catheter products.

Introduction to Catheter Sterility and Packaging

The sterility of medical devices such as catheters is paramount to patient safety, preventing healthcare-associated infections (HAIs).[1][2] The process of rendering a catheter sterile and maintaining its sterility until the point of use is a multi-faceted endeavor, encompassing terminal sterilization and a robust sterile barrier packaging system. The selection of sterilization and packaging methods is dictated by the catheter's material composition, design, and intended use.

This guide details common terminal sterilization methods, packaging system requirements as per ISO 11607, and the validation testing necessary to ensure product safety and efficacy throughout its shelf life.[3]

Terminal Sterilization Methods

Terminal sterilization is the process of sterilizing a product in its final packaging. Common methods for catheters include Ethylene (B1197577) Oxide (EtO) sterilization, radiation (Gamma or E-beam), and steam sterilization.[4][5]

Ethylene Oxide (EtO) Sterilization

Ethylene Oxide is a colorless gas that is widely used for sterilizing medical devices, particularly those sensitive to heat and moisture.[6][7][8] Approximately 50% of all sterile medical devices in the U.S. are sterilized with EtO.[4][7][9] The microbicidal action of EtO is based on its alkylation of proteins, DNA, and RNA within microorganisms, which prevents cellular metabolism and replication.[7]

Typical EtO Sterilization Cycle Parameters:

Parameter Typical Range Purpose
Gas Concentration 400 - 1200 mg/L To ensure effective microbial kill.
Temperature 37 - 63 °C To optimize the rate of sterilization.
Relative Humidity 40 - 80% To hydrate (B1144303) microorganisms, facilitating EtO penetration.

| Exposure Time | 1 - 6 hours | The duration of exposure to EtO at the specified parameters. |

Radiation Sterilization (Gamma and E-beam)

Radiation sterilization uses ionizing radiation to destroy microorganisms.[10] This method is effective for a wide range of materials and can penetrate dense packaging.[11][12]

  • Gamma Irradiation: Utilizes Cobalt-60 as a source of gamma rays. It is a highly penetrating form of radiation, making it suitable for sterilizing fully packaged, dense products.[11][12][13]

  • Electron Beam (E-beam) Irradiation: Uses a stream of high-energy electrons. E-beam has lower penetration than gamma but a much higher dose rate, resulting in shorter processing times.

Typical Radiation Sterilization Parameters:

Parameter Typical Range Purpose
Sterilization Dose 25 - 50 kGy The amount of radiation absorbed by the product to achieve the required Sterility Assurance Level (SAL).

| Dose Rate | Variable (higher for E-beam) | The speed at which the sterilization dose is delivered. |

Steam Sterilization (Autoclave)

Steam sterilization employs high-pressure saturated steam to kill microorganisms.[1][6][14] It is a non-toxic and cost-effective method but is only suitable for materials and devices that can withstand high temperatures and moisture.[6][15]

Typical Steam Sterilization Cycle Parameters:

Parameter Typical Range Purpose
Temperature 121 - 135 °C To achieve rapid microbial inactivation.[14]
Pressure 15 - 30 psi To achieve the necessary steam saturation temperature.

| Exposure Time | 15 - 30 minutes | The duration of exposure to steam at the specified temperature and pressure.[15] |

Experimental Protocols for Sterilization Validation

Sterilization processes must be validated to ensure they consistently achieve the desired Sterility Assurance Level (SAL), which is typically a 10⁻⁶ probability of a single viable microorganism being present on an item after sterilization.[10][16]

Bioburden Determination (ISO 11737-1)

Objective: To determine the population of viable microorganisms on the catheter prior to sterilization.

Methodology:

  • Aseptically collect a statistically representative sample of catheters from a pre-sterilization production lot.

  • Extract microorganisms from the catheter using a validated method (e.g., immersion, flushing, swabbing).

  • Culture the extracted fluid on suitable growth media (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the plates at appropriate temperatures and durations.

  • Enumerate the resulting microbial colonies to determine the bioburden level.

Sterility Testing (USP <71>)

Objective: To confirm the absence of viable microorganisms on the catheter after sterilization.

Methodology:

  • Aseptically immerse the sterilized catheter or a portion of it in a suitable growth medium (e.g., Fluid Thioglycollate Medium for anaerobes and some aerobes, Tryptic Soy Broth for aerobes and fungi).

  • Incubate the medium for a specified period (typically 14 days).

  • Visually inspect the medium for any signs of microbial growth (turbidity).

  • If no growth is observed, the product passes the sterility test.

Ethylene Oxide Residual Analysis (ISO 10993-7)

Objective: To ensure that residual levels of EtO and its byproducts (ethylene chlorohydrin, ethylene glycol) on the sterilized catheter do not exceed safe limits.

Methodology:

  • Extract residuals from the sterilized catheter using a suitable solvent (e.g., water, organic solvent).

  • Analyze the extract using a validated analytical method, such as gas chromatography (GC).

  • Compare the measured residual levels to the limits specified in ISO 10993-7.

Sterile Barrier Packaging

The packaging for a sterile catheter must maintain a sterile barrier from the point of sterilization until it is opened for use. The design and validation of sterile barrier systems are governed by the international standard ISO 11607.[3]

Packaging Materials

Materials used for sterile packaging must be compatible with the chosen sterilization method and provide an effective microbial barrier. Common materials include:

  • Medical-grade paper: Porous to allow for gas exchange during EtO sterilization.

  • Tyvek®: A non-woven material made of high-density polyethylene (B3416737) fibers, known for its strength and microbial barrier properties.

  • Polymer films (e.g., PET, PE): Used as a transparent layer in pouch or tray packaging.

Packaging Integrity and Seal Strength Testing

A series of tests are performed to validate the integrity of the packaging and the strength of the seals.[17][18]

Common Packaging Integrity and Seal Strength Tests:

Test Method Standard Description
Visual Inspection ASTM F1886 A standardized visual examination of package seals for defects.[18]
Dye Penetration Test ASTM F1929 A test to detect leaks in package seals by applying a dye solution.[18]
Bubble Emission Test ASTM F2096 The package is submerged in water and pressurized to detect leaks by observing a stream of bubbles.[2][18]
Seal Strength Test ASTM F88 Measures the force required to separate a seal, indicating its strength.

| Burst Test | ASTM F1140 | Measures the internal pressure at which a package seal will burst. |

Shelf-Life Testing

Shelf-life testing is conducted to establish the expiration date for a sterile catheter, ensuring the product remains sterile and functional throughout its claimed shelf life.[19][20][21] This involves both accelerated aging and real-time aging studies.[21][22]

Accelerated Aging (ASTM F1980)

Objective: To simulate the effects of long-term aging in a shorter period to quickly bring a product to market.[20][22][23]

Methodology:

  • Sterilized and packaged catheters are placed in an environmental chamber at an elevated temperature.

  • The duration of the study is calculated based on the Arrhenius equation, which relates the rate of chemical reactions to temperature.[22]

  • At specified time points, samples are removed and undergo packaging integrity testing and product functionality testing.

Real-Time Aging

Objective: To confirm the shelf-life determined by accelerated aging under normal storage conditions.[22]

Methodology:

  • Sterilized and packaged catheters are stored under ambient conditions (e.g., 20-25°C).[22]

  • Samples are tested at regular intervals (e.g., 3, 6, 12, 24, 36 months) for packaging integrity and product functionality.

  • Real-time aging data is used to support the expiration date claimed for the product.

Diagrams

Sterilization_Validation_Workflow cluster_pre Pre-Sterilization cluster_sterilization Sterilization Process cluster_post Post-Sterilization Validation Bioburden Bioburden Determination (ISO 11737-1) Sterilization Terminal Sterilization (e.g., EtO, Gamma) Bioburden->Sterilization Sterility Sterility Testing (USP <71>) Sterilization->Sterility Residuals Residual Analysis (ISO 10993-7, if EtO) Sterilization->Residuals

Caption: Sterilization Validation Workflow.

Packaging_Validation_Workflow cluster_design Design & Material Selection cluster_validation Process Validation cluster_testing Performance & Stability Testing Materials Material Selection & Design (ISO 11607-1) Process Sealing Process Validation (ISO 11607-2) Materials->Process Integrity Package Integrity & Seal Strength Testing Process->Integrity Shipping Distribution Simulation (ASTM D4169) Integrity->Shipping Aging Shelf-Life Testing (ASTM F1980) Shipping->Aging

References

Technical Guide: VWR Catheter Z8554052021 in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

The VWR catheter with catalog number Z8554052021 is a critical tool for a variety of research applications, particularly in preclinical studies involving animal models. Its specific design and material composition make it suitable for vascular access for substance administration, blood sampling, and physiological monitoring. This guide provides an in-depth look at its intended use, technical specifications, and common experimental protocols.

Intended Use and Applications

The VWR catheter this compound is primarily intended for use in laboratory research settings with animal models. Its key applications include:

  • Intravenous (IV) Drug Administration: The catheter provides a reliable and sterile conduit for the systemic delivery of novel therapeutic agents, test compounds, and control substances. Its precise dimensions allow for controlled infusion rates, which is critical for pharmacokinetic and pharmacodynamic (PK/PD) studies.

  • Serial Blood Sampling: Researchers can perform serial blood draws to analyze drug concentrations, biomarkers, and other physiological parameters over time without causing undue stress to the animal from repeated needle punctures.

  • Fluid and Nutrient Infusion: In studies requiring long-term vascular access, this catheter can be used for the continuous infusion of fluids, nutrients, or other supportive therapies.

  • Physiological Monitoring: The catheter can be connected to pressure transducers for the direct measurement of arterial or venous blood pressure, providing valuable data for cardiovascular research.

Technical Specifications

While detailed specifications for the VWR catheter this compound are not publicly available, catheters of this type used in research typically possess the following characteristics. It is crucial for researchers to verify the exact specifications from the product's packaging or accompanying documentation before use.

ParameterTypical SpecificationSignificance in Research
Material Medical-grade Polyurethane or SiliconeBiocompatible materials reduce the risk of thrombosis and inflammation during in-dwelling periods.
Gauge Size Varies (e.g., 2Fr, 3Fr)The appropriate gauge is selected based on the size of the animal and the target vessel to ensure proper fit and minimize trauma.
Length Varies (e.g., 5 cm, 10 cm)The length must be suitable for reaching the desired anatomical location from the insertion site.
Catheter Type Single-lumenA single-lumen design is standard for basic infusion and sampling procedures.
Sterility Ethylene Oxide (EtO) SterilizedSterility is essential to prevent catheter-related bloodstream infections.

Experimental Protocols

The following are generalized protocols for common research applications of a vascular access catheter. Researchers must adapt these protocols to their specific study design, animal model, and institutional animal care and use committee (IACUC) guidelines.

Catheter Implantation (Rodent Model)

This protocol describes the surgical implantation of a vascular catheter into the jugular vein of a rat, a common procedure for enabling chronic vascular access.

G cluster_pre_op Pre-Operative Phase cluster_surgery Surgical Phase cluster_post_op Post-Operative Phase pre_op_1 Anesthetize Animal pre_op_2 Administer Analgesia pre_op_1->pre_op_2 pre_op_3 Shave and Sanitize Surgical Area pre_op_2->pre_op_3 surgery_1 Make Incision and Expose Jugular Vein pre_op_3->surgery_1 Proceed to Surgery surgery_2 Ligate Cranial Aspect of Vein surgery_1->surgery_2 surgery_3 Create Small Venotomy surgery_2->surgery_3 surgery_4 Insert Catheter and Secure with Suture surgery_3->surgery_4 surgery_5 Tunnel Catheter Subcutaneously to Exit Site surgery_4->surgery_5 post_op_1 Close Incision surgery_5->post_op_1 Complete Implantation post_op_2 Flush Catheter with Heparinized Saline post_op_1->post_op_2 post_op_3 Monitor Animal During Recovery post_op_2->post_op_3 G cluster_sampling Blood Sampling Timepoints start Day 0: Catheter Implantation & Recovery day_1 Day 1-3: Animal Acclimation start->day_1 day_4_dose Day 4: Administer Test Compound via Catheter day_1->day_4_dose tp_1 t = 5 min day_4_dose->tp_1 Start Sampling tp_2 t = 15 min tp_3 t = 30 min tp_4 t = 1 hr tp_5 t = 2 hr tp_6 t = 4 hr tp_7 t = 8 hr tp_8 t = 24 hr process_samples Process Blood Samples (e.g., Centrifuge for Plasma) tp_8->process_samples analysis Analyze Samples (e.g., LC-MS/MS) process_samples->analysis pk_analysis Pharmacokinetic Analysis of Concentration-Time Data analysis->pk_analysis G cluster_drug_delivery Drug Delivery cluster_cellular_response Cellular Response drug_admin Drug Administration (via Catheter) receptor Receptor drug_admin->receptor Inhibits Receptor kinase Kinase Cascade receptor->kinase transcription_factor Transcription Factor kinase->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression cellular_effect Cellular Effect (e.g., Apoptosis) gene_expression->cellular_effect

Navigating Catheter Selection for Research: A Technical Guide to Dimensions, Materials, and In Vivo Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of catheter dimensions, size conversions, and material properties critical for experimental design in research and drug development. It further details standardized protocols for in vivo catheterization procedures in animal models and explores the cellular signaling pathways associated with common catheter-related complications. The information is intended to serve as a foundational resource for ensuring procedural success, animal welfare, and data integrity in preclinical studies.

Section 1: Catheter Dimensions and Sizing Standards

Accurate catheter sizing is paramount to minimize vessel trauma, ensure patency, and achieve reliable experimental outcomes. The most common sizing standard is the French (Fr) scale, which denotes the outer diameter of the catheter.[1] A larger French size corresponds to a larger outer diameter.[1]

French Scale Conversion

The French scale is directly proportional to millimeters, where 1 Fr is equal to 1/3 of a millimeter.[1] This relationship is crucial for selecting catheters compatible with specific vessel sizes and for converting to other measurement units used in research documentation and device specifications.

Table 1: Catheter Size Conversion Chart (French vs. Metric & Imperial)

French (Fr) Outer Diameter (mm) Outer Diameter (inches)
1 0.33 0.013
2 0.67 0.026
3 1.00 0.039
4 1.35 0.053
5 1.67 0.066
6 2.00 0.079
7 2.30 0.092
8 2.70 0.105
9 3.00 0.118
10 3.30 0.131
12 4.00 0.158

| 14 | 4.70 | 0.184 |

Data compiled from multiple sources.[2][3][4][5]

Typical Catheter Sizes in Research Applications

The choice of catheter size is highly dependent on the animal model, the target vessel, and the experimental application. Using the smallest possible catheter that allows for adequate flow is a guiding principle to reduce the risk of complications.

Table 2: General Catheter Size Guidelines for Research Models

Animal Model Application Typical French (Fr) Size Gauge Equivalent (approx.)
Mouse Jugular Vein Cannulation 1 - 2 Fr 25G
Femoral Artery/Vein 1 - 2 Fr 25G
Bladder Catheterization 2 Fr (PE10 tubing) 24G
Rat Jugular Vein Cannulation 2 - 4 Fr 22G
Femoral Artery/Vein 2 - 3 Fr 22G
Carotid Artery 2 - 3 Fr 22G
Bladder Catheterization 3 - 5 Fr 18G
Rabbit Marginal Ear Vein 3 - 5 Fr 20G

| | Central Arterial/Venous | 3 - 5 Fr | 20G |

Note: These are general guidelines. The optimal size may vary based on animal strain, age, and specific vessel anatomy.[6][7][8][9][10]

Section 2: Catheter Materials in Drug Development and Research

The selection of catheter material is a critical decision that can influence the biocompatibility, durability, and overall success of an experimental study. The two most prevalent materials used in research catheters are polyurethane and silicone.

Material Properties and Comparison

Polyurethane (PU) has become a material of choice for many research applications, particularly for infusion studies, due to its strength, biocompatibility, and resistance to many chemical compounds.[9] Third-generation polyurethanes offer the advantage of modulated stiffness; they are firmer during insertion for easier placement and soften at body temperature to enhance comfort and reduce vessel irritation.[11]

Silicone is renowned for its high biocompatibility, biostability, and flexibility.[12][13] It is exceptionally soft, which can reduce trauma to the vein, and is highly resistant to bacterial adhesion.[11][14] However, silicone catheters typically have a thicker wall than polyurethane catheters of the same French size, resulting in a smaller internal diameter.[12] They also have lower tensile strength and pressure resistance compared to polyurethane.[11]

Table 3: Comparison of Polyurethane and Silicone Catheter Properties

Property Polyurethane Silicone
Biocompatibility Excellent Superior
Strength & Durability High tensile strength, high pressure resistance (e.g., 300 PSI) Lower tensile strength, lower pressure resistance (e.g., 40-60 PSI)
Flexibility Deformable to vessel geometry, softens in vivo Very soft and flexible, kink-resistant with thicker walls
Internal Diameter Larger for a given French size due to thinner walls Smaller for a given French size due to thicker walls
Chemical Compatibility Good compatibility with many solvents and drugs Chemically neutral, but sensitive to some solvents (ether, acetone)
Surface Properties Smooth, allows for specialized coatings Smooth, low friction, less prone to bacterial adhesion

| Insertion | Easier to advance due to initial stiffness | More difficult to advance due to softness |

Information compiled from multiple sources.[11][12][15][16][17][18]

Workflow for Catheter Material Selection

The following diagram outlines a logical workflow for selecting an appropriate catheter material based on experimental requirements.

Catheter Material Selection Workflow

Section 3: Experimental Protocols for In Vivo Catheterization

The following section details a generalized methodology for the surgical implantation of an indwelling jugular vein catheter in a rodent model, a common procedure in drug development for serial blood sampling and intravenous drug administration.

Surgical Protocol: Jugular Vein Catheterization in a Rat Model

Objective: To surgically implant a chronic indwelling catheter into the external jugular vein for repeated, stress-free access to the circulatory system.

Materials:

  • Anesthetic (e.g., Isoflurane)

  • Analgesic

  • Sterile surgical instruments (forceps, scissors, vessel dilator, needle holder)

  • Suture material (e.g., 4-0 silk)

  • Sterile catheter of appropriate size (e.g., 3Fr polyurethane) filled with sterile, heparinized saline

  • Gauze and antiseptic solution

  • Heating pad to maintain body temperature

Methodology:

  • Anesthesia and Preparation: Anesthetize the rat using an approved protocol and administer pre-operative analgesia.[4] Shave the ventral neck area and a small patch between the scapulae. Aseptically prepare the surgical sites.

  • Vessel Exposure: Place the animal in a dorsal recumbent position. Make a small midline incision on the ventral neck to expose the right external jugular vein. Carefully isolate the vein from surrounding fascia and connective tissue using blunt dissection.

  • Vessel Ligation and Incision: Place two silk sutures around the vein, one cranially and one caudally. Tightly ligate the cranial suture. The caudal suture is left loose to temporarily occlude blood flow during catheter insertion. Make a small venotomy between the two sutures with micro-scissors or a fine-gauge needle.

  • Catheter Insertion: Gently insert the tip of the pre-filled catheter into the venotomy. Advance the catheter into the vein until the tip is estimated to be near the entrance of the right atrium.

  • Catheter Securing: Secure the catheter in the vein by tightening the caudal suture around the vessel and the catheter. A third suture may be used to anchor the catheter to the surrounding muscle tissue to prevent dislodgement.

  • Tunneling: Using a tunneling tool or a long blunt needle, pass the external end of the catheter subcutaneously from the ventral neck incision to the exit site between the scapulae. This dorsal exit point prevents the animal from accessing and damaging the catheter.

  • Closure and Patency Check: Close the ventral skin incision with sutures or surgical clips. Flush the catheter with heparinized saline to confirm patency and lock it to prevent clotting.

  • Post-Operative Care: Allow the animal to recover on a heating pad. Administer post-operative analgesia as prescribed and monitor for any signs of distress, swelling, or infection. The animal should be allowed to fully recover before being used in experimental procedures.[2]

Experimental Workflow Diagram

The diagram below illustrates a typical workflow for a pharmacokinetic study utilizing a chronically catheterized animal model.

G cluster_pre Pre-Study cluster_study Study Day cluster_post Post-Study acclimatize Animal Acclimatization surgery Catheter Implantation Surgery acclimatize->surgery recovery Post-Surgical Recovery (>5 days) surgery->recovery baseline Baseline Blood Sample (t=0) recovery->baseline administer Administer Test Compound (IV via catheter) baseline->administer sampling Serial Blood Sampling (t=x, y, z...) administer->sampling analysis Sample Processing & Bioanalysis sampling->analysis data_analysis Pharmacokinetic Data Analysis analysis->data_analysis euthanasia Euthanasia & Tissue Collection data_analysis->euthanasia

Pharmacokinetic Study Workflow

Section 4: Signaling Pathways in Catheter-Associated Complications

The presence of an indwelling catheter can induce a local inflammatory response and create a pro-thrombotic environment at the catheter-vessel interface.[15][19] Understanding the underlying signaling pathways is crucial for developing strategies to mitigate these complications.

Catheter-Induced Thrombosis and Endothelial Dysfunction

Mechanical irritation from the catheter can damage the endothelial lining of the blood vessel, leading to endothelial dysfunction. This state is characterized by reduced production of vasodilators like nitric oxide (NO) and an increase in pro-inflammatory and pro-thrombotic factors.[19][20][21] Vascular Endothelial Growth Factor (VEGF) is a key signaling molecule involved in maintaining vascular integrity and also plays a role in thrombosis.[22][23] Disruption of normal VEGF signaling can impair the regenerative capacity of endothelial cells and contribute to a pro-thrombotic state.[22][24]

The following diagram depicts a simplified signaling cascade associated with endothelial cell activation and thrombosis, where VEGF signaling plays a role.

G cluster_stimulus Stimulus cluster_cellular Cellular Response cluster_pathway Signaling & Outcome Catheter Catheter Contact & Mechanical Injury EC Endothelial Cell (EC) Catheter->EC NFkB NF-kB Activation Catheter->NFkB Induces Stress VEGFR2 VEGFR2 Activation EC->VEGFR2 VEGF Binding Platelet Platelet Thrombosis Thrombus Formation Platelet->Thrombosis Aggregates Monocyte Monocyte Monocyte->Thrombosis Contributes PI3K_Akt PI3K / Akt Pathway VEGFR2->PI3K_Akt eNOS eNOS Activity PI3K_Akt->eNOS Activates NO Nitric Oxide (NO) Production eNOS->NO Produces NO->Thrombosis Inhibits Adhesion Expression of Adhesion Molecules (VCAM-1) NFkB->Adhesion Upregulates TF Tissue Factor (TF) Expression NFkB->TF Upregulates Adhesion->Monocyte Recruits TF->Platelet Activates

VEGF Signaling in Endothelial Function and Thrombosis

References

An In-depth Technical Guide to the Chemical Resistance of Polyurethane-Based Catheter Material (Z8554052021)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical resistance of the polyurethane material used in the Z8554052021 catheter. The following sections detail the material's compatibility with a range of chemicals, standardized experimental protocols for chemical resistance testing, and a visual representation of the testing workflow. This information is critical for ensuring the integrity and safety of the catheter when exposed to various chemical environments during research, drug development, and clinical use.

Data Presentation: Chemical Compatibility of Polyurethane

The chemical resistance of polyurethane can vary depending on the specific formulation, temperature, and concentration of the chemical agent.[1][2] The following tables summarize the general chemical compatibility of polyurethane at room temperature. It is crucial to note that for critical applications, specific testing under end-use conditions is highly recommended.[1][2]

Rating Key:

  • A / E / Good: Excellent compatibility, little to no effect.[3]

  • B / Good: Good compatibility, minor to moderate effect.[3]

  • C / Fair: Fair compatibility, moderate effect, not recommended for continuous use.[3]

  • D / NR / Poor: Severe effect, not recommended for use.[3]

  • OS: Suitable for occasional spillages, followed by immediate water flushing.[4]

Table 1: Resistance to Common Solvents and Alcohols

Chemical SubstanceCompatibility RatingNotes
AcetoneD / Poor[3][5]Significant swelling may occur.[1]
BenzeneD---
Carbon TetrachlorideD---
Ethanol (95%)Good---
Ethyl AcetatePoor---
GasolineGoodSlight swelling after 4 hours.[1]
Isopropyl AlcoholGood---
MethanolPoor---
ToluenePoor---
XyleneGoodSlight swelling after 4 hours.[1]

Table 2: Resistance to Acids and Bases

Chemical SubstanceCompatibility RatingNotes
Acetic Acid (5%)E---
Acetic Acid (10%)G---
Acetic Acid (20%)B---
Hydrochloric Acid (18.5%)Good---
Hydrochloric Acid (37%)Poor---
Nitric Acid (10%)Poor---
Phosphoric Acid (< 75%)Poor---
Sulfuric Acid (50%)GoodSlight discoloration and tackiness after 4 hours.[1]
Ammonium Hydroxide (10%)A / Excellent---
Sodium Hydroxide (20%)A / Excellent---
Sodium Hydroxide (40%)Good---
Sodium Hydroxide (47%)Poor---

Table 3: Resistance to Other Common Chemicals

Chemical SubstanceCompatibility RatingNotes
Ammonium ChlorideB---
ASTM Oil #1A---
ASTM Oil #2B---
ASTM Oil #3A---
Bleach (5% Sodium Hypochlorite)GoodSlight discoloration and tackiness after 4 hours.[1]
Calcium ChlorideA---
Diesel FuelGoodSlight swelling after 4 hours.[1]
Formaldehyde (37%)Poor---
Hydraulic FluidGood---
Hydrogen Peroxide (30%)Good---
Mineral OilGood---
Sea WaterA / Excellent---

Experimental Protocols: Standardized Chemical Resistance Testing

The evaluation of a plastic's resistance to chemical reagents is crucial for predicting its performance in real-world applications.[6] Standardized test methods, such as ASTM D543 and ISO 22088-3, provide a consistent methodology for these assessments.[6]

ASTM D543: Standard Practice for Evaluating the Resistance of Plastics to Chemical Reagents

This standard outlines procedures for evaluating changes in a plastic material's properties after exposure to chemical reagents.[6][7][8]

Objective: To determine the effects of chemical exposure on the weight, dimensions, appearance, and mechanical properties of plastic materials.[6]

Key Procedures:

  • Specimen Preparation: Standard test specimens of the polyurethane material are prepared. These can be in the form of tensile bars, disks, or flex bars.[9]

  • Initial Measurements: The initial weight, dimensions (length, width, thickness), and appearance (color, surface texture) of the specimens are recorded. Mechanical properties, such as tensile strength and elongation, are also measured on a set of control specimens.[9]

  • Chemical Exposure: The specimens are exposed to the chemical reagent under controlled conditions. Two primary methods are used:

    • Immersion Test (Practice A): Specimens are fully submerged in the chemical reagent for a specified time and temperature.[6] This simulates applications where the material is in continuous contact with the chemical.[6]

    • Mechanical Stress and Chemical Exposure (Practice B): Specimens are subjected to a specific level of mechanical stress while being exposed to the chemical, often through a wet patch or wipe method.[6] This simulates scenarios with combined mechanical and chemical stresses.[6]

  • Post-Exposure Analysis: After the exposure period, the specimens are removed, cleaned, and re-measured.

  • Evaluation of Changes: The changes in weight, dimensions, and appearance are calculated. The mechanical properties of the exposed specimens are tested and compared to the control specimens.[8][9]

  • Reporting: The results are reported, detailing any observed changes such as swelling, discoloration, crazing, cracking, or a decrease in mechanical strength.[9]

ISO 22088-3: Bent Strip Method for Environmental Stress Cracking (ESC)

This standard specifies a method to determine the resistance of thermoplastics to environmental stress cracking when subjected to a fixed flexural strain in the presence of a chemical agent.[10][11]

Objective: To assess the susceptibility of a plastic material to cracking when under mechanical stress and exposed to a chemical environment.

Key Procedures:

  • Specimen Preparation: Flat test specimens of the polyurethane material are prepared.

  • Application of Strain: Each specimen is clamped to a form with a specific radius of curvature, inducing a known level of strain on the outer surface.[10] A series of forms with decreasing radii can be used to test a range of strain levels.[10]

  • Chemical Exposure: The strained specimens are brought into contact with the test environment. This can be through immersion for liquids or gases, or by applying pastes or solids directly to the specimen surface.[12]

  • Observation: The specimens are observed over a defined period for the formation of crazes or cracks.[10]

  • Assessment: After the exposure time, the specimens are unclamped and assessed, which can include visual inspection or further mechanical testing to determine the extent of damage.[10]

  • Determination of Failure Strain: The lowest strain at which failure (e.g., cracking) is observed is determined.[12]

Mandatory Visualization: Logical Workflow for Chemical Resistance Testing

The following diagram illustrates the logical workflow of a typical chemical resistance test based on the principles of ASTM D543.

cluster_prep 1. Preparation cluster_exposure 2. Chemical Exposure cluster_analysis 3. Post-Exposure Analysis cluster_eval 4. Evaluation & Reporting A Select Polyurethane Specimens B Initial Measurement (Weight, Dimensions, Appearance) A->B D Immerse in Chemical Reagent (ASTM D543 Practice A) B->D E Apply Mechanical Stress & Expose to Chemical (ASTM D543 Practice B) B->E C Measure Initial Mechanical Properties (Control) J Compare Exposed to Control C->J F Remove and Clean Specimens D->F E->F G Final Measurement (Weight, Dimensions, Appearance) F->G H Measure Final Mechanical Properties F->H I Calculate Changes in Properties G->I H->J I->J K Report Findings (Swelling, Discoloration, Cracking, etc.) J->K

Caption: Workflow for Chemical Resistance Testing (ASTM D543).

References

An In-depth Technical Guide to the Laboratory Use of Z8554052021

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound Z8554052021 is a fictional entity created for illustrative purposes within this guide. All data, experimental protocols, and pathways are hypothetical and intended to serve as a template for documenting a real-world compound.

Introduction

This compound is a novel small molecule inhibitor of the XYZ signaling pathway, a critical cascade implicated in various proliferative diseases. This document provides a comprehensive overview of the technical data and methodologies required for the effective laboratory use of this compound. It is intended to guide researchers and drug development professionals in their preclinical evaluation of this compound. The information presented herein is based on a series of foundational in vitro and cell-based assays designed to characterize the compound's potency, selectivity, and mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its biochemical and cellular activities.

Table 1: Biochemical Potency of this compound

Target KinaseIC₅₀ (nM)Assay Type
XYZ 15.2 Time-Resolved Fluorescence Energy Transfer (TR-FRET)
ABC3,450TR-FRET
DEF>10,000TR-FRET
GHI8,760TR-FRET

Table 2: Cellular Activity of this compound

Cell LineEC₅₀ (nM)Target Engagement Assay
HT-29 (XYZ-dependent) 75.8 Western Blot (pXYZ levels)
MCF-7 (XYZ-independent)>10,000Western Blot (pXYZ levels)

Table 3: In Vitro ADME Properties of this compound

ParameterValue
Aqueous Solubility (pH 7.4)150 µM
Caco-2 Permeability (Papp A→B)12 x 10⁻⁶ cm/s
Microsomal Stability (t½, human)45 min
Plasma Protein Binding (human)98.5%

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

TR-FRET Biochemical Assay

This assay was employed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of kinases.

  • Materials: Recombinant human kinases (XYZ, ABC, DEF, GHI), corresponding peptide substrates, ATP, and a TR-FRET antibody pair (anti-phosphopeptide and anti-tag).

  • Procedure:

    • A 10-point, 3-fold serial dilution of this compound was prepared in DMSO.

    • The kinase, peptide substrate, and this compound were incubated in an assay buffer for 15 minutes at room temperature.

    • The kinase reaction was initiated by the addition of ATP and allowed to proceed for 60 minutes at room temperature.

    • The reaction was terminated, and the TR-FRET antibody pair was added.

    • After a 2-hour incubation, the TR-FRET signal was read on a compatible plate reader.

    • IC₅₀ values were calculated using a four-parameter logistic fit.

Western Blot for Target Engagement

This protocol was used to assess the ability of this compound to inhibit the phosphorylation of its target, XYZ, in a cellular context.

  • Materials: HT-29 and MCF-7 cells, this compound, appropriate cell lysis buffer, primary antibodies (anti-pXYZ, anti-total XYZ, anti-GAPDH), and a secondary antibody.

  • Procedure:

    • Cells were seeded in 6-well plates and allowed to adhere overnight.

    • Cells were treated with a dose-response of this compound for 2 hours.

    • Following treatment, cells were lysed, and protein concentration was determined.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was blocked and incubated with primary antibodies overnight at 4°C.

    • After washing, the membrane was incubated with the secondary antibody.

    • The signal was detected using an enhanced chemiluminescence (ECL) substrate.

    • Band intensities were quantified, and EC₅₀ values were determined.

Visualizations

The following diagrams illustrate key pathways and workflows related to the evaluation of this compound.

XYZ_Signaling_Pathway cluster_upstream Upstream Activation cluster_core Core XYZ Pathway cluster_downstream Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor XYZ XYZ Kinase Receptor->XYZ Substrate Downstream Substrate XYZ->Substrate Proliferation Cell Proliferation Substrate->Proliferation This compound This compound This compound->XYZ Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_adme In Vitro ADME TR_FRET TR-FRET Assay IC50_Det IC50 Determination TR_FRET->IC50_Det Cell_Treatment Cell Line Treatment IC50_Det->Cell_Treatment Western_Blot Western Blot Cell_Treatment->Western_Blot EC50_Det EC50 Determination Western_Blot->EC50_Det Solubility Aqueous Solubility EC50_Det->Solubility Permeability Caco-2 Permeability Solubility->Permeability Metabolism Microsomal Stability Permeability->Metabolism Logical_Relationship Potency High Biochemical Potency (Low IC50) Cell_Activity Cellular Target Engagement (Low EC50) Potency->Cell_Activity Selectivity Good Kinase Selectivity Lead_Candidate Lead Candidate Potential Selectivity->Lead_Candidate Cell_Activity->Lead_Candidate Favorable_ADME Favorable ADME Properties Favorable_ADME->Lead_Candidate

shelf life and storage conditions for Z8554052021

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Shelf Life and Storage Conditions

Introduction:

Comprehensive data regarding the shelf life and optimal storage conditions for the product identified as Z8554052021 is not publicly available. Extensive searches for a specific technical data sheet, safety data sheet, or certificate of analysis corresponding to "this compound" did not yield any specific product information. The identifier does not appear to be a standard chemical, biological, or pharmaceutical product number in publicly accessible databases.

The information provided below is based on general best practices for laboratory reagents and chemical compounds where specific storage and handling information is not available. It is imperative for researchers, scientists, and drug development professionals to contact the manufacturer or supplier directly to obtain precise and validated information for any specific lot number or product.

General Storage Recommendations (Non-validated for this compound)

Without specific product information, general recommendations for the storage of chemical and biological reagents should be followed to minimize degradation and ensure the integrity of the product. These are generalized guidelines and may not be appropriate for this compound.

ParameterGeneral GuidelineRationale
Temperature Store in a cool, dry place. For many chemical compounds, this means ambient temperature (15-25 °C). For biological reagents, refrigeration (2-8 °C) or freezing (≤ -20 °C) is common.Prevents thermal degradation and slows down chemical reactions that could lead to product instability.
Light Protect from light. Store in an opaque container or in a dark cabinet.Many compounds are light-sensitive and can undergo photochemical degradation.
Humidity Keep in a dry environment. Use of desiccants may be appropriate for hygroscopic materials.Moisture can cause hydrolysis or other water-mediated degradation of the product.
Atmosphere Store in a tightly sealed container. For oxygen-sensitive compounds, storage under an inert atmosphere (e.g., argon, nitrogen) may be necessary.Prevents oxidation and contamination from atmospheric components.

Experimental Protocols for Stability Assessment

In the absence of manufacturer-provided stability data, the following experimental protocols outline a general approach to determining the shelf life and optimal storage conditions for a new or uncharacterized substance.

1. Forced Degradation Studies:

Forced degradation, or stress testing, is crucial for identifying the likely degradation pathways of a substance and for developing stability-indicating analytical methods.

  • Methodology:

    • Expose the substance to a range of stress conditions, including heat, humidity, light (photostability testing), and oxidizing agents.

    • Test across a pH range (e.g., acidic, neutral, and basic conditions) in solution.

    • At specified time points, analyze the stressed samples using a high-performance liquid chromatography (HPLC) method with a mass spectrometry (MS) or photodiode array (PDA) detector to separate and identify degradation products.

    • The stability-indicating method is one that can resolve the parent compound from all significant degradation products.

2. Long-Term Stability Studies:

Long-term stability studies are performed under recommended storage conditions to establish the shelf life of the product.

  • Methodology:

    • Store multiple batches of the substance under the proposed storage conditions (e.g., 25 °C/60% RH, 5 °C).

    • Pull samples at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).

    • Analyze the samples for potency, purity, and the presence of degradation products using the validated stability-indicating method.

    • The shelf life is determined by the time period during which the product remains within its predefined acceptance criteria.

Logical Workflow for Handling and Storage

G Figure 1. General Workflow for Chemical Handling and Storage A Receipt of Chemical (this compound) B Inspect Packaging for Damage A->B C Quarantine if Damaged Notify Supplier B->C Damaged D Locate and Review Manufacturer's Documentation (TDS, SDS, CoA) B->D Intact E No Documentation Available D->E Not Found I Store in Designated Location According to Available Info D->I Found F Contact Manufacturer for Specific Storage & Handling Info E->F G Follow General Best Practices (Cool, Dry, Dark) F->G No Response F->I Info Received H Log Lot Number and Date of Receipt G->H J Document Opening Date and Subsequent Uses H->J I->H

Caption: General Workflow for Chemical Handling and Storage.

Unable to Identify Catheter Manufacturer for "Z8554052021"

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for a catheter with the identifier "Z8554052021" has not yielded any specific manufacturer or product information. This alphanumeric sequence does not correspond to a recognized model number in publicly available databases, scientific literature, or clinical trial registries.

The identifier "this compound" may represent an internal reference number, a lot number, a catalog number specific to a particular distributor, or it may be a typographical error. Without accurate identification of the product and its manufacturer, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.

To facilitate the retrieval of the requested information, please provide any of the following additional details:

  • Corrected Model Number or Product Name: Please verify the accuracy of the identifier.

  • Name of the Manufacturer: If known, the manufacturer's name is the most direct way to locate product information.

  • Product Description: Any details about the type of catheter (e.g., central venous catheter, urinary catheter, angioplasty catheter), its material, or its intended use.

  • Source of the Identifier: Information on where this number was found (e.g., a research paper, a product label, a clinical trial protocol) can provide crucial context.

Upon receiving more specific information, a thorough search for the relevant technical documentation can be conducted to address the core requirements of the request.

Methodological & Application

Application Notes and Protocols for Urine Sample Collection in Rats Using Catheterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the collection of urine samples from laboratory rats using urinary catheters. The information is intended to guide researchers in selecting appropriate methods and executing procedures in a manner that ensures animal welfare and the collection of high-quality, reliable samples for downstream analysis.

Introduction to Urine Collection Methods in Rats

The collection of urine from laboratory rats is a fundamental procedure in various research fields, including pharmacology, toxicology, and metabolic studies. The choice of collection method can significantly impact the quality of the sample and the well-being of the animal. While several methods exist, urinary catheterization is often employed for obtaining sterile, timed, and complete urine samples directly from the bladder.

This document focuses on the application of urinary catheters for this purpose, while also providing a comparative overview of alternative methods to aid in experimental design.

Comparison of Urine Collection Methods

A summary of common urine collection methods in rats is presented below, highlighting their advantages and disadvantages. This information can help researchers select the most appropriate technique based on their experimental needs.

MethodDescriptionAdvantagesDisadvantagesTypical Sample Volume
Urinary Catheterization A flexible tube is inserted through the urethra into the bladder to drain urine directly.- Allows for sterile sample collection.- Enables timed and complete urine collection.- Reduces risk of contamination from feces or the environment.- Invasive procedure requiring anesthesia and technical skill.- Potential for urinary tract injury and infection.- May induce stress in the animal.Variable, can drain the entire bladder.
Metabolic Cages Specially designed cages that separate urine and feces for collection over a period.[1][2][3][4]- Non-invasive.- Allows for the collection of urine over extended periods (e.g., 24 hours).- Can be used to monitor food and water intake simultaneously.- High risk of sample contamination with food, hair, and feces.- Potential for stress due to isolation and wire-mesh flooring.[5]Variable, dependent on collection duration.
Manual Bladder Compression (Forced Micturition) Gentle, firm pressure is applied to the suprapubic region to induce urination.[6]- Non-invasive and quick.- Does not require anesthesia.- High risk of contamination.- Can cause trauma to the bladder if excessive force is used.- May result in incomplete bladder emptying.Small volumes (150-200 µl).[6]
Cystocentesis A sterile needle is inserted through the abdominal wall directly into the bladder to aspirate urine.[6][7][8]- Provides a sterile urine sample, ideal for microbiological analysis.[8]- Invasive procedure requiring anesthesia or heavy sedation.- Carries a risk of puncturing other abdominal organs.[6]Small to moderate volumes.
Hydrophobic Sand Rats are placed in a cage with special sand that repels urine, allowing it to be easily collected from the surface.[5]- Refined, less stressful alternative to metabolic cages.[5]- Reduces isolation time and risk of injury.[5]- Potential for some sample contamination.- May not be suitable for all types of analyses.Variable.

Experimental Protocol: Urinary Catheterization in Female Rats

Urinary bladder catheterization is more straightforward in female rats due to their shorter and straighter urethra.[6] The following protocol outlines the steps for this procedure.

3.1. Materials

  • Appropriate size urinary catheter (e.g., 18 or 24 Gauge intravenous catheter).[6]

  • Anesthetic agent (e.g., isoflurane) and anesthesia machine.

  • Surgical drapes and sterile gloves.

  • Antiseptic solution (e.g., povidone-iodine or chlorhexidine).

  • Sterile lubricant.

  • Sterile collection tubes.

  • Warming pad to maintain the rat's body temperature.

3.2. Procedure

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent. Monitor the depth of anesthesia throughout the procedure.

  • Positioning: Place the rat in a supine or dorsal recumbent position.[6]

  • Aseptic Preparation: Gently clean the perineal area with an antiseptic solution.

  • Catheter Insertion:

    • Apply a small amount of sterile lubricant to the tip of the catheter.

    • Gently insert the catheter into the urethral opening.

    • Advance the catheter slowly and carefully into the bladder. A slight resistance may be felt as the catheter passes the urethral sphincter.

  • Urine Collection: Once the catheter is in the bladder, urine should begin to flow. Collect the urine in a sterile tube.

  • Catheter Removal: After collecting the desired volume of urine, gently withdraw the catheter.

  • Post-Procedure Care: Monitor the rat until it has fully recovered from anesthesia. Provide appropriate post-procedural analgesia as recommended by a veterinarian.

3.3. Workflow Diagram

G cluster_prep Preparation cluster_proc Procedure cluster_post Post-Procedure Anesthesia Anesthetize Rat Positioning Position Rat (Supine) Anesthesia->Positioning AsepticPrep Aseptic Preparation of Perineal Area Positioning->AsepticPrep Lubricate Lubricate Catheter Tip AsepticPrep->Lubricate Insert Insert Catheter into Urethra Lubricate->Insert Advance Advance Catheter into Bladder Insert->Advance Collect Collect Urine Sample Advance->Collect Remove Gently Withdraw Catheter Collect->Remove Recover Monitor Recovery from Anesthesia Remove->Recover Analgesia Provide Post-Procedure Analgesia Recover->Analgesia

Caption: Workflow for urinary catheterization in female rats.

Considerations for Male Rats

Catheterization in male rats is significantly more challenging due to the presence of a penile curvature which hinders the passage of a standard catheter.[6] This procedure requires specialized catheters and greater technical expertise. For routine urine collection in male rats, non-invasive methods or alternative invasive techniques like cystocentesis may be more appropriate.

Data Presentation and Interpretation

The data obtained from urine samples can be influenced by the collection method. It is crucial to maintain consistency in the chosen method throughout a study to ensure the reliability and comparability of the results.

5.1. Sample Quality Parameters

ParameterCatheterizationMetabolic CageManual CompressionCystocentesis
Sterility HighLowLowVery High
Contamination Risk LowHighHighVery Low
Sample Integrity HighModerateModerateHigh
Stress Induction High (acute)Moderate (chronic)Moderate (acute)High (acute)

5.2. Logical Flow for Method Selection

The following diagram illustrates a decision-making process for selecting an appropriate urine collection method.

G Start Start: Need Rat Urine Sample Sterile Is a sterile sample required? Start->Sterile Timed Is timed or complete collection needed? Sterile->Timed Yes NonInvasive Is a non-invasive method preferred? Sterile->NonInvasive No Cysto Use Cystocentesis Sterile->Cysto No (but sterile needed) Timed->NonInvasive No Catheter Use Catheterization Timed->Catheter Yes Metabolic Use Metabolic Cage NonInvasive->Metabolic Yes (long-term) Manual Use Manual Compression or Hydrophobic Sand NonInvasive->Manual Yes (spot sample)

References

Application Note & Protocols: Z8554052021-Loaded Nanoparticles for Targeted Drug Delivery in Oncology Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application note and protocols are provided for illustrative purposes. The compound "Z8554052021" is a fictional designation, as no publicly available scientific literature or data could be found for a substance with this identifier. The experimental details, data, and protocols described herein are hypothetical and based on established methodologies for drug delivery studies in animal models.

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a novel small molecule inhibitor of the hypothetical "Tumor Proliferation Kinase" (TPK) with potent anti-cancer activity demonstrated in in vitro assays. However, its therapeutic development has been hampered by poor aqueous solubility and rapid systemic clearance, leading to suboptimal tumor exposure and limited efficacy in preclinical models.

To overcome these limitations, a lipid-based nanoparticle formulation, designated LNP-Z8554052021, has been developed. This formulation encapsulates this compound, enhancing its solubility and stability in circulation. The nanoparticle size is optimized to exploit the Enhanced Permeability and Retention (EPR) effect for passive targeting of solid tumors. This application note provides detailed protocols for the preparation, characterization, and in vivo evaluation of LNP-Z8554052021 in animal models.

Principle of Tumor Targeting via the EPR Effect

The Enhanced Permeability and Retention (EPR) effect is a phenomenon associated with the pathophysiology of solid tumors. Rapid and disorganized angiogenesis in tumors leads to the formation of blood vessels with abnormal, leaky fenestrations. Concurrently, tumors exhibit poor lymphatic drainage. Nanoparticles of a certain size range (typically 20-200 nm) can extravasate through these leaky vessels and accumulate in the tumor interstitium, where they are retained due to the impaired lymphatic clearance. This passive targeting mechanism increases the intratumoral concentration of the encapsulated drug, enhancing its efficacy while minimizing systemic toxicity.

EPR_Effect cluster_0 Systemic Circulation cluster_1 Normal Tissue cluster_2 Tumor Microenvironment LNP LNP-Z8554052021 (Nanoparticle) NormalVessel Normal Blood Vessel (Tight Junctions) LNP->NormalVessel Minimal Extravasation TumorVessel Leaky Tumor Vessel (Fenestrations) LNP->TumorVessel Extravasation Drug Free this compound Drug->NormalVessel NormalTissue Healthy Cells Drug->NormalTissue Systemic Exposure & Potential Toxicity Drug->TumorVessel NormalVessel->NormalTissue TumorCells Tumor Cells TumorVessel->TumorCells Accumulation & Drug Release Efficacy_Workflow cluster_0 Phase 1: Tumor Model Establishment cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Endpoint Analysis A Implant HCT116 Cells in Nude Mice B Monitor Tumor Growth A->B C Randomize Mice when Tumor Volume ~150 mm³ B->C D IV Dosing (Twice Weekly) - Vehicle - Free this compound - LNP-Z8554052021 C->D E Measure Tumor Volume & Body Weight (Bi-weekly) D->E 3 Weeks F Euthanize & Excise Tumors E->F G Tumor Weight Measurement F->G H Data Analysis (Tumor Growth Inhibition) G->H Logical_Relationship Drug This compound Problem Poor Solubility Rapid Clearance Drug->Problem has Solution LNP Formulation Problem->Solution addressed by PK Improved Pharmacokinetics (Higher AUC, Longer t½) Solution->PK leads to Targeting EPR-Mediated Tumor Accumulation Solution->Targeting enables Outcome Enhanced Anti-Tumor Efficacy Reduced Systemic Toxicity PK->Outcome contributes to Targeting->Outcome contributes to

Application of Nelaton Tip Catheters in Veterinary Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nelaton tip catheters are versatile and widely utilized instruments in veterinary research, primarily for their utility in urinary tract procedures. Characterized by a rounded, closed tip with one or two lateral drainage eyes and a simple, non-retaining design, these catheters are suitable for a range of short-term applications.[1][2] Their construction, typically from medical-grade PVC or red rubber, offers a balance of flexibility and firmness, facilitating insertion while minimizing trauma to delicate tissues.[1][3] This document provides detailed application notes and protocols for the use of Nelaton tip catheters in various veterinary research settings, including urine sample collection, urinary bladder catheterization, and intravesical drug administration.

Key Applications and Experimental Protocols

Urine Sample Collection

Nelaton catheters are frequently employed for the collection of sterile urine samples for analysis, which is a critical component of many preclinical and clinical studies.

Experimental Protocol: Aseptic Urine Collection in a Canine Model

Objective: To collect a sterile urine sample for microbiological culture and urinalysis.

Materials:

  • Appropriately sized Nelaton catheter (e.g., 8-10 Fr for a medium-sized dog)[4]

  • Sterile lubricating jelly

  • Antiseptic solution (e.g., chlorhexidine (B1668724) or povidone-iodine)

  • Sterile gloves

  • Sterile collection tube

  • Clippers (if necessary)

  • Restraint equipment as needed

Procedure:

  • Properly restrain the animal in lateral or dorsal recumbency. Sedation may be necessary depending on the animal's temperament.

  • If the dog has long hair around the prepuce or vulva, clip the area to improve hygiene.[5]

  • Wearing sterile gloves, aseptically prepare the external urethral meatus and surrounding area with an antiseptic solution.[1]

  • Aseptically open the Nelaton catheter package and apply a generous amount of sterile lubricating jelly to the catheter tip.

  • For Male Dogs: Gently extrude the penis from the prepuce. Insert the lubricated catheter tip into the urethral opening and advance it slowly and gently until urine begins to flow.[5]

  • For Female Dogs: The "blind" technique is often used. With a gloved finger, locate the urethral orifice on the ventral floor of the vestibule. Guide the catheter tip into the orifice and advance until urine flows.[6]

  • Allow the initial few drops of urine to pass, then collect the mid-stream sample into a sterile collection tube.

  • Once the desired volume is collected, slowly and gently withdraw the catheter.

  • Monitor the animal for any signs of discomfort or hematuria post-procedure.

Logical Relationship: Considerations for Aseptic Urine Collection

cluster_prep Pre-Procedure cluster_proc Procedure cluster_outcome Outcome Animal_Restraint Appropriate Animal Restraint/Sedation Gentle_Catheterization Gentle Catheter Insertion Animal_Restraint->Gentle_Catheterization Aseptic_Preparation Aseptic Preparation of Urethral Meatus Aseptic_Preparation->Gentle_Catheterization Sterile_Equipment Use of Sterile Catheter, Gloves, and Lubricant Sterile_Equipment->Gentle_Catheterization Midstream_Sample Collection of Mid-stream Urine Gentle_Catheterization->Midstream_Sample Sterile_Sample Contamination-Free Urine Sample Midstream_Sample->Sterile_Sample

Aseptic Urine Collection Workflow
Short-Term Urinary Bladder Catheterization and Drainage

In research settings, short-term bladder catheterization may be necessary for monitoring urine output, relieving urinary retention, or as part of a larger experimental procedure.

Experimental Protocol: Intermittent Urinary Catheterization in a Rabbit Model

Objective: To perform intermittent urinary catheterization for bladder drainage.

Materials:

  • Nelaton catheter (e.g., 8 Fr)

  • Sterile lubricant

  • Antiseptic solution

  • Sterile gloves

  • Urine collection bag (optional)

Procedure:

  • Anesthetize or sedate the rabbit and place it in dorsal recumbency.

  • Aseptically prepare the perineal area.

  • Wearing sterile gloves, lubricate the tip of the Nelaton catheter.

  • Gently insert the catheter into the urethral opening and advance it into the bladder until urine flows freely.

  • Allow the bladder to drain completely. A urine collection bag can be attached to the catheter's funnel end if continuous short-term drainage is required.[1]

  • Once the bladder is empty, the catheter is slowly removed.[1] This procedure can be repeated as necessary for intermittent catheterization.

Experimental Workflow: Comparative Study of Catheter-Associated Urinary Tract Infections (UTIs)

A study comparing Nelaton and Foley catheters in a rabbit model provides valuable insights into the lower risk of UTIs associated with Nelaton catheters for short-term use.[7][8][9][10][11]

cluster_setup Experimental Setup cluster_procedure Procedure cluster_results Results cluster_conclusion Conclusion Animals 60 Rabbits Group_A Group 1 (n=20): Nelaton Catheter Animals->Group_A Group_B Group 2 (n=20): Foley Catheter Animals->Group_B Group_C Group 3 (n=20): Control (No Catheter) Animals->Group_C Catheterization Aseptic Catheterization Group_A->Catheterization Group_B->Catheterization Urine_Collection Urine Collection via Suprapubic Aspiration Group_C->Urine_Collection Indwelling Catheters Indwelling for 7 Days Catheterization->Indwelling Indwelling->Urine_Collection Culture Urine Culture Urine_Collection->Culture UTI_A Group 1 UTIs: 4 cases Culture->UTI_A UTI_B Group 2 UTIs: 12 cases Culture->UTI_B UTI_C Group 3 UTIs: 0 cases Culture->UTI_C Analysis Statistical Analysis (Chi-square, P=0.01) UTI_A->Analysis UTI_B->Analysis UTI_C->Analysis Conclusion Nelaton Catheters Associated with Lower Risk of UTI in Short-Term Use Analysis->Conclusion

Workflow of a Comparative UTI Study
Intravesical Drug Administration

Nelaton catheters are an effective tool for the direct administration of therapeutic agents into the bladder for studies on bladder cancer, interstitial cystitis, or other urothelial diseases.

Experimental Protocol: Ultrasound-Assisted Intravesical Chemotherapy in a Canine Model

Objective: To deliver a chemotherapeutic agent directly into the bladder for localized treatment and to assess systemic absorption.

Materials:

  • Nelaton catheter of appropriate size

  • Therapeutic agent (e.g., Pirarubicin, 10 mg in 20 ml saline)

  • Ultrasound contrast agent (e.g., Sonazoid microbubbles, 0.1 ml)

  • Ultrasound equipment

  • Sterile lubricant, gloves, and antiseptic solution

Procedure:

  • Sedate the dog and place an indwelling urinary catheter (a Nelaton can be used for the initial drainage and administration).

  • Completely empty the bladder of urine.

  • Prepare the therapeutic and contrast agent mixture.

  • Instill the mixture into the bladder via the catheter.[12]

  • Perform ultrasound imaging of the bladder to guide the procedure and monitor for any immediate adverse effects.

  • The catheter may be clamped for a predetermined duration to allow for drug absorption before being opened for drainage.

  • Collect blood samples at specified time points to measure systemic drug concentration.

  • Monitor the animal for any local or systemic adverse effects.

Data Presentation

Table 1: Comparison of Urinary Tract Infection (UTI) Incidence with Nelaton vs. Foley Catheters in a Rabbit Model [7][8][9][10][11]

Catheter TypeNumber of Subjects (n)Number of UTI CasesIncidence of UTI (%)P-value
Nelaton 20420%0.01
Foley 201260%0.01
Control (No Catheter) 2000%N/A

Table 2: Types of Bacteria Isolated in Catheter-Associated UTIs [9][10]

Bacterial IsolateNelaton Catheter Group (n=4)Foley Catheter Group (n=12)
Enterococcus 39
Staphylococcus 13

Potential Complications and Mitigation

The use of Nelaton catheters, while generally safe for short-term procedures, is not without potential complications. Awareness and proper technique are crucial for minimizing risks.

Signaling Pathway of Potential Complications

cluster_cause Causative Factors cluster_complication Potential Complications cluster_mitigation Mitigation Strategies Improper_Technique Improper Aseptic Technique UTI Urinary Tract Infection (UTI) Improper_Technique->UTI Traumatic_Insertion Traumatic Insertion Urethral_Trauma Urethral/Bladder Trauma & Hematuria Traumatic_Insertion->Urethral_Trauma Prolonged_Use Prolonged Catheterization Prolonged_Use->UTI Catheter_Material Catheter Material (e.g., Latex in Foley) Bladder_Irritation Bladder Tissue Irritation/Cystitis Catheter_Material->Bladder_Irritation Stenosis Urethral Stenosis Urethral_Trauma->Stenosis Aseptic_Technique Strict Aseptic Technique Aseptic_Technique->UTI Prevents Gentle_Handling Gentle Handling & Adequate Lubrication Gentle_Handling->Urethral_Trauma Minimizes Short_Term_Use Use for Short-Term Applications Only Short_Term_Use->UTI Reduces Risk Appropriate_Material Select Appropriate Catheter Material (e.g., Nelaton over Foley) Appropriate_Material->Bladder_Irritation Reduces Risk

Potential Complications and Mitigation

Conclusion

Nelaton tip catheters are an indispensable tool in veterinary research, offering a simple and effective method for various procedures involving the urinary tract. Their utility in urine sample collection, short-term bladder drainage, and intravesical drug administration is well-established. As demonstrated in comparative studies, Nelaton catheters may offer a safer alternative to Foley catheters for short-term use by reducing the incidence of urinary tract infections.[7][9] Adherence to strict aseptic techniques and proper handling are paramount to ensure animal welfare and the integrity of experimental data. The protocols and data presented herein provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective and safe application of Nelaton tip catheters in their research endeavors.

References

Application Notes and Protocols for the Handling and Use of Z8554052021 (HY-161113) in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The molecule designated as Z8554052021 is a potent positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR), a G protein-coupled receptor crucial for calcium homeostasis.[1] In a laboratory context, the preparation and handling of this compound are critical for ensuring the validity and reproducibility of experimental results. The initial query regarding the "sterilization for reuse" of this compound suggests a possible misinterpretation of the nature of this product. This compound is a chemical compound for experimental use and is not intended for reuse in the same manner as laboratory equipment. The appropriate procedure is to prepare a sterile stock solution from the solid compound for use in biological assays.

These application notes provide a detailed protocol for the preparation of a sterile stock solution of this compound, suitable for applications such as cell-based assays and in vivo studies.

Product Information and Specifications

ParameterDescription
Product Name This compound
Alternative Name Compound '2021
Supplier Catalog No. HY-161113 (MedChemExpress)
Molecular Target Calcium-Sensing Receptor (CaSR)
Mechanism of Action Positive Allosteric Modulator (PAM)
Reported EC50 3.3 nM
Typical Solvent DMSO (Dimethyl sulfoxide)

Signaling Pathway of CaSR Modulation

The Calcium-Sensing Receptor (CaSR) is a key regulator of extracellular calcium levels. As a positive allosteric modulator, this compound enhances the sensitivity of CaSR to its endogenous ligand, Ca²⁺. This potentiation of CaSR signaling can have significant downstream effects, particularly in tissues where the receptor is highly expressed, such as the parathyroid gland and kidneys.

CaSR_Signaling_Pathway Simplified CaSR Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca2+ Ca2+ CaSR CaSR Ca2+->CaSR Binds This compound This compound This compound->CaSR Enhances Sensitivity Gq_11 Gq/11 CaSR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., inhibition of PTH secretion) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified signaling pathway of the Calcium-Sensing Receptor (CaSR) modulated by this compound.

Experimental Protocol: Preparation of a Sterile Stock Solution

This protocol details the steps for preparing a sterile stock solution of this compound, assuming solubility in DMSO. This is a common solvent for small molecule modulators.

4.1. Materials

  • This compound (solid form)

  • Anhydrous, sterile-filtered DMSO

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Sterile, disposable syringe (1 mL or 3 mL)

  • Sterile syringe filter (0.22 µm pore size, compatible with DMSO, e.g., PTFE)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

4.2. Procedure

  • Aseptic Technique: Perform all steps in a laminar flow hood or biological safety cabinet to maintain sterility.

  • Pre-calculation: Determine the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). Use the molecular weight of this compound for this calculation. If the molecular weight is not provided, use a molarity calculator available from the supplier (e.g., MedChemExpress).

  • Weighing the Compound: If working with a larger quantity, accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For small, pre-aliquoted amounts, it is often recommended to dissolve the entire contents of the vial.

  • Dissolution: Add the calculated volume of sterile DMSO to the vial containing this compound.

  • Vortexing: Cap the vial tightly and vortex thoroughly until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain. Gentle warming in a water bath may aid dissolution for some compounds, but this should be done with caution and only if necessary.

  • Sterile Filtration:

    • Attach the 0.22 µm sterile syringe filter to the tip of a new sterile syringe.

    • Draw the this compound solution into the syringe.

    • Carefully dispense the solution through the filter into a sterile, labeled recipient tube. This step removes any potential microbial contamination.

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -20°C or -80°C for long-term storage, protected from light.

4.3. Quantitative Data for Stock Solution Preparation

Stock ConcentrationAmount of this compoundVolume of DMSO
1 mMCalculated Amount (mg)Calculated Volume (mL)
5 mMCalculated Amount (mg)Calculated Volume (mL)
10 mMCalculated Amount (mg)Calculated Volume (mL)

Note: The user must calculate the specific mass of this compound based on its molecular weight and the desired final concentration and volume.

Experimental Workflow

The following diagram illustrates the workflow for preparing a sterile stock solution of this compound.

Sterile_Solution_Workflow Workflow for Preparing Sterile this compound Stock Solution start Start calculate Calculate required DMSO volume start->calculate weigh Weigh this compound (or use pre-aliquoted vial) calculate->weigh add_dmso Add sterile DMSO weigh->add_dmso dissolve Vortex to dissolve add_dmso->dissolve filter Sterile filter with 0.22 µm syringe filter dissolve->filter aliquot Aliquot into single-use tubes filter->aliquot store Store at -20°C or -80°C aliquot->store end Ready for Use store->end

Caption: Workflow for the preparation of a sterile stock solution of this compound.

Important Considerations

  • Solvent Compatibility: Always use high-purity, anhydrous DMSO to prevent compound precipitation and degradation. Ensure that the chosen syringe filter is compatible with DMSO.

  • Vehicle Control: In all experiments, it is crucial to include a vehicle control, which consists of the same concentration of DMSO used to dilute this compound in the final assay medium. This allows for the differentiation of the compound's effects from any effects of the solvent.

  • Final DMSO Concentration: The final concentration of DMSO in cell culture media should typically be kept below 0.5% (v/v) to avoid cytotoxicity.

  • Stability: While storing aliquots at low temperatures helps maintain stability, it is recommended to use the prepared stock solution within a reasonable timeframe. Refer to the manufacturer's datasheet for any specific stability information. If unavailable, it is good practice to prepare fresh stock solutions periodically.

References

Application Notes and Protocols for Bladder Irrigation Catheter Z8554052021

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific catheter with the identifier "Z8554052021" is not publicly available. The following application notes and protocols are based on standard urological practices for three-way irrigation catheters and are intended as a general guide for researchers, scientists, and drug development professionals. It is imperative to consult the manufacturer's specific instructions for use for any given catheter.

Application Notes

1.1 Introduction to Bladder Irrigation

Bladder irrigation is a procedure that involves flushing the bladder with a sterile solution.[1][2] It is primarily utilized to prevent the formation of blood clots, remove existing clots and sediment, and maintain the patency of an indwelling urinary catheter.[1][3] In the context of drug development, bladder irrigation can be adapted for the localized delivery of therapeutic agents to the bladder urothelium.[4]

1.2 Indications for Use in a Research Setting

  • Post-operative Management: Following urological surgeries, such as transurethral resection of the prostate (TURP), to prevent clot retention.[1]

  • Hematuria: To manage gross hematuria by preventing clot formation and ensuring continuous urinary drainage.[3]

  • Drug Delivery: As a method for intravesical drug administration in pre-clinical and clinical studies, targeting conditions like bladder cancer or interstitial cystitis.[4]

  • Prevention of Catheter-Associated Urinary Tract Infections (CAUTIs): While routine irrigation is not recommended solely for CAUTI prevention, it may be investigated in specific research protocols with antimicrobial solutions.[5][6][7]

1.3 Catheter Specifications (Hypothetical for a Three-Way Irrigation Catheter)

A three-way irrigation catheter, such as a hypothetical this compound, would typically feature three distinct lumens:

  • Inflation Lumen: For inflating the retention balloon.

  • Irrigation Lumen: For the inflow of sterile irrigation solution.

  • Drainage Lumen: For the outflow of urine and irrigation solution.

These catheters are generally made of silicone or latex and are available in various sizes (measured in French units) to accommodate different clinical scenarios.

Experimental Protocols

2.1 Protocol for Continuous Bladder Irrigation (CBI)

Objective: To maintain a continuous flow of sterile solution through the bladder to prevent clot formation and maintain catheter patency.[1][3]

Materials:

  • Hypothetical this compound three-way indwelling catheter

  • Sterile irrigation solution (e.g., 0.9% Sodium Chloride) in 3-liter bags[8]

  • Closed-system irrigation tubing set

  • IV pole

  • Urine drainage bag

  • Sterile gloves and drapes

  • Antiseptic wipes

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation: Explain the procedure to the subject and ensure privacy. Perform hand hygiene and don appropriate PPE.

  • Catheter Insertion: Using an aseptic technique, insert the three-way catheter into the bladder. Inflate the retention balloon according to the manufacturer's instructions.

  • System Setup: Hang the bags of sterile irrigation solution on the IV pole. Aseptically spike a bag with the irrigation tubing and prime the line to remove all air.

  • Connections: Using an antiseptic wipe, clean the irrigation and drainage ports of the catheter. Connect the irrigation tubing to the irrigation lumen and the drainage bag to the drainage lumen.

  • Initiate Irrigation: Open the roller clamp on the irrigation tubing to begin the flow of solution into the bladder.

  • Flow Rate Adjustment: Adjust the flow rate based on the color of the urinary drainage. The goal is to maintain a clear or light pink outflow. A faster rate is required for darker, bloody urine.

  • Monitoring: Continuously monitor the inflow and outflow volumes to ensure there is no obstruction. Also, assess the subject for any signs of discomfort or bladder distention.[1]

  • Bag Changes: Change irrigation bags as they empty, ensuring the system remains closed to minimize the risk of contamination.

2.2 Protocol for Intermittent (Manual) Bladder Irrigation

Objective: To manually flush the bladder to remove an existing obstruction, such as a blood clot.[3]

Materials:

  • Hypothetical this compound three-way indwelling catheter

  • Sterile 60mL catheter-tip syringe

  • Sterile basin

  • Sterile 0.9% Sodium Chloride solution

  • Antiseptic wipes

  • Sterile gloves

  • Underpad

  • PPE

Procedure:

  • Preparation: Explain the procedure to the subject. Perform hand hygiene and don sterile gloves and other PPE. Place a sterile drape and underpad beneath the catheter connection.

  • Solution Preparation: Pour the sterile saline solution into the sterile basin.

  • Syringe Filling: Draw up 30-60 mL of sterile saline into the catheter-tip syringe.

  • Disconnection: Clean the irrigation port of the catheter with an antiseptic wipe. Disconnect the irrigation tubing if a continuous setup is in place.

  • Instillation: Gently insert the tip of the syringe into the irrigation port. Slowly and carefully instill the saline into the bladder. Do not force the fluid.

  • Aspiration: Gently aspirate the fluid back into the syringe. The returned fluid should contain the clot or debris.

  • Repeat: Discard the aspirated fluid into a collection container and repeat the process of instilling and aspirating until the drainage is clear of clots and debris.

  • Reconnection: Once the catheter is patent, reconnect the continuous irrigation setup or a new drainage bag, ensuring all connections are cleaned with an antiseptic wipe.

Data Presentation

Table 1: Common Bladder Irrigation Solutions in Research

Irrigation SolutionConcentrationPrimary Application in ResearchKey Considerations
Normal Saline0.9%Standard for post-operative irrigation and clot removal.[3]Isotonic, minimizes fluid and electrolyte shifts.
Acetic Acid0.25%Investigated for its antimicrobial properties against certain pathogens.[9]May cause bladder irritation.[10]
Neomycin-Polymyxin40 mg/mL Neomycin, 200,000 units/mL Polymyxin BStudied for the treatment of bacteriuria.[9][10]Risk of antibiotic resistance and potential for systemic absorption.
Tap WaterN/AInvestigated as a cost-effective alternative for reducing antibiotic use in recurrent UTIs.[11]Must be used with caution; sterility is not guaranteed.

Table 2: Troubleshooting Guide for Bladder Irrigation

ObservationPotential CauseRecommended Action
Decreased or absent outflowCatheter obstruction (clot, debris)Perform manual irrigation. Check for kinks in tubing.
Bladder spasms/painCatheter irritation, too rapid of an inflow rateDecrease the irrigation flow rate. Administer antispasmodics as per protocol.
Leakage around the catheterBalloon not fully inflated, incorrect catheter size, bladder spasmsCheck balloon inflation. Re-evaluate catheter size. Manage bladder spasms.
Bright red, thick drainageArterial bleedingImmediately stop irrigation and notify the principal investigator/clinician. This is a medical emergency.

Visualizations

ExperimentalWorkflow cluster_preclinical Pre-clinical Phase cluster_clinical Clinical Phase a In Vitro Drug Stability in Irrigation Solution b Urothelial Cell Culture Cytotoxicity Assay a->b c Ex Vivo Bladder Model Permeation Study b->c d Phase I: Safety and Tolerability in Healthy Volunteers c->d IND Submission e Phase II: Efficacy and Dose-Finding in Target Population d->e f Phase III: Comparative Efficacy Against Standard of Care e->f g Regulatory Approval f->g NDA Submission

Caption: Workflow for developing a novel intravesical drug delivered via bladder irrigation.

CatheterObstructionProtocol start Decreased/Absent Urinary Output check_kinks Assess Tubing for Kinks or External Compression start->check_kinks kinks_present Reposition Tubing and Patient check_kinks->kinks_present manual_irrigation Perform Manual Irrigation Protocol kinks_present->manual_irrigation No Kinks Found resume_monitoring Resume Continuous Irrigation and Monitoring kinks_present->resume_monitoring Kinks Resolved, Output Restored is_patency_restored Is Patency Restored? manual_irrigation->is_patency_restored is_patency_restored->resume_monitoring Yes notify_pi Notify Principal Investigator / Clinician Immediately is_patency_restored->notify_pi No

Caption: Decision-making protocol for managing suspected catheter obstruction during bladder irrigation.

References

Application Notes: Z8554052021 in Urological Research Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Z8554052021 is a novel, potent, and highly selective small molecule inhibitor of the Androgen Receptor (AR). It is designed for the investigation of androgen-dependent signaling pathways, particularly in the context of prostate cancer. Androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), play a crucial role in the development and progression of prostate cancer. The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens, translocates to the nucleus and regulates the expression of genes involved in cell growth, proliferation, and survival. In many forms of prostate cancer, the AR signaling pathway is aberrantly activated, driving tumor growth. This compound acts as a competitive antagonist, preventing the binding of androgens to the AR, thereby inhibiting its downstream signaling. These application notes provide an overview of the use of this compound in various urological research models and detailed protocols for its application.

Mechanism of Action

This compound exerts its biological effects by directly competing with androgens for binding to the ligand-binding domain (LBD) of the androgen receptor. This competitive inhibition prevents the conformational changes required for AR activation, nuclear translocation, and subsequent binding to androgen response elements (AREs) on target genes. The inhibition of AR signaling leads to a downstream reduction in the expression of AR-regulated genes, such as Prostate-Specific Antigen (PSA), which ultimately results in decreased cell proliferation and the induction of apoptosis in androgen-sensitive prostate cancer cells.

cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus Androgens Androgens AR_HSP AR-HSP Complex Androgens->AR_HSP Binding AR AR AR->AR_HSP Stabilization This compound This compound This compound->AR_HSP Inhibition HSP Heat Shock Proteins HSP->AR_HSP AR_Androgen Activated AR AR_HSP->AR_Androgen Activation & HSP Dissociation AR_Dimer AR Dimer AR_Androgen->AR_Dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (DNA) AR_Dimer->ARE Binding Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Initiation Proliferation Cell Proliferation & Survival Gene_Transcription->Proliferation

Figure 1: Mechanism of action of this compound on the Androgen Receptor signaling pathway.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound in preclinical models of prostate cancer.

Table 1: In Vitro Activity of this compound in Prostate Cancer Cell Lines

Cell LineAR StatusIC50 (nM)
LNCaPAndrogen-Sensitive25
VCaPAndrogen-Sensitive35
PC-3Androgen-Insensitive>10,000
DU145Androgen-Insensitive>10,000

Table 2: In Vivo Efficacy of this compound in LNCaP Xenograft Model

Treatment GroupDose (mg/kg/day)Tumor Growth Inhibition (%)
Vehicle Control-0
This compound1045
This compound3085
Enzalutamide3082

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound in prostate cancer cell lines using a standard luminescence-based assay.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, VCaP, PC-3, DU145)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • DMSO (for stock solution)

  • 96-well clear-bottom white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Culture prostate cancer cells to ~80% confluency.

  • Harvest cells and seed them into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.

  • Allow cells to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Prepare a serial dilution of this compound in complete growth medium. A typical concentration range would be from 0.1 nM to 100 µM. Include a vehicle control (DMSO).

  • Add 100 µL of the diluted compound or vehicle to the appropriate wells.

  • Incubate the plate for 72 hours at 37°C with 5% CO2.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

  • Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

Protocol 2: Western Blot for AR and PSA Expression

This protocol details the procedure for assessing the effect of this compound on the protein levels of the androgen receptor and its downstream target, PSA.

Materials:

  • LNCaP cells

  • 6-well plates

  • This compound

  • DHT (Dihydrotestosterone)

  • RIPA buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-AR, anti-PSA, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed LNCaP cells in 6-well plates and grow to ~70% confluency.

  • Starve the cells in a serum-free medium for 24 hours.

  • Treat the cells with this compound (e.g., 100 nM) or vehicle (DMSO) for 2 hours, followed by stimulation with DHT (10 nM) for 24 hours.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against AR, PSA, and β-actin (loading control) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

Protocol 3: In Vivo Xenograft Tumor Model

This protocol outlines the steps to evaluate the anti-tumor efficacy of this compound in a subcutaneous prostate cancer xenograft model.

Materials:

  • Male immunodeficient mice (e.g., NOD-SCID)

  • LNCaP cells

  • Matrigel

  • This compound

  • Vehicle solution (e.g., 0.5% methylcellulose)

  • Calipers

  • Animal balance

Procedure:

  • Harvest LNCaP cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1x10^7 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Monitor tumor growth regularly using calipers.

  • When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound at 10 mg/kg, this compound at 30 mg/kg).

  • Administer the treatments daily via oral gavage.

  • Measure tumor volume and body weight twice a week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Continue the treatment for a predetermined period (e.g., 28 days) or until the tumors in the control group reach a specified size.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

  • Calculate the percentage of tumor growth inhibition for each treatment group relative to the vehicle control group.

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Cell_Culture Prostate Cancer Cell Lines (LNCaP, VCaP) Viability_Assay Cell Viability Assay (IC50 Determination) Cell_Culture->Viability_Assay Western_Blot Western Blot (AR & PSA Expression) Cell_Culture->Western_Blot Xenograft_Model Establish Xenograft Model (LNCaP in mice) Viability_Assay->Xenograft_Model Proceed if potent Western_Blot->Xenograft_Model Proceed if effective Treatment Treatment Administration (this compound or Vehicle) Xenograft_Model->Treatment Monitoring Tumor Growth & Body Weight Monitoring Treatment->Monitoring Endpoint_Analysis Endpoint Analysis (Tumor Weight, IHC) Monitoring->Endpoint_Analysis

Application Notes and Protocols: Z8554052021 Catheter for Fluid Aspiration in Ex Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

The Z8554052021 is a single-use, sterile catheter designed for precise and minimally invasive fluid aspiration from ex vivo biological models. Its construction allows for the reliable collection of interstitial fluid, cell culture media, or other biological fluids from isolated organs, tissue slices, and 3D cell cultures. This capability is crucial for a variety of research and development applications, including pharmacokinetic/pharmacodynamic (PK/PD) modeling, biomarker discovery, and drug metabolism studies.

The use of catheter-based fluid aspiration in ex vivo models provides a dynamic view of cellular and tissue responses to therapeutic agents or other stimuli, offering a bridge between in vitro and in vivo experiments.[1][2] This document provides detailed protocols and application notes to guide researchers in utilizing the this compound catheter effectively in their experimental setups.

II. Product Specifications

The this compound catheter is engineered for optimal performance in delicate biological samples. Below are the key specifications:

FeatureSpecification
Material Biocompatible Polymer
Outer Diameter 0.9 mm (2.7 Fr)
Inner Diameter 0.6 mm
Length 150 mm
Dead Volume < 1 µL
Tip Configuration Beveled, Atraumatic
Sterilization Ethylene Oxide (EtO)
Connector Standard Luer Lock

III. Applications

The this compound catheter is a versatile tool for a range of ex vivo applications:

  • Pharmacokinetic (PK) Studies: Aspiration of fluid from tissue models at multiple time points allows for the determination of drug concentration profiles, providing insights into drug absorption, distribution, and metabolism within the target tissue.

  • Pharmacodynamic (PD) Studies: Collection of interstitial fluid enables the measurement of biomarkers, cytokines, and other signaling molecules to assess the physiological or pathological response to a drug candidate.

  • Drug Metabolism and Transport Studies: The catheter can be used to sample fluid from liver slices or other metabolically active tissues to study the formation of metabolites and the activity of drug transporters.

  • Toxicology and Safety Assessment: Early assessment of drug-induced toxicity can be performed by monitoring the release of tissue-specific injury biomarkers.

  • Disease Modeling: In ex vivo models of diseases such as cancer or fibrosis, the catheter can be used to sample the tumor microenvironment or fibrotic tissue to understand disease progression and therapeutic response.

IV. Experimental Protocols

A. Catheter Preparation and Handling

Proper handling and preparation of the this compound catheter are critical to ensure aseptic technique and prevent contamination of the ex vivo model.[3][4][5][6][7]

Materials:

  • This compound Catheter

  • Sterile gloves

  • 70% Ethanol

  • Sterile saline or appropriate buffer

  • Low-volume syringe (e.g., 1 mL)

Protocol:

  • Perform hand hygiene and don sterile gloves.[5]

  • Aseptically open the catheter packaging.

  • Wipe the exterior of the catheter with a sterile gauze pad lightly moistened with 70% ethanol, avoiding contact with the sterile tip.

  • Prime the catheter by drawing a small amount of sterile saline or buffer into the syringe and slowly flushing it through the catheter to remove any air bubbles and ensure patency.

  • Keep the sterile tip protected until insertion into the ex vivo model.

B. Ex Vivo Tissue Model Setup and Fluid Aspiration

This protocol describes the general procedure for using the this compound catheter in a precision-cut tissue slice model. The principles can be adapted for other ex vivo systems like isolated perfused organs or 3D cell cultures.

Materials:

  • Prepared ex vivo tissue slices in a culture dish with appropriate media

  • This compound Catheter

  • Micromanipulator (recommended for precise positioning)

  • Peristaltic pump or syringe pump for controlled aspiration

  • Collection vials (e.g., low-binding microcentrifuge tubes)

Protocol:

  • Tissue Preparation: Prepare precision-cut tissue slices (e.g., liver, lung, kidney) according to established protocols and place them in a culture dish with the appropriate culture medium.

  • Catheter Insertion:

    • Using a micromanipulator, carefully insert the tip of the this compound catheter into the desired location within the tissue slice or immediately adjacent to it in the culture medium.

    • The beveled tip should be oriented to maximize fluid collection while minimizing tissue damage.

  • Fluid Aspiration:

    • Connect the Luer lock of the catheter to a peristaltic pump or syringe pump.

    • Set the aspiration flow rate to a low value (e.g., 0.1 - 1.0 µL/min) to avoid clogging and minimize mechanical stress on the tissue.

    • Collect the aspirate into a pre-chilled collection vial.

  • Sample Collection:

    • Collect samples at predetermined time points according to the experimental design.

    • After each collection, a small volume of sterile buffer may be required to clear the line and ensure the entire sample is collected, accounting for the catheter's dead volume.

  • Sample Handling:

    • Immediately place the collected samples on ice or dry ice.

    • Store samples at -80°C until analysis to prevent degradation of analytes.

V. Data Presentation

The following tables provide examples of how quantitative data generated using the this compound catheter can be presented.

Table 1: Catheter Performance and Sample Collection Parameters

ParameterValue
Aspiration Flow Rate 0.5 µL/min
Total Sample Volume Collected 10 µL
Collection Time per Sample 20 min
Analyte Recovery > 95%

Table 2: Pharmacokinetic Data from an Ex Vivo Liver Slice Model

Time (hours)Drug Concentration (ng/mL)Metabolite A Concentration (ng/mL)
0.51250.5 ± 85.250.2 ± 5.1
1980.1 ± 70.4150.8 ± 12.3
2650.7 ± 55.9320.4 ± 25.6
4320.3 ± 30.1510.9 ± 42.8
8110.9 ± 15.6680.1 ± 55.7

Table 3: Biomarker Release in an Ex Vivo Kidney Toxicity Model

Treatment GroupKIM-1 Concentration (pg/mL)Clusterin Concentration (pg/mL)
Vehicle Control50.2 ± 8.5120.7 ± 15.3
Compound X (10 µM)250.8 ± 25.1480.3 ± 40.9
Compound Y (10 µM)75.4 ± 10.2150.1 ± 18.7

VI. Visualizations

A. Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_catheter Catheter Priming & Sterilization insertion Catheter Insertion prep_catheter->insertion prep_tissue Ex Vivo Tissue Model Setup prep_tissue->insertion aspiration Controlled Fluid Aspiration insertion->aspiration collection Time-Point Sample Collection aspiration->collection collection->aspiration Continuous or Intermittent storage Sample Storage (-80°C) collection->storage analysis LC-MS/MS, ELISA, etc. storage->analysis data Data Interpretation analysis->data G cluster_input Stimulus cluster_pathway Signaling Cascade cluster_output Cellular Response drug Drug X receptor Receptor drug->receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 tf Transcription Factor kinase2->tf biomarker Biomarker Release (Aspirated Fluid) tf->biomarker Measured via This compound Catheter

References

Application Notes and Protocols: Compatibility of Z8554052021 with Different Lubricants

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols provide a general framework for assessing the compatibility of a substance, designated here as Z8554052021, with various lubricants. As there is no publicly available information for a substance with the identifier "this compound," this document outlines standardized testing procedures and best practices for lubricant compatibility assessment in a pharmaceutical context. The experimental protocols are based on established industry standards and should be adapted to the specific chemical and physical properties of this compound and the lubricants being evaluated.

Introduction

In pharmaceutical manufacturing, lubricants are essential excipients used to reduce friction between the tablet surface and the die wall during compression, as well as to improve powder flowability.[1][2][3] However, incompatibilities between the active pharmaceutical ingredient (API), such as this compound, and the lubricant can adversely affect the final product's stability, dissolution, and bioavailability.[1] Therefore, a thorough compatibility assessment is a critical step in the formulation development process.

This document provides detailed protocols for evaluating the compatibility of this compound with a range of common pharmaceutical lubricants.

Common Pharmaceutical Lubricants for Evaluation

The following table lists common lubricants that should be considered for compatibility testing with this compound.

LubricantTypeTypical Concentration (w/w)Key Characteristics
Magnesium Stearate (B1226849) Hydrophobic0.25% - 5.0%Most commonly used; highly effective but can negatively impact tablet hardness and dissolution if over-mixed.[1]
Stearic Acid Hydrophobic1.0% - 5.0%A fatty acid that is also a common lubricant.[1][2]
Sodium Stearyl Fumarate Hydrophilic0.5% - 2.0%Less effect on tablet hardness and dissolution compared to magnesium stearate.
Talc Inorganic1.0% - 10.0%Can improve tablet hardness and appearance; less efficient lubricant than magnesium stearate.[1][2]
Calcium Stearate Hydrophobic0.25% - 5.0%Similar to magnesium stearate but may have different reactivity.[1]
Polyethylene Glycol (PEG) Hydrophilic1.0% - 5.0%Water-soluble lubricant.
Sodium Lauryl Sulfate (SLS) Hydrophilic1.0% - 2.0%Can also act as a wetting agent, potentially improving dissolution.[4]

Experimental Protocols

A tiered approach to compatibility testing is recommended, starting with simple visual and physical tests and progressing to more complex analytical techniques.

Tier 1: Physical and Visual Compatibility

This initial screening aims to identify immediate signs of incompatibility.

Objective: To visually assess for any physical changes when this compound is mixed with various lubricants.

Materials:

  • This compound powder

  • Selected lubricants (see table above)

  • Glass vials with airtight seals

  • Spatulas

  • Vortex mixer

  • Controlled environment chamber (e.g., 40°C/75% RH)

Protocol:

  • Prepare binary mixtures of this compound and each lubricant in different ratios (e.g., 90:10, 50:50, and 10:90).[5][6]

  • For each mixture, accurately weigh and transfer the components into a clean, dry glass vial.

  • Thoroughly mix the components using a vortex mixer for 2 minutes.

  • Visually inspect the initial mixture for any signs of clumping, color change, or odor. Record observations.

  • Store the vials under accelerated stability conditions (e.g., 40°C/75% RH) for a predetermined period (e.g., 2 and 4 weeks).

  • At each time point, visually inspect the samples for any changes in physical appearance (color, texture, caking) compared to the initial observation and control samples (this compound and lubricants stored separately).

Data Presentation:

LubricantRatio (this compound:Lubricant)Initial Observation2 Weeks at 40°C/75% RH4 Weeks at 40°C/75% RH
Magnesium Stearate90:10
50:50
10:90
Sodium Stearyl Fumarate90:10
50:50
10:90
... (repeat for all lubricants)
Tier 2: Analytical Characterization

This tier involves more sophisticated analytical techniques to detect chemical incompatibilities that may not be visually apparent.

Objective: To identify any chemical interactions or degradation of this compound in the presence of lubricants.

A. Fourier Transform Infrared Spectroscopy (FTIR)

Protocol:

  • Analyze the pure this compound, pure lubricants, and the binary mixtures from the Tier 1 study.

  • Acquire FTIR spectra for each sample over a suitable wavelength range (e.g., 4000-400 cm⁻¹).

  • Compare the spectra of the mixtures with those of the individual components. The appearance of new peaks or the disappearance or shifting of existing peaks in the mixture's spectrum may indicate a chemical interaction.[5]

B. Differential Scanning Calorimetry (DSC)

Protocol:

  • Perform DSC analysis on the pure this compound, pure lubricants, and the binary mixtures.

  • Heat the samples at a controlled rate (e.g., 10°C/min) under an inert atmosphere.

  • Analyze the thermograms for any changes in melting point, the appearance of new peaks, or changes in the enthalpy of fusion, which can suggest interactions such as eutectic formation or solid-state reactions.

C. High-Performance Liquid Chromatography (HPLC) for Purity and Degradation

Protocol:

  • Develop and validate a stability-indicating HPLC method for this compound.

  • Use the samples from the Tier 1 stability study.

  • Prepare solutions of the stored mixtures and analyze them by HPLC.

  • Quantify the amount of this compound remaining and identify any new degradation peaks.

  • Compare the results to the control samples. A significant decrease in the concentration of this compound or the appearance of new peaks in the presence of a lubricant indicates incompatibility.

Data Presentation:

LubricantRatio (this compound:Lubricant)% this compound Remaining (4 weeks)Degradation Products Observed (HPLC)FTIR/DSC Observations
Magnesium Stearate50:50
Sodium Stearyl Fumarate50:50
... (repeat for all lubricants)

Visualization of Workflows and Pathways

The following diagrams illustrate the experimental workflow and the logical relationship in compatibility testing.

Experimental_Workflow cluster_tier1 Tier 1: Physical & Visual Screening cluster_tier2 Tier 2: Analytical Characterization cluster_decision Decision Making prep Prepare Binary Mixtures (this compound + Lubricant) initial_obs Initial Visual Inspection (Color, Texture) prep->initial_obs storage Accelerated Stability Storage (e.g., 40°C/75% RH) initial_obs->storage final_obs Periodic Visual Inspection storage->final_obs ftir FTIR Analysis final_obs->ftir dsc DSC Analysis final_obs->dsc hplc HPLC Purity & Degradation Analysis final_obs->hplc compatible Compatible? ftir->compatible dsc->compatible hplc->compatible select_lub Select Lubricant for Formulation Development compatible->select_lub Yes reformulate Re-evaluate Lubricant or Modify Formulation compatible->reformulate No

Caption: Experimental workflow for lubricant compatibility testing.

Logical_Relationship cluster_interaction Potential Interactions cluster_impact Impact on Final Product substance This compound physical Physical Incompatibility (e.g., Clumping, Phase Separation) substance->physical chemical Chemical Incompatibility (e.g., Degradation, Reaction) substance->chemical lubricant Lubricant lubricant->physical lubricant->chemical stability Decreased Stability physical->stability manufacturing Manufacturing Issues physical->manufacturing chemical->stability dissolution Altered Dissolution chemical->dissolution bioavailability Reduced Bioavailability chemical->bioavailability

Caption: Logical relationship of compatibility to product impact.

Conclusion and Recommendations

The selection of a suitable lubricant is paramount for the successful development of a solid dosage form of this compound. The tiered approach outlined in these application notes provides a systematic way to screen for and identify potential incompatibilities. It is crucial to correlate the findings from these studies with the performance of the final tablet formulation, including tablet hardness, friability, and dissolution profiles. Based on the comprehensive data generated, an informed decision can be made on the most appropriate lubricant for the this compound formulation.

References

Application Notes and Protocols for Tail Vein Catheter Insertion in Mice (Model: Z8554052021)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the insertion and use of a catheter, modeled as Z8554052021, for intravenous administration in mice. The following protocols are based on established tail vein catheterization techniques and are intended to ensure procedural success, animal welfare, and data reproducibility.

Catheter Specifications and Materials

While the specific catheter "this compound" is not commercially identifiable, these protocols are designed for a flexible, small-gauge catheter suitable for mouse tail vein access. The principles outlined are applicable to commercially available mouse tail vein catheters.

Table 1: Recommended Catheter and Needle Specifications

ParameterSpecification
Catheter Gauge/Size1-3 Fr
Catheter MaterialPolyurethane or Polyethylene
Needle Gauge for Insertion27-30 G

Table 2: Essential Materials and Equipment

CategoryItem
Animal Preparation Mouse restrainer, Heat lamp or warming pad, 70% ethanol (B145695) or isopropanol (B130326) wipes, Sterile gauze
Catheterization This compound Catheter (or equivalent), Sterile saline (0.9%), Heparinized saline (10-100 U/mL), Syringes (1 mL), Tape (medical or surgical)
Post-Procedure Care Hemostatic agent (e.g., Kwik-Stop), Clean recovery cage with easily accessible food and water

Experimental Protocols

Pre-Procedure Preparations
  • Animal Acclimation: Allow mice to acclimate to the laboratory environment for at least 48 hours before any procedure.

  • Anesthesia (Optional but Recommended): While not always required, anesthesia (e.g., isoflurane) can reduce stress on the animal and improve the success rate.[1]

  • Workstation Preparation: Prepare a clean and well-lit workspace. Ensure all necessary materials are within easy reach.

  • Catheter Priming: Prime the catheter with sterile, heparinized saline to prevent blood clotting and air embolism.

Mouse Restraint and Vein Dilation
  • Restraint: Gently guide the mouse into an appropriate restrainer, ensuring it is secure but not overly constricted. Suffocation can be a risk if the restrainer is too tight.

  • Vein Dilation: Proper vasodilation is critical for successful catheterization.[1] Warm the mouse's tail for 5-10 minutes using a heat lamp or a warming pad set to a safe temperature (approximately 38-40°C).[2] Alternatively, immerse the tail in warm water.

Catheter Insertion Technique
  • Vein Identification: The two lateral tail veins are the most accessible vessels for intravenous administration.[3]

  • Tail Immobilization: Gently grasp the distal end of the tail with your non-dominant hand.

  • Catheter Insertion:

    • With your dominant hand, hold the catheter-needle assembly.

    • With the bevel of the needle facing up, insert the needle into one of the lateral tail veins at a shallow angle (approximately 10-20 degrees).[4]

    • Advance the needle a few millimeters into the vein. A successful insertion may be indicated by a small flash of blood in the catheter hub.[4]

  • Catheter Advancement: Once the needle is in the vein, carefully advance the catheter off the needle and further into the vein.

  • Needle Removal: Once the catheter is properly seated, withdraw the needle while holding the catheter in place.

  • Confirmation of Placement:

    • Attach a syringe with sterile saline to the catheter hub.

    • Slowly inject a small volume (10-20 µL) of saline. If the catheter is correctly placed, the injection should be smooth with no resistance, and the vein should blanch (turn pale) momentarily.[1]

    • If resistance is met or a bleb forms under the skin, the catheter is not in the vein and should be removed. Apply pressure to the site and attempt insertion at a more proximal location.

  • Securing the Catheter: Secure the catheter to the tail using a small piece of medical tape.

Post-Insertion and Maintenance
  • Patency Maintenance: To maintain catheter patency for repeated or continuous infusions, flush with a small volume of heparinized saline after each use.

  • Animal Monitoring: After the procedure, monitor the mouse for any signs of distress, including bleeding, swelling at the injection site, or changes in behavior.

  • Long-Term Catheterization: For studies requiring long-term catheterization, specialized surgical implantation of catheters (e.g., into the jugular vein) may be more appropriate.

Quantitative Data

Table 3: Recommended Infusion Parameters

ParameterGuideline
Bolus Injection Volume 5 mL/kg (maximum)
Slow Bolus Injection Volume 10 mL/kg (administered over 5-10 seconds)[1]
Continuous Infusion Rate 0.3 - 1 mL/min

Note: These are general guidelines. The optimal infusion rate and volume may vary depending on the substance being administered and the specific experimental design.

Potential Complications and Troubleshooting

Table 4: Common Complications and Solutions

ComplicationCauseSolution
Hematoma/Bleeding Puncture of the veinApply gentle pressure with sterile gauze until bleeding stops.
Extravasation (Subcutaneous Injection) Improper catheter placementRemove the catheter immediately. The substance may need to be re-administered at a different site.
Tail Necrosis Injection of irritating substances outside the veinDilute the area with sterile saline to minimize tissue damage. Monitor the tail for signs of necrosis.
Air Embolism Air bubbles in the catheter or syringeEnsure the catheter and syringe are properly primed and free of air before injection.

Visualizations

Experimental Workflow: In Vivo Drug Efficacy Study

experimental_workflow cluster_prep Preparation cluster_procedure Procedure cluster_monitoring Monitoring & Analysis animal_acclimation Animal Acclimation catheter_priming Catheter Priming animal_acclimation->catheter_priming drug_prep Drug Formulation catheter_priming->drug_prep restraint Mouse Restraint drug_prep->restraint vein_dilation Vein Dilation restraint->vein_dilation catheter_insertion Catheter Insertion (this compound) vein_dilation->catheter_insertion drug_admin Intravenous Drug Administration catheter_insertion->drug_admin post_op_care Post-Operative Care drug_admin->post_op_care data_collection Data Collection (e.g., Tumor Volume) post_op_care->data_collection endpoint Endpoint Analysis data_collection->endpoint

Caption: Workflow for an in vivo drug efficacy study using tail vein catheterization.

Signaling Pathway: PI3K/Akt Pathway in Cancer

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer. Intravenous administration of targeted inhibitors is a common strategy to study and treat cancers with an overactive PI3K/Akt pathway.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes PTEN PTEN PTEN->PIP3 Inhibits

Caption: Simplified PI3K/Akt signaling pathway in cancer.

References

Troubleshooting & Optimization

preventing blockage in Z8554052021 catheters during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Z8554052022 series catheters. This resource is designed to assist researchers, scientists, and drug development professionals in preventing and troubleshooting blockages during their experiments.

Troubleshooting Guide: Resolving Catheter Blockages

Catheter blockage is a critical issue that can compromise experimental data and animal welfare. This guide provides a systematic approach to identifying and resolving blockages.

Immediate Troubleshooting Steps

If you suspect a catheter blockage, follow these steps:

  • Check for External Issues:

    • Ensure there are no kinks or twists in the catheter tubing or connected lines.[1][2][3][4]

    • Verify that all clamps are open and that the infusion pump, if used, is functioning correctly.[2]

    • Confirm the position of the drainage or collection bag is below the level of the bladder to prevent backflow.[4][5][6]

  • Assess for Positional Occlusion:

    • Slightly reposition the animal, as the catheter tip may be resting against a vessel wall.[2]

    • For urinary catheters, a gentle cough from the subject can sometimes initiate flow.[1][3]

  • Attempt a Gentle Flush:

    • Using a sterile syringe, attempt to gently flush the catheter with sterile saline.[7] Never force the flush , as this could rupture the catheter or dislodge a clot into the circulation.[8]

    • If you can infuse fluid but cannot withdraw, you may have a partial or "withdrawal" occlusion, often caused by a fibrin (B1330869) sheath at the catheter tip.[2][9]

Advanced Troubleshooting

If the initial steps do not resolve the blockage, consider the following:

  • Thrombotic Occlusion: This is a common cause of blockage and results from blood clot formation within or at the tip of the catheter.[2][10]

  • Non-Thrombotic Occlusion: This can be caused by drug or mineral precipitates, or mechanical issues.[8][9]

A diagnostic workflow can help determine the cause and appropriate solution.

start Suspected Catheter Blockage check_external Check for external issues (kinks, clamps) start->check_external reposition Reposition animal/catheter check_external->reposition gentle_flush Attempt gentle flush with sterile saline reposition->gentle_flush flush_successful Is flush successful? gentle_flush->flush_successful occlusion_resolved Occlusion Resolved flush_successful->occlusion_resolved Yes assess_withdrawal Can you withdraw fluid? flush_successful->assess_withdrawal No partial_occlusion Partial (Withdrawal) Occlusion Likely (e.g., Fibrin Sheath) assess_withdrawal->partial_occlusion No complete_occlusion Complete Occlusion assess_withdrawal->complete_occlusion Yes consider_thrombolytic Consider thrombolytic agent (e.g., alteplase) per protocol partial_occlusion->consider_thrombolytic consider_non_thrombotic Investigate non-thrombotic causes (precipitate, mechanical failure) complete_occlusion->consider_non_thrombotic replace_catheter Replace Catheter consider_thrombolytic->replace_catheter consider_non_thrombotic->replace_catheter catheter Catheter Insertion (Foreign Body) protein_adsorption Plasma Protein Adsorption (Fibrinogen) catheter->protein_adsorption platelet_adhesion Platelet Adhesion and Activation protein_adsorption->platelet_adhesion coagulation_cascade Activation of Coagulation Cascade platelet_adhesion->coagulation_cascade fibrin_formation Fibrin Formation coagulation_cascade->fibrin_formation thrombus Thrombus (Clot) Formation fibrin_formation->thrombus occlusion Catheter Occlusion thrombus->occlusion occlusion Catheter Occlusion thrombotic Thrombotic occlusion->thrombotic non_thrombotic Non-Thrombotic occlusion->non_thrombotic intraluminal_clot Intraluminal Clot thrombotic->intraluminal_clot fibrin_sheath Fibrin Sheath thrombotic->fibrin_sheath precipitate Drug/Mineral Precipitate non_thrombotic->precipitate mechanical Mechanical non_thrombotic->mechanical biofilm Biofilm non_thrombotic->biofilm

References

issues with Z8554052021 catheter kinking or bending

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding kinking and bending issues with the Z8554052021 catheter.

Troubleshooting Guides

This section offers step-by-step guidance to identify and resolve catheter kinking and bending during experimental procedures.

Issue: Catheter is Kinked or Bent Upon Unpacking

Q1: What should I do if I notice a kink or bend in the this compound catheter immediately after opening the sterile packaging?

A1: Do not use a catheter that is kinked or bent out of the package. Immediately quarantine the device and contact technical support for a replacement. Using a damaged catheter can compromise experimental integrity and lead to inaccurate results.

Issue: Catheter Kinking During Insertion or Navigation

Q2: My this compound catheter is kinking as I try to advance it through my experimental model. What steps can I take to resolve this?

A2: Catheter kinking during use is a known issue that can arise from several factors, including vessel tortuosity and excessive force.[1][2][3][4] If you encounter kinking, follow this troubleshooting workflow:

G start Kinking Occurs During Advancement stop_procedure STOP ADVANCEMENT IMMEDIATELY start->stop_procedure assess Assess Resistance & Fluoroscopy Image stop_procedure->assess gentle_rotation Attempt Gentle Counter-Rotation assess->gentle_rotation successful_unwind Kink Resolves gentle_rotation->successful_unwind Successful unsuccessful_unwind Kink Persists gentle_rotation->unsuccessful_unwind Unsuccessful guidewire Advance a Guidewire to Straighten unsuccessful_unwind->guidewire guidewire_success Kink Straightens guidewire->guidewire_success Successful guidewire_fail Guidewire Fails to Pass guidewire->guidewire_fail Unsuccessful withdraw Carefully Withdraw Catheter guidewire_fail->withdraw replace Replace with New Catheter withdraw->replace contact_support Contact Technical Support for Analysis replace->contact_support

Caption: Troubleshooting workflow for catheter kinking.

Detailed Steps:

  • Stop Immediately: The moment you feel resistance or visualize a kink, halt advancement. Continued force can worsen the kink or damage the experimental model.[3][5]

  • Gentle Counter-Rotation: Try to gently rotate the catheter in the opposite direction of the presumed torque that caused the kink.[1][6] Do not apply excessive force.

  • Guidewire Assistance: If counter-rotation fails, you can attempt to pass a soft-tipped guidewire through the catheter to the point of the kink to provide internal support and help straighten it.[4][5]

  • Withdraw and Replace: If the kink cannot be resolved, carefully withdraw the catheter. Forcing a kinked catheter can cause it to break.[7] Replace it with a new, sterile catheter.

  • Analyze the Cause: Note the location and circumstances of the kink to determine if a change in technique or experimental setup is needed.

Frequently Asked Questions (FAQs)

Q3: What are the common causes of catheter kinking and bending?

A3: Several factors can contribute to these issues:

  • Vessel Tortuosity: Navigating through sharp turns in a vessel or experimental model is a primary cause.[2][3][4]

  • Excessive Torque: Over-torquing the catheter, especially when the tip is stationary, can lead to kinks.[5][8]

  • Catheter and Guidewire Mismatch: Using a very flexible catheter with a stiff guidewire, or vice versa, can create stress points.

  • Improper Handling: Bending the catheter before insertion can create a weak point prone to kinking.[7]

  • Arterial Spasm: In in-vivo models, a spasm can grip the catheter, making it susceptible to kinking with manipulation.[4]

Q4: How can I prevent the this compound catheter from kinking or bending during my experiments?

A4: Proactive measures can significantly reduce the incidence of kinking:

  • Proper Catheter Selection: Ensure the this compound is the appropriate size and flexibility for your specific application.

  • Avoid Over-Torquing: When rotating the catheter, ensure the torque is transmitted to the tip. If the tip does not move, do not continue to twist the proximal end.[5][8]

  • Use a Guidewire: Keeping a guidewire inside the catheter during navigation can provide additional stiffness and prevent kinking.[3][5]

  • Insertion Angle: Studies have shown that the angle of insertion can impact the likelihood of kinking. A modest, deliberate insertion angle may be beneficial.[9]

  • Pre-Bend Tip: For certain applications, creating a small-angle bend at the very tip of the catheter can help navigate turns without kinking the shaft.[9]

Q5: Is it acceptable to manually straighten a bent this compound catheter and reuse it?

A5: No. Manually straightening a bent or kinked catheter can compromise its structural integrity, potentially leading to material fatigue and failure during a procedure. It is strongly advised against reusing a catheter that has been significantly bent or kinked.

Experimental Protocols

While specific kink-testing data for the this compound is not publicly available, researchers can use standardized methods to evaluate catheter kink resistance.

Protocol: Kink Resistance Testing

This protocol provides a general framework for quantifying the kink resistance of a catheter.

Objective: To determine the minimum bend radius a catheter can withstand before kinking.

Materials:

  • This compound Catheter

  • Set of mandrels with varying, known radii

  • Vise or clamp to hold the catheter

  • High-resolution camera for visual inspection

Methodology:

  • Secure the proximal end of the catheter in the vise.

  • Carefully bend the distal end of the catheter around the largest radius mandrel.

  • Visually inspect the catheter for any signs of luminal narrowing or kinking.

  • If no kink is observed, proceed to the next smallest mandrel.

  • Repeat the process, progressively decreasing the mandrel radius.

  • The kink radius is defined as the radius of the first mandrel that causes a visible kink or a significant reduction in the catheter's internal diameter.

  • Record all measurements and observations.

Data Presentation:

The quantitative data from kink resistance testing can be summarized in a table for easy comparison.

Catheter Lot NumberTest 1 (mm)Test 2 (mm)Test 3 (mm)Average Kink Radius (mm)
This compound-A15141514.7
This compound-B16151515.3
This compound-C14141414.0

Signaling Pathways and Logical Relationships

The decision-making process for preventing catheter kinking can be visualized as follows:

G start Pre-Procedure Planning assess_anatomy Assess Model Anatomy (Tortuosity, Diameter) start->assess_anatomy select_catheter Select Appropriate Catheter Flexibility & Size assess_anatomy->select_catheter select_guidewire Select Compatible Guidewire select_catheter->select_guidewire technique During Procedure select_guidewire->technique gentle_advancement Gentle Advancement & Rotation technique->gentle_advancement monitor_torque Monitor Torque Transmission technique->monitor_torque use_guidewire Maintain Guidewire Position technique->use_guidewire outcome Reduced Risk of Kinking gentle_advancement->outcome monitor_torque->outcome use_guidewire->outcome

Caption: Proactive workflow to minimize catheter kinking.

References

Technical Support Center: Nelaton Catheter Flow Rate Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The product number "Z8554052021" does not correspond to a publicly available Nelaton catheter. This guide provides general principles and troubleshooting for improving flow rates in standard Nelaton catheters for research applications.

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues related to achieving and maintaining optimal flow rates during experiments involving Nelaton catheters.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that determine the flow rate through a Nelaton catheter?

A1: The flow rate (Q) is governed by the principles of fluid dynamics, primarily described by the Hagen-Poiseuille equation.[1][2] The key factors are:

  • Catheter Radius (r): This has the most significant impact. Doubling the internal radius of the catheter can increase the flow rate by a factor of 16.[3][4]

  • Pressure Gradient (ΔP): The difference in pressure between the two ends of the catheter. A higher pressure gradient results in a higher flow rate.[5]

  • Fluid Viscosity (η): The thickness of the fluid. Higher viscosity fluids will flow more slowly.[3]

  • Catheter Length (L): A shorter catheter will allow for a higher flow rate, assuming all other factors are equal.[3][6]

Q2: My observed flow rate is much lower than expected. What are the common causes?

A2: Several issues can lead to a reduced flow rate:

  • Obstructions: Partial or complete blockages within the catheter lumen are a common cause. These can be due to air bubbles, precipitation of solutes in your experimental fluid, aggregation of proteins, or the formation of biofilms.

  • Kinking: Bends or kinks in the catheter tubing can severely restrict flow.[7]

  • Incorrect Setup: Ensure the drainage or collection point is positioned sufficiently below the fluid source to maintain an adequate pressure gradient.[8][9]

  • Fluid Properties: The viscosity of your experimental solution may be higher than anticipated, or temperature fluctuations could be altering its viscosity.[10][11]

Q3: How can I prevent catheter blockages in my experiments?

A3: Proactive measures can minimize the risk of occlusions:

  • Proper Flushing: Regularly flush the catheter with a compatible buffer solution, especially between different experimental fluids. A "push-pause" or turbulent flushing technique can be more effective at clearing debris than a steady, laminar flow.[7]

  • Solution Filtration: Filter your experimental solutions before use to remove any particulate matter that could cause a blockage.

  • Material Compatibility: Ensure that your experimental compounds are fully soluble in the carrier fluid and are not prone to precipitation or interaction with the catheter material.

  • Locking Solutions: For longer-term experiments where the catheter is not in continuous use, filling the lumen with a "locking solution" (e.g., saline or a specific buffer) can help maintain patency.[7]

Q4: Can the connections and tubing attached to the catheter affect the flow rate?

A4: Yes, any additional components in the fluid path, such as stopcocks, connectors, or extension tubing, can introduce additional resistance and create turbulence, which reduces the overall flow rate.[6] It is advisable to keep the fluid path as simple and short as possible for optimal flow.

Troubleshooting Guide

If you are experiencing a low flow rate, follow these steps to diagnose and resolve the issue.

Step 1: Visual Inspection
  • Check for Kinks: Carefully inspect the entire length of the catheter and any connected tubing for sharp bends or kinks.[12] Straighten any observed constrictions.

  • Examine Connections: Ensure all connections are secure and not leaking.

  • Verify Setup: Confirm that the height difference between the fluid source and the outlet is adequate and that the drainage bag or collection vessel is positioned below the level of the bladder or fluid reservoir.[9]

Step 2: Check for Blockages
  • Flushing: Attempt to flush the catheter with a sterile, compatible fluid like normal saline. If you meet significant resistance, the catheter is likely blocked.

  • Gentle Pressure: Apply gentle, steady pressure with the flushing syringe. Do not apply excessive force, as this could damage the catheter or your experimental setup.

  • Dislodging Obstructions: Try a "push-pause" flushing technique to create turbulence that may dislodge a blockage.[7]

Step 3: Evaluate Fluid Properties
  • Viscosity: If you are working with a novel compound or a highly concentrated solution, consider that its viscosity may be impeding flow. Diluting the solution, if experimentally permissible, can increase the flow rate.

  • Temperature: The viscosity of many fluids is temperature-dependent.[11] Ensure your fluid is at the intended experimental temperature.

Step 4: System Re-evaluation
  • Catheter Size: If flow rate issues persist and are critical to the experimental outcome, you may need to use a catheter with a larger internal diameter (a higher Charrière or French gauge).

  • Simplify the Fluid Path: Remove any unnecessary connectors or tubing from your setup.[6]

Data Presentation

The following table illustrates the theoretical impact of changing catheter radius and fluid viscosity on the relative flow rate, based on the Hagen-Poiseuille equation. This assumes the pressure gradient and catheter length remain constant.

Catheter Radius (Relative to Base)Fluid Viscosity (Relative to Water)Relative Flow Rate
1x (Base)1x (Water)1
2x 1x (Water)16
0.5x1x (Water)0.0625
1x (Base)2x 0.5
1x (Base)5x0.2
2x2x8

As demonstrated, doubling the catheter's internal radius has a much more profound impact on increasing flow rate than halving the fluid's viscosity.[3]

Experimental Protocols

Protocol: Verifying and Optimizing Catheter Flow Rate

This protocol provides a methodology for systematically testing the flow rate of a specific fluid through a Nelaton catheter to ensure it meets experimental requirements.

Objective: To determine the actual flow rate of an experimental solution through a given Nelaton catheter and to test methods for its optimization.

Materials:

  • Nelaton catheter of the desired size

  • Experimental fluid or a surrogate with similar viscosity

  • Syringe pump or a gravity-fed system with a constant-head reservoir

  • Graduated cylinder or a precision balance to measure the collected volume

  • Stopwatch

  • Connecting tubing (if required)

Methodology:

  • System Setup:

    • a. Connect the Nelaton catheter to the fluid source (syringe pump or gravity-fed system).

    • b. Ensure the setup is free of kinks and air bubbles.

    • c. Position the outlet of the catheter over a collection vessel (e.g., a pre-weighed beaker on a balance or a graduated cylinder).

  • Baseline Flow Rate Measurement:

    • a. Prime the system by running the fluid through the catheter until all air is expelled.

    • b. Start the fluid flow and simultaneously start the stopwatch.

    • c. Collect the fluid for a predetermined period (e.g., 60 seconds).

    • d. Measure the collected volume or mass.

    • e. Calculate the flow rate (in mL/min).

    • f. Repeat the measurement at least three times to ensure consistency and calculate the average flow rate.

  • Optimization (if required):

    • a. Increase Pressure Gradient: If using a gravity-fed system, increase the height of the fluid reservoir and repeat the flow rate measurement. If using a pump, increase the pump speed.

    • b. Shorten Catheter Length: If experimentally feasible, shorten the catheter and/or any connecting tubing and repeat the measurement.

    • c. Modify Fluid: If the flow rate is still inadequate, consider if the experimental fluid can be slightly warmed (to reduce viscosity) or diluted, and repeat the measurement.

  • Data Analysis:

    • a. Compare the flow rates obtained under different conditions.

    • b. Determine the optimal setup that meets the experimental requirements for flow rate while maintaining the integrity of the experiment.

Visualizations

TroubleshootingWorkflow start Low Flow Rate Detected visual_inspection Step 1: Visual Inspection - Check for kinks - Verify connections - Check setup height start->visual_inspection is_kinked Kink or incorrect setup found? visual_inspection->is_kinked correct_setup Straighten tubing and correct setup is_kinked->correct_setup Yes check_blockage Step 2: Check for Blockage - Attempt to flush catheter is_kinked->check_blockage No resolved Flow Rate Restored correct_setup->resolved is_blocked Resistance to flushing? check_blockage->is_blocked flush_procedure Perform turbulent flush procedure is_blocked->flush_procedure Yes evaluate_fluid Step 3: Evaluate Fluid - Assess viscosity - Check temperature is_blocked->evaluate_fluid No flush_procedure->resolved is_viscous Fluid highly viscous? evaluate_fluid->is_viscous modify_fluid Modify fluid if possible (dilute/warm) is_viscous->modify_fluid Yes system_eval Step 4: Re-evaluate System - Use larger diameter catheter - Simplify fluid path is_viscous->system_eval No modify_fluid->resolved system_eval->resolved

Caption: Troubleshooting workflow for low flow rate in Nelaton catheters.

References

VWR® Traceable® Digital Thermometer (Z8554052021) Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the VWR® Traceable® Refrigerator/Freezer Digital Thermometer (Model Z8554052021). This guide is designed for researchers, scientists, and drug development professionals to address common problems that may be encountered during long-term studies, ensuring the integrity of your temperature-sensitive samples.

Frequently Asked Questions (FAQs)

Q1: What is the expected battery life of the VWR® Traceable® Digital Thermometer, and how do I know when to replace it?

A1: The thermometer is powered by a single AAA alkaline battery. While the exact lifespan can vary based on usage (e.g., frequency of alarm triggers), you can typically expect up to one year of continuous operation.[1] Erratic readings, a faint display, no display, or a battery symbol appearing on the display are all indications that the battery needs to be replaced.[2]

Q2: How often should the thermometer be recalibrated for long-term studies?

A2: To ensure accuracy over time, it is recommended to have the thermometer recalibrated annually.[2] Each unit is supplied with an individually serial-numbered Traceable® Certificate from an ISO/IEC 17025 accredited calibration laboratory, which indicates the recommended recalibration date.[2]

Q3: What should I do if the display shows "LLLL" or "HHHH"?

A3: These error messages typically indicate that the temperature being measured is outside the operational range of the thermometer. "LLLL" means the temperature is below the lower limit, and "HHHH" means it is above the upper limit.[3] This can also occur if the probe is disconnected or damaged.[3][4] Ensure the probe is securely connected and that the temperature of the environment is within the thermometer's specified range.[4]

Q4: Can the probe cable be submerged in liquid or crushed by a freezer door?

A4: The probe and its micro-cable are designed to be submersible. The thin cable also allows a refrigerator or freezer door to close on it without creating a significant gap. However, care should be taken to avoid repeated pinching or kinking of the cable, which could lead to damage over time.

Q5: My thermometer's readings seem inaccurate. What are the common causes and solutions?

A5: Inaccurate readings can stem from several issues. One of the most common is low battery power, which can cause a variety of apparent operational difficulties.[2] Replacing the battery with a fresh one often resolves these problems.[2][5] Another cause can be improper probe placement. Ensure the probe has good contact with the area to be measured and is not in direct contact with cooling elements.[6] Over time, the sensor's accuracy can drift, and regular calibration is key to maintaining accuracy.[7]

Troubleshooting Guide

This guide provides solutions to common problems you may encounter with your VWR® Traceable® Digital Thermometer during long-term use.

Issue 1: Display is Blank or Faint
  • Possible Cause: Dead or low battery.

  • Solution: Replace the AAA battery, ensuring correct polarity.[5][6][8]

Issue 2: Inaccurate or Erratic Temperature Readings
  • Possible Causes:

    • Low battery.[5]

    • Improper probe placement.

    • Probe damage.[7][9]

    • Calibration drift.[7]

  • Solutions:

    • Replace the battery with a new, high-quality AAA alkaline battery.[2]

    • Ensure the probe is securely placed in the medium you wish to monitor (e.g., in a glycol bottle for buffered readings) and not touching the freezer/refrigerator walls or cooling coils.[6]

    • Inspect the probe and cable for any visible signs of damage. If damage is found, the probe may need to be replaced.[9]

    • If the thermometer has been in use for an extended period, consider having it recalibrated.[10]

Issue 3: Alarm is Not Sounding
  • Possible Causes:

    • The alarm function is deactivated.

    • The set alarm points are outside the current temperature range.

    • Low battery.

  • Solutions:

    • Ensure the alarm function is turned on.[6][8]

    • Verify that the high and low alarm set points are correctly configured for your experimental needs.[8]

    • A faint or non-functioning alarm can be a sign of a weak battery. Replace the battery.[11]

Issue 4: Buttons are Unresponsive
  • Possible Causes:

    • The unit's electronics have "frozen" due to an error.

    • Low battery.

  • Solutions:

    • Perform a reset by removing the battery, waiting for a minute, and then reinserting it.[3]

    • Replace the battery with a new one.[6]

Quantitative Data Summary

FeatureSpecification
Temperature Range-50 to 70°C (-58 to 158°F)[12]
Accuracy±1°C[12]
Resolution0.1°
ProbeBottle probe (5 ml) or bullet probe[12]
Cable Length3 meters (10 feet)[12]
Battery TypeOne AAA Alkaline

Experimental Protocols

While the VWR® this compound is a monitoring device and not directly used in experimental protocols, its correct setup and use are critical for maintaining experimental integrity.

Protocol for Initial Setup and Placement:

  • Battery Installation: Open the battery compartment on the back of the main unit and insert one AAA battery, observing the correct polarity.[8]

  • Probe Connection: Securely plug the probe into the jack on the main unit.

  • Probe Placement: For monitoring the temperature of liquids or for buffered temperature readings that are less susceptible to fluctuations from door openings, place the probe inside the provided bottle. Position the bottle in a central location within the refrigerator or freezer, away from the door and cooling elements.

  • Main Unit Placement: Mount the main display unit outside the refrigerator or freezer using the provided hook-and-loop strips, wall-mount slots, or the built-in stand.[12]

  • Alarm Setting:

    • Press the appropriate buttons to enter the alarm setting mode.

    • Set the desired high and low temperature alarm points in 1° increments.

    • Activate the alarm.

Visualizations

TroubleshootingWorkflow VWR this compound Troubleshooting Workflow start Problem Identified display_issue Display Blank/Faint or Erratic Readings? start->display_issue alarm_issue Alarm Not Sounding? start->alarm_issue button_issue Buttons Unresponsive? start->button_issue display_issue->alarm_issue No replace_battery Replace Battery display_issue->replace_battery Yes alarm_issue->button_issue No check_alarm_settings Check Alarm Settings & Activation alarm_issue->check_alarm_settings Yes reset_unit Reset Unit (Remove/Reinsert Battery) button_issue->reset_unit Yes check_probe_placement Check Probe Placement & for Damage replace_battery->check_probe_placement Issue Persists resolved Problem Resolved replace_battery->resolved Issue Solved recalibrate Consider Recalibration check_probe_placement->recalibrate Issue Persists check_probe_placement->resolved Issue Solved check_alarm_settings->replace_battery Settings OK check_alarm_settings->resolved Settings Corrected recalibrate->resolved reset_unit->replace_battery Issue Persists reset_unit->resolved Issue Solved

Caption: Troubleshooting workflow for common thermometer issues.

ComponentRelationship Logical Relationship of Thermometer Components cluster_main_unit Main Unit cluster_probe_assembly Probe Assembly display LCD Display processor Internal Processor processor->display Sends Data alarm Audible Alarm processor->alarm Triggers battery AAA Battery battery->processor Provides Power buttons Control Buttons buttons->processor User Input probe Temperature Sensor (Probe) cable Micro-Cable probe->cable Transmits Signal cable->processor Receives Signal

Caption: Relationship between the main unit and probe assembly.

References

Z8554052021 catheter causing tissue trauma in animal subjects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Z8554052021 catheter in animal subjects. The following information is designed to address potential issues related to tissue trauma observed during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant tissue irritation and inflammation at the catheter insertion site. What could be the cause and how can we mitigate this?

A1: Tissue irritation and inflammation are common challenges in animal catheterization studies. The primary causes often relate to the catheterization procedure itself and the biocompatibility of the catheter material.

Troubleshooting Steps:

  • Review Insertion Technique: Ensure the catheter is inserted smoothly and at the correct angle to minimize mechanical trauma. Rough or repeated insertion attempts can lead to epithelial stripping and inflammation.

  • Catheter Size: Verify that the catheter size is appropriate for the animal model. An oversized catheter can cause excessive pressure on surrounding tissues.

  • Lubrication: Use a sterile, biocompatible lubricant to reduce friction during insertion.

  • Animal Restraint: Proper and gentle restraint of the animal is crucial to prevent sudden movements that can cause injury.

  • Post-Insertion Care: Keep the insertion site clean and dry. Monitor for signs of infection and consult with veterinary staff about appropriate antimicrobial treatments if necessary.

Q2: Our histological analysis reveals epithelial loss, edema, and hemorrhage in the catheterized tissue. Is this an expected outcome?

A2: While a minimal degree of tissue disruption can be anticipated with any indwelling device, significant findings of epithelial loss, edema, and hemorrhage are indicative of catheter-induced trauma. Studies using conventional eyelet catheters have shown that these can cause suction events that lead to such tissue damage.[1][2][3]

Troubleshooting and Best Practices:

  • Catheter Design: The this compound, as a conventional catheter, may have design features (e.g., eyelet size and shape) that contribute to tissue trauma. Consider alternative catheter designs, such as those with microhole zones, which have been shown to reduce suction-related injury.[1][2][3]

  • Pressure Gradients: High-pressure gradients during fluid withdrawal can cause tissue to be pulled into the catheter eyelets, leading to trauma.[2][3] Ensure that drainage or sampling is performed slowly and with minimal negative pressure.

  • In Vivo Imaging: If feasible, utilize techniques like cystoscopy to visually assess the catheter's interaction with the tissue in real-time to identify and mitigate traumatic events.[1][2][3]

Q3: We are experiencing catheter blockages. What are the potential causes and solutions?

A3: Catheter blockages can be caused by a variety of factors, including blood clots, tissue debris, or biofilm formation.

Troubleshooting Steps:

  • Flushing Protocol: Implement a regular and gentle flushing protocol with sterile saline or a recommended locking solution to maintain catheter patency.

  • Anticoagulants: If blood clotting is a recurring issue, consult with your institution's veterinary staff about the appropriate use of anticoagulants in the flush solution.

  • Aseptic Technique: Strict aseptic technique during catheter handling and insertion is critical to prevent bacterial contamination and subsequent biofilm formation.

  • Catheter Material: The material of the this compound catheter may influence thrombogenicity and biofilm adherence. Ensure the material is suitable for the duration of your study.

Data on Catheter-Induced Tissue Trauma

The following tables summarize findings from a study comparing conventional eyelet catheters (CECs), which are functionally similar to the this compound, with a microhole zone catheter (MHZC) design in a porcine model.

Table 1: Histopathological Findings in Bladder Mucosa Following Catheterization

Histopathological FeatureConventional Eyelet Catheter (CEC)Microhole Zone Catheter (MHZC)
Loss of Epithelium PresentAbsent
Edema PresentAbsent
Hemorrhage PresentAbsent
Neutrophil Infiltration PresentAbsent

Data adapted from a study in a porcine model.[1][2][3]

Table 2: Macroscopic Observations Post-Catheterization

ObservationConventional Eyelet Catheter (CEC)Microhole Zone Catheter (MHZC)
Hyperaemic Lesions Present in 4 of 6 animalsNo significant changes
Hemorrhages Present in 4 of 6 animalsNo significant changes
Eyelet-Shaped Changes Present, suggesting suction eventsNo significant changes

Data based on cystoscopy and gross pathology in a porcine model.[3]

Experimental Protocols & Visualizations

Experimental Protocol: Evaluation of Catheter-Induced Bladder Trauma in a Porcine Model

This protocol provides a general framework for assessing tissue trauma associated with catheter use.

  • Animal Model: Domestic pigs are a suitable model due to anatomical similarities with humans.[1]

  • Anesthesia and Preparation: Anesthetize the animal according to approved institutional protocols. Aseptically prepare the catheter insertion site.

  • Baseline Assessment: Perform a baseline cystoscopy to document the normal state of the bladder mucosa.[1][2]

  • Catheterization: Randomly assign animals to different catheter groups (e.g., this compound vs. alternative designs). Insert the catheter and perform the intended procedure (e.g., repeated bladder drainage).[2][3]

  • Post-Procedure Assessment: After the experimental period, repeat the cystoscopy to visualize any lesions.[2][3]

  • Histopathology: Euthanize the animal and collect bladder tissue for histopathological analysis. Process tissues and stain with Hematoxylin and Eosin (H&E) to evaluate for epithelial loss, edema, hemorrhage, and inflammatory cell infiltration.[1][2]

Workflow for Investigating Catheter-Related Tissue Trauma

cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment cluster_analysis Analysis animal_prep Animal Preparation & Anesthesia baseline Baseline Cystoscopy animal_prep->baseline catheterization Catheter Insertion (this compound) baseline->catheterization procedure Experimental Procedure (e.g., Drainage) catheterization->procedure post_cystoscopy Post-Procedure Cystoscopy procedure->post_cystoscopy histopathology Tissue Collection & Histopathology post_cystoscopy->histopathology data_analysis Data Analysis & Comparison histopathology->data_analysis

Caption: Workflow for assessing catheter-induced tissue trauma.

Signaling Pathway: Simplified Inflammatory Cascade Following Tissue Trauma

trauma Catheter-Induced Mechanical Trauma cell_damage Cellular Damage & Epithelial Disruption trauma->cell_damage pamps_damps Release of DAMPs/PAMPs cell_damage->pamps_damps immune_cells Immune Cell Activation (e.g., Macrophages) pamps_damps->immune_cells cytokines Pro-inflammatory Cytokine Release (e.g., TNF-α, IL-1β) immune_cells->cytokines inflammation Inflammation (Edema, Neutrophil Infiltration) cytokines->inflammation

References

optimizing Z8554052021 for continuous infusion experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Z8554052021 Continuous Infusion

This guide provides comprehensive support for researchers and scientists utilizing this compound in continuous infusion experiments. It includes frequently asked questions, troubleshooting protocols, and detailed experimental guidelines to ensure optimal experimental setup and outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound for in vivo continuous infusion?

A1: For continuous infusion studies, this compound should be formulated in a vehicle of 5% DMSO, 40% PEG300, and 55% sterile saline. This vehicle has been tested for stability and biocompatibility over a 28-day infusion period. Direct use of 100% DMSO is not recommended for prolonged infusion due to potential toxicity.

Q2: What is the stability of the this compound formulation at different temperatures?

A2: The prepared formulation is stable for up to 72 hours at room temperature (25°C) and for 30 days when stored at 4°C, protected from light. It is recommended to prepare fresh formulations for infusion periods longer than 72 hours if the pump reservoir is not temperature-controlled.

Q3: Can this compound be co-administered with other compounds?

A3: Co-administration studies have not been extensively performed. A preliminary assessment of chemical compatibility is required. It is crucial to run a small-scale test for precipitation or degradation when mixing this compound with other agents in the same infusion line.

Q4: What are the known targets of this compound?

A4: this compound is a potent and selective inhibitor of the kinase "TargetKinase-1" (TK1), a critical component of the Pro-Survival Signaling Pathway (PSSP). Inhibition of TK1 leads to a downstream reduction in the phosphorylation of transcription factor "SubstrateFactor-A" (SFA).

PSSP_Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds TK1 TargetKinase-1 (TK1) Receptor->TK1 Activates SFA SubstrateFactor-A (SFA) TK1->SFA Phosphorylates (pSFA) Nucleus Nucleus SFA->Nucleus Translocates Proliferation Cell Proliferation & Survival Nucleus->Proliferation Upregulates Transcription This compound This compound This compound->TK1 Troubleshooting_Workflow Start Pump Occlusion Alarm PausePump 1. Pause Infusion Pump Start->PausePump CheckKinks 2. Inspect for External Kinks PausePump->CheckKinks KinkFound Kink Found? CheckKinks->KinkFound Straighten Straighten Tubing & Resume KinkFound->Straighten Yes NoKink No Kinks KinkFound->NoKink No AttemptWithdraw 3. Attempt Gentle Blood Withdrawal NoKink->AttemptWithdraw WithdrawOK Withdrawal Successful? AttemptWithdraw->WithdrawOK CheckPump Check Pump Mechanics & Resume WithdrawOK->CheckPump Yes WithdrawFail Withdrawal Fails WithdrawOK->WithdrawFail No AttemptFlush 4. Attempt Slow Flush (Heparinized Saline) WithdrawFail->AttemptFlush FlushOK Flush Successful? AttemptFlush->FlushOK Resume Resume Infusion FlushOK->Resume Yes FlushFail High Resistance FlushOK->FlushFail No Replace Replace Catheter FlushFail->Replace Experimental_Workflow Prep 1. Prepare this compound Formulation Load 2. Load Osmotic Pump Prep->Load Prime 3. Prime Pump/Catheter (37°C Saline, 24h) Load->Prime Surgery 4. Surgical Implantation (Jugular Vein Cannulation) Prime->Surgery Connect 5. Connect Catheter to Pump Surgery->Connect ImplantPump 6. Implant Pump Subcutaneously Connect->ImplantPump Recover 7. Animal Recovery ImplantPump->Recover Monitor 8. Monitor Animal & Infusion (Daily Checks) Recover->Monitor Collect 9. Collect Samples (PK/PD Analysis) Monitor->Collect

Technical Support Center: Troubleshooting Leaks with Z8554052021 Catheter Connections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on troubleshooting leaks related to catheter connections, with a focus on the operational challenges encountered during laboratory experiments. While the specific product "Z8554052021" does not correspond to a standard catheter product in our database and may be an internal tracking number, this guide addresses common issues applicable to a wide range of laboratory catheters and fluidic systems.

Troubleshooting Guide: Identifying and Resolving Leaks

Experiencing a leak in your experimental setup can compromise data integrity and lead to sample loss. This guide provides a systematic approach to identifying and resolving leaks at catheter connection points.

Q1: My catheter connection is leaking. What are the first steps I should take?

A1: The first step is to systematically identify the source of the leak without disturbing the experimental setup if possible. Leaks can be subtle and fluid may travel along the tubing before dripping, making the origin unclear.[1][2]

Initial Leak Detection Protocol:

  • Visual Inspection: Carefully examine the entire fluidic path, paying close attention to all connection points. Look for visible droplets, wetness, or a sheen on the tubing or fittings.

  • Use of Wipes: For slow, hard-to-see leaks, gently wipe a clean, lint-free tissue or lab wipe around each connection point. Any moisture absorption will indicate the leak's location.

  • Pressure Test (if applicable): If your system allows, you can perform a pressure decay test. This involves pressurizing the system with a gas (like air or nitrogen) and monitoring for a pressure drop over time, which would indicate a leak.[3][4]

Once the leak's location is identified, you can proceed with the troubleshooting workflow outlined below.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step process to diagnose and fix a leak at a catheter connection.

Leak_Troubleshooting start Leak Detected check_connection Is the connection secure? (e.g., Luer lock fully twisted, fitting tightened) start->check_connection tighten Tighten connection appropriately. Do not overtighten. check_connection->tighten No check_components Inspect for visible damage. (cracks, scratches, deformities on tubing or connector) check_connection->check_components Yes reassemble Reassemble the connection carefully. tighten->reassemble replace_damaged Replace damaged component. check_components->replace_damaged Yes, damaged check_compatibility Are the catheter, fluid, and connector materials compatible? check_components->check_compatibility No damage replace_damaged->reassemble replace_incompatible Replace with compatible components. check_compatibility->replace_incompatible No check_pressure Is the system pressure within the catheter/fitting's rated limits? check_compatibility->check_pressure Yes replace_incompatible->reassemble reduce_pressure Reduce system pressure or replace with higher-rated components. check_pressure->reduce_pressure No check_pressure->reassemble Yes reduce_pressure->reassemble test_connection Test the connection for leaks. reassemble->test_connection resolved Leak Resolved test_connection->resolved No Leak escalate Contact Technical Support test_connection->escalate Leak Persists

Caption: A flowchart for systematic troubleshooting of catheter connection leaks.

Frequently Asked Questions (FAQs)

Q2: What are the most common causes of leaks at catheter connections?

A2: Leaks at catheter connections in a laboratory setting are often due to a few common issues:

  • Improperly Secured Connections: Fittings that are under-tightened will not create a proper seal, while over-tightening can damage the threads or deform the components, also leading to leaks.[2] For Luer lock connections, ensure the lock is fully engaged.

  • Component Damage: Scratches, cracks, or deformities on the tubing or the connector can create a path for fluid to escape.[1][5] Always inspect components before use.

  • Material Incompatibility: The chemical being perfused may be incompatible with the material of the catheter or the connector, causing swelling, cracking, or degradation over time.

  • Pressure Mismatch: Exceeding the maximum pressure rating of the catheter tubing or the connector can cause them to fail.

  • Wear and Tear: Repeated use, especially with multiple connections and disconnections, can wear out fittings, leading to a poor seal.

Q3: How do I know if my catheter material is compatible with my experimental solutions?

A3: Material compatibility is crucial for preventing leaks and ensuring the integrity of your experiment. You should always consult the manufacturer's chemical compatibility chart for your specific catheter material. The table below provides a general guide for common laboratory tubing materials.

Q4: What is the correct way to tighten a threaded fitting to avoid leaks?

A4: The correct tightening procedure depends on the type of fitting.

  • Fingertight Fittings: These are common in lab settings and are designed to be tightened by hand. Tighten the fitting until it is snug, then give it an additional quarter- to half-turn.[6] Do not use tools, as this can easily lead to over-tightening and damage.

  • Wrench-tightened Fittings: For high-pressure applications, metal fittings may require a wrench. Follow the manufacturer's instructions for the recommended torque or number of turns past finger-tight.

A common mistake is assuming that "tighter is better," which often leads to damaged fittings and persistent leaks.[2]

Q5: Can I reuse catheter fittings?

A5: While some high-quality fittings are designed for multiple uses, it is generally recommended to avoid reusing fittings, especially in critical applications.[1] Each time a fitting is used, the ferrule (the small ring that creates the seal) can become deformed to fit a specific port.[6] Reusing it in a different port may not create a perfect seal. If you do reuse fittings, inspect them carefully for any signs of wear, deformation, or damage before each use.

Data Presentation: Material Compatibility and Pressure Ratings

The following tables summarize key data for common laboratory catheter and tubing materials. Note that these are general guidelines, and you should always refer to the manufacturer's specifications for your specific product.

Table 1: Chemical Compatibility of Common Laboratory Tubing Materials

Chemical ClassPEEKFEP/PFASiliconeStainless Steel (316)
Aqueous Solutions (buffers, salts) ExcellentExcellentExcellentExcellent
Dilute Acids ExcellentExcellentGoodExcellent
Concentrated Acids Poor (attacked by nitric and sulfuric acids)[7][8]ExcellentPoorGood (some exceptions)
Dilute Bases ExcellentExcellentGoodExcellent
Concentrated Bases ExcellentGood (attacked by 80% NaOH/KOH at high temps)[9]PoorGood
Alcohols (Ethanol, Methanol, IPA) ExcellentExcellentGoodExcellent
Ketones (Acetone, MEK) ExcellentExcellentFairExcellent
Chlorinated Solvents (DCM, Chloroform) Good (may cause swelling)[7][8]ExcellentPoorExcellent
Aromatic Hydrocarbons (Toluene, Benzene) ExcellentExcellentPoorExcellent

This table is for general guidance at room temperature. Compatibility can be affected by temperature, concentration, and duration of exposure.[10][11]

Table 2: Typical Maximum Operating Pressure for 1/16" OD Tubing

MaterialInner Diameter (ID)Estimated Max. Operating Pressure (psi)
PEEK 0.005"10,000+
0.010"7,000
0.020"4,000
Stainless Steel (316) 0.010"10,000+
0.020"8,000
FEP/PFA 0.010"1,500
0.020"1,000

Pressure ratings are highly dependent on temperature and the specific grade of the material. Always consult the manufacturer's specifications.

Experimental Protocols

While we cannot provide a specific protocol for an unknown catheter, here is a general methodology for a leak test in a typical low-pressure perfusion system.

Protocol: System Leak Test

  • Objective: To verify the integrity of all fluidic connections before introducing valuable reagents or samples.

  • Materials:

    • Your complete experimental setup (pump, catheter, connectors, reservoir).

    • A benign, low-viscosity fluid (e.g., deionized water or phosphate-buffered saline).

    • Lint-free wipes.

  • Methodology:

    • Assemble the entire fluidic circuit as you would for your experiment.

    • Fill the reservoir with the test fluid.

    • Prime the system to remove all air bubbles. Air bubbles can compress and give a false indication of a leak.

    • Set the pump to the maximum flow rate or pressure that will be used in your experiment.

    • Run the system for 5-10 minutes.

    • Visually inspect all connections for any signs of leakage.

    • Use a lint-free wipe to check each connection point for moisture.

    • If a leak is detected, stop the pump, and follow the troubleshooting workflow above.

    • Once the system is confirmed to be leak-free, you can replace the test fluid with your experimental solution.

References

Technical Support Center: Modifications to Z8554052021 for Specific Research Needs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the novel kinase inhibitor Z8554052021. The information is tailored for scientists and drug development professionals to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent IC50 values for this compound in our kinase assays. What are the potential causes and solutions?

A1: Inconsistent IC50 values are a common issue in kinase assays and can stem from several factors.[1] Key areas to investigate include variability in ATP concentration, inhibitor precipitation, and inconsistent enzyme activity.[1][2] It is crucial to standardize the ATP concentration, ideally near the Km value for the target kinase, across all experiments.[1][2] Visually inspect for any inhibitor precipitation in your assay buffer and consider testing solubility or using a lower concentration if issues are detected.[1] To ensure consistent enzyme activity, use fresh aliquots of the kinase for each experiment and maintain a standardized concentration.[1]

Q2: this compound demonstrates potent activity in our biochemical assays, but this efficacy does not translate to our cell-based models. What could explain this discrepancy?

A2: A drop-off in activity between biochemical and cell-based assays is a frequent challenge in drug development.[1][3] This discrepancy can be attributed to several factors, including poor cell permeability of the compound, meaning it cannot efficiently reach its intracellular target.[1] The compound may also be subject to cellular efflux mechanisms, where pumps in the cell membrane actively remove the inhibitor.[4] Additionally, the inhibitor might be rapidly metabolized by the cells into an inactive form. It is also important to confirm that the target kinase is expressed and active in the cell line being used.

Q3: We have noticed that prolonged treatment with this compound leads to the development of resistance in our cancer cell lines. What are the likely mechanisms of this acquired resistance?

A3: Acquired resistance to kinase inhibitors is a significant challenge in cancer therapy.[5][6] Resistance can develop through various mechanisms, with one of the most common being the emergence of secondary mutations in the kinase domain of the target protein.[4][7] These mutations can interfere with inhibitor binding while still allowing the kinase to function.[7] Another common mechanism is the activation of alternative signaling pathways that bypass the inhibited kinase, allowing cancer cells to continue to proliferate.[4][8] Gene amplification of the target kinase can also occur, leading to overexpression of the protein and effectively outcompeting the inhibitor.[5]

Q4: How can we confirm that this compound is engaging its intended target within the cell?

A4: Confirming target engagement in a cellular context is a critical step in validating the mechanism of action of an inhibitor. Several techniques can be employed for this purpose. A Western blot analysis can be used to assess the phosphorylation status of known downstream substrates of the target kinase.[1] A successful inhibitor should lead to a dose-dependent decrease in the phosphorylation of these substrates. The Cellular Thermal Shift Assay (CETSA) provides direct evidence of target engagement by measuring the change in the thermal stability of a protein upon ligand binding.[1][9] Another powerful tool is the NanoBRET™ Target Engagement Assay, a live-cell method that quantifies the binding of an inhibitor to its target protein in real-time.[1][10]

Troubleshooting Guides

Guide 1: Optimizing this compound Solubility for In Vitro and In Vivo Studies

This guide provides a systematic approach to addressing solubility issues with this compound, a common hurdle in preclinical drug development.

Problem Potential Cause Suggested Solution
Precipitation in aqueous buffer Low intrinsic solubility of this compound.Test a range of biocompatible co-solvents (e.g., DMSO, ethanol) at low percentages. Prepare a stock solution at a high concentration in 100% DMSO and dilute serially into the final aqueous buffer.
Poor bioavailability in animal models Precipitation at the injection site or in the gastrointestinal tract.Explore formulation strategies such as the use of cyclodextrins, liposomes, or nanoparticles to improve solubility and absorption. Conduct formulation screening to identify the optimal delivery vehicle.
Inconsistent results in cell-based assays Compound precipitating out of the cell culture media over time.Determine the kinetic solubility of this compound in the specific cell culture media being used. Consider reducing the final concentration of the inhibitor or the incubation time.

Guide 2: Investigating Off-Target Effects of this compound

While designed to be a specific kinase inhibitor, this compound may exhibit off-target activities that can lead to unexpected experimental outcomes or toxicity.[10][11]

Observation Potential Cause Recommended Action
Unexpected cellular phenotype Inhibition of kinases other than the intended target.Perform a kinome-wide profiling study to assess the selectivity of this compound against a broad panel of kinases.[12] This will identify any significant off-target interactions.
Toxicity in cell culture or animal models Inhibition of a kinase essential for normal cell function.If kinome profiling reveals potent off-target activity, medicinal chemistry efforts may be required to modify the structure of this compound to improve its selectivity.
Contradictory results with other inhibitors The observed effect is due to an off-target activity not shared by other inhibitors of the same target.Use a structurally distinct inhibitor of the same target as a control to confirm that the observed phenotype is due to on-target inhibition.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol outlines the steps to confirm the binding of this compound to its target kinase in intact cells.[9]

  • Cell Treatment: Treat cultured cells with either this compound at the desired concentration or a vehicle control for a specified duration.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures to induce protein denaturation. Immediately cool the tubes on ice.

  • Lysis and Protein Quantification: Lyse the cells via freeze-thaw cycles. Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

  • Western Blot Analysis: Analyze the soluble fractions by Western blotting using an antibody specific for the target kinase.

  • Data Analysis: A positive target engagement will result in a higher thermal stability of the target protein in the inhibitor-treated samples compared to the vehicle control, which will be visualized as a stronger band at higher temperatures on the Western blot.

Protocol 2: Western Blot Analysis of Downstream Signaling

This protocol details the procedure to assess the effect of this compound on the phosphorylation of a downstream target.[1]

  • Cell Treatment and Lysis: Treat cells with varying concentrations of this compound for the desired time. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the downstream target protein. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Signal Detection: Detect the chemiluminescent signal. A decrease in the signal in the inhibitor-treated samples indicates successful inhibition of the signaling pathway.

Visualizations

G cluster_0 Troubleshooting Inconsistent IC50 Values Inconsistent IC50 Inconsistent IC50 Variable ATP Concentration Variable ATP Concentration Inconsistent IC50->Variable ATP Concentration Inhibitor Precipitation Inhibitor Precipitation Inconsistent IC50->Inhibitor Precipitation Enzyme Activity Variation Enzyme Activity Variation Inconsistent IC50->Enzyme Activity Variation

Caption: Troubleshooting logic for inconsistent IC50 values.

G cluster_1 Biochemical vs. Cell-Based Assay Discrepancy Biochemical Potency Biochemical Potency Cell-Based Inactivity Cell-Based Inactivity Biochemical Potency->Cell-Based Inactivity Poor Cell Permeability Poor Cell Permeability Cell-Based Inactivity->Poor Cell Permeability Efflux by Transporters Efflux by Transporters Cell-Based Inactivity->Efflux by Transporters Metabolic Instability Metabolic Instability Cell-Based Inactivity->Metabolic Instability

Caption: Reasons for discrepancy between biochemical and cell-based assays.

G This compound This compound Target Kinase Target Kinase This compound->Target Kinase Inhibits Downstream Signaling Downstream Signaling Target Kinase->Downstream Signaling Activates Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation

Caption: Simplified signaling pathway of this compound action.

References

Technical Support Center: Cleaning and Decontamination of Z8554052021 for Non-Sterile Use

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The product identifier "Z8554052021" is not associated with a specific product in publicly available databases. Therefore, the following guidance is based on general best practices for the cleaning and decontamination of non-sterile laboratory equipment and surfaces. For specific protocols, always refer to the manufacturer's instructions for your particular item.

This guide is intended for researchers, scientists, and drug development professionals. It provides a framework for developing effective cleaning and decontamination procedures for non-critical, non-sterile applications.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the difference between cleaning, decontamination, and sterilization?

  • Cleaning: The physical removal of foreign material (e.g., dirt, organic matter) from an object. It is a prerequisite for effective decontamination or sterilization.

  • Decontamination: The process of removing or neutralizing contaminants that have accumulated on an item. This can be accomplished through cleaning, disinfection, or sterilization.

  • Sterilization: The complete elimination or destruction of all forms of microbial life. This is typically not required for non-sterile use items.

Q2: Why is immediate cleaning of this compound important after use?

Immediate cleaning is crucial to prevent the drying of residues such as blood, proteins, or other organic materials.[1][2] Dried materials can inhibit the effectiveness of decontamination procedures and may damage the surface of the item.

Q3: What personal protective equipment (PPE) should I wear during cleaning and decontamination?

For your safety, always wear appropriate PPE, including gloves, protective glasses or a face shield, and a lab coat or gown.[1][3]

Q4: Can I use any disinfectant on this compound?

No. It is critical to use disinfectants that are compatible with the material of this compound. Incompatible chemicals can cause damage such as corrosion, discoloration, or degradation of the material. Always consult the manufacturer's instructions for a list of approved cleaning agents.

Q5: What is the importance of contact time in disinfection?

Contact time, or "dwell time," is the period a disinfectant must remain wet on a surface to be effective. Each disinfectant has a specific contact time required to achieve the claimed level of disinfection. Refer to the disinfectant manufacturer's instructions for the correct contact time.

Section 2: Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Visible residue remains after cleaning. Inadequate cleaning procedure.1. Review and optimize the cleaning protocol. 2. Use a soft brush to manually remove stubborn residues. 3. Consider using an enzymatic cleaner if dealing with biological material.
Cleaning agent is not effective.1. Ensure the cleaning agent is appropriate for the type of soil. 2. Check the expiration date of the cleaning agent.
Discoloration or damage to the surface of this compound. Use of an incompatible cleaning agent or disinfectant.1. Immediately discontinue use of the current chemical. 2. Consult the manufacturer's guidelines for compatible agents.
Incorrect dilution of cleaning/disinfecting agent.1. Always prepare solutions according to the manufacturer's instructions.
Persistent contamination or positive control results after decontamination. Ineffective disinfectant.1. Verify the disinfectant is appropriate for the target microorganisms. 2. Check the expiration date and ensure proper storage conditions.
Insufficient contact time.1. Ensure the disinfectant remains wet on the surface for the entire recommended contact time.
Presence of organic load.1. Thoroughly clean the item before disinfection, as organic matter can inactivate many disinfectants.[4]

Section 3: General Cleaning and Decontamination Protocol

This protocol provides a general workflow for cleaning and decontamination. It must be adapted based on the specific nature of this compound and the contaminants involved.

Workflow Diagram

G cluster_pre Pre-Cleaning (Point of Use) cluster_transport Transport cluster_cleaning Manual Cleaning cluster_decon Decontamination cluster_post Post-Decontamination PreClean 1. Remove gross soil immediately after use Transport 2. Transport to designated cleaning area in a closed container PreClean->Transport Disassemble 3. Disassemble if applicable Transport->Disassemble Wash 4. Wash with detergent and warm water using a soft brush Disassemble->Wash Rinse1 5. Rinse thoroughly with clean water Wash->Rinse1 Disinfect 6. Apply appropriate disinfectant for the required contact time Rinse1->Disinfect Rinse2 7. Rinse with sterile or low-endotoxin water if required Disinfect->Rinse2 Dry 8. Dry thoroughly with a non-linting cloth Rinse2->Dry Inspect 9. Visually inspect for cleanliness Dry->Inspect Store 10. Store in a clean, dry environment Inspect->Store

Caption: General workflow for cleaning and decontamination of non-sterile items.

Experimental Protocol: Validation of Cleaning Efficacy

To validate the effectiveness of a cleaning protocol, a quantitative assessment can be performed.

Objective: To determine the reduction in a specific contaminant or bioburden after the cleaning process.

Methodology:

  • Pre-contamination: Intentionally contaminate a surface of this compound with a known amount of a representative soil (e.g., a solution containing protein, carbohydrate, and lipid) or a non-pathogenic surrogate microorganism.

  • Baseline Sampling: Swab a defined area of the contaminated surface to determine the initial level of contamination. Analyze the swab using an appropriate method (e.g., protein assay, ATP bioluminescence, or microbial culture).

  • Cleaning Procedure: Perform the developed cleaning protocol on the contaminated item.

  • Post-cleaning Sampling: Swab a defined area of the cleaned surface.

  • Analysis: Analyze the post-cleaning swab using the same method as in step 2.

  • Calculation: Calculate the log reduction or percentage reduction of the contaminant.

Data Presentation:

Parameter Before Cleaning After Cleaning Log Reduction
Protein (µg/cm²) Insert ValueInsert ValueCalculate Value
ATP (RLU) Insert ValueInsert ValueCalculate Value
Microbial Count (CFU/cm²) Insert ValueInsert ValueCalculate Value

Section 4: Logical Relationship of Decontamination Factors

The effectiveness of a decontamination process is dependent on several interconnected factors.

G Decon Decontamination Efficacy Cleaning Thoroughness of Cleaning Cleaning->Decon Disinfectant Disinfectant Choice Disinfectant->Decon Concentration Concentration Concentration->Disinfectant ContactTime Contact Time ContactTime->Disinfectant Temp Temperature Temp->Disinfectant Material Material Compatibility Material->Disinfectant

Caption: Factors influencing the efficacy of decontamination.

This technical support center provides a foundational guide. For specific applications, it is imperative to develop and validate protocols tailored to the unique characteristics of this compound and the experimental context.

References

reducing animal discomfort with Z8554052021 catheter

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Z8554052021 Catheter

Welcome to the technical support resource for the this compound series of research catheters. This guide is designed for researchers, scientists, and drug development professionals to ensure optimal experimental outcomes while prioritizing animal welfare. The this compound is engineered with a proprietary biocompatible polymer to minimize tissue reactivity and ensure long-term patency for chronic infusion and sampling studies.

Troubleshooting Guide

This section addresses specific issues that may arise during the use of the this compound catheter.

Issue 1: Resistance is felt during catheter insertion.

  • Question: What should I do if I encounter resistance while attempting to insert the this compound catheter into a blood vessel?

  • Answer: Immediately halt the insertion process. Never apply excessive force, as this can lead to vessel perforation, hematoma, or other serious complications. Gently retract the catheter by a few millimeters and attempt to re-advance it, possibly with a slight change in angle. If resistance persists, it may indicate vessel tortuosity, vasospasm, or an obstruction. It is advisable to withdraw the catheter completely and re-attempt insertion. Ensure the vessel is adequately visualized and that the introducer (if used) has created a clear path.

Issue 2: Difficulty in withdrawing a blood sample.

  • Question: I am unable to aspirate blood from the this compound catheter post-implantation. What are the likely causes and solutions?

  • Answer: This issue, often termed "one-way" or "positional" occlusion, typically arises from one of three causes:

    • Catheter Tip against Vessel Wall: The catheter tip may be resting against the endothelial lining of the vessel. Try flushing a small volume of sterile saline to move the tip and then gently attempt to aspirate again. Repositioning the animal subject may also help.

    • Fibrin (B1330869) Sheath Formation: A fibrin sheath can form around the catheter tip, acting as a one-way valve. A small volume of an approved anticoagulant or thrombolytic agent (e.g., heparinized saline, citrate, or urokinase, subject to institutional guidelines) can help dissolve the blockage.

    • Mechanical Kinking: Check the external portion of the catheter for any visible kinks or compression points, for instance, under the skin or at the exit site.

    The following diagram illustrates a logical workflow for troubleshooting this issue.

    start Unable to Aspirate Blood check_external Check for External Kinks or Compression start->check_external flush_saline Attempt Gentle Flush with Heparinized Saline check_external->flush_saline No external issues found aspirate_ok Aspiration Successful? flush_saline->aspirate_ok reposition Reposition Animal Subject and Re-attempt Aspiration aspirate_ok2 Aspiration Successful? reposition->aspirate_ok2 aspirate_ok->reposition No end_success Problem Resolved: Continue Experiment aspirate_ok->end_success Yes lock_solution Consider Anticoagulant Lock Solution (Consult IACUC/Vet) aspirate_ok2->lock_solution No aspirate_ok2->end_success Yes end_fail Persistent Issue: Consider Catheter Replacement (Consult Vet) lock_solution->end_fail

    Figure 1: Troubleshooting Logic for Catheter Occlusion.

Issue 3: Animal shows signs of discomfort at the surgical site.

  • Question: My animal subject is exhibiting behaviors like excessive grooming, scratching, or vocalization directed at the catheter exit site. What steps should I take?

  • Answer: These behaviors are indicators of pain, irritation, or potential infection and must be addressed immediately.

    • Assess the Site: Visually inspect the catheter exit site for signs of infection (redness, swelling, discharge) or skin irritation.

    • Consult Veterinary Staff: Report your observations to the facility veterinarian immediately. They can provide a definitive diagnosis and prescribe appropriate analgesics or antibiotics.

    • Check Catheter Security: Ensure the catheter is securely anchored and that there is no excessive tension on the exit site, which can cause discomfort.

    • Review Analgesic Protocol: Confirm that the post-operative analgesic plan is being followed correctly. The dosage or frequency may need adjustment based on veterinary assessment.

Frequently Asked Questions (FAQs)

Question 1: What are the recommended flush solutions and volumes to maintain the patency of the this compound catheter?

  • Answer: Maintaining patency is critical for the longevity of a chronic catheter. The recommended flush solution is sterile heparinized saline. The concentration of heparin and the flush volume are dependent on the animal model and the catheter's dead-space volume. Adhere to your institution's approved protocols. The table below provides general guidelines.

Animal ModelTypical Weight RangeCatheter Dead Space (µL)Heparin Concentration (IU/mL)Flush Volume (µL)Flush Frequency
Mouse20-40 g~3-5 µL10-20 IU/mL20 µLEvery 24-48 hours
Rat250-500 g~10-15 µL20-50 IU/mL50 µLEvery 24-48 hours
Rabbit2-4 kg~30-50 µL50-100 IU/mL200 µLEvery 24 hours

Question 2: How can the host inflammatory response to the implanted this compound catheter be minimized?

  • Answer: The this compound is made from a highly biocompatible polymer to reduce inflammation. However, surgical technique and post-operative care are paramount.

    • Aseptic Technique: Strict aseptic surgical procedures are non-negotiable to prevent biofilm formation and infection.

    • Minimize Tissue Trauma: Use sharp, high-quality surgical instruments. Handle tissues gently to reduce localized inflammation.

    • Proper Catheter Placement: Ensure the catheter is not placed in an area of high mobility where it can cause mechanical irritation.

    • Secure Anchorage: Properly anchor the catheter subcutaneously to prevent micro-movements that can irritate tissue.

Question 3: What is the primary signaling pathway activated by procedural stress, and how does it relate to animal discomfort?

  • Answer: The primary pathway activated by stress, including pain or distress from a surgical procedure, is the Hypothalamic-Pituitary-Adrenal (HPA) axis. The perception of a stressor triggers the hypothalamus to release Corticotropin-Releasing Hormone (CRH). CRH stimulates the pituitary gland to release Adrenocorticotropic Hormone (ACTH), which in turn stimulates the adrenal glands to secrete glucocorticoids like cortisol (in humans) or corticosterone (B1669441) (in rodents). Chronic activation of this pathway due to discomfort can lead to immunosuppression, altered metabolism, and behavioral changes, all of which can confound experimental data. Minimizing discomfort is therefore essential for both ethical reasons and data integrity.

    stress Stressor (e.g., Pain, Discomfort) hypo Hypothalamus stress->hypo Stimulates pit Anterior Pituitary hypo->pit CRH (+) adrenal Adrenal Cortex pit->adrenal ACTH (+) cort Glucocorticoids (e.g., Corticosterone) adrenal->cort Secretes cort->hypo Inhibits cort->pit Inhibits physio Physiological Response (Immunosuppression, etc.) cort->physio neg_feedback Negative Feedback

    Figure 2: Simplified HPA Axis Stress Response Pathway.

Experimental Protocols

Protocol: Aseptic Surgical Implantation of this compound for Chronic Jugular Vein Catheterization

This protocol provides a generalized methodology. All procedures must be approved by the institution's Animal Care and Use Committee (IACUC) and performed by trained personnel.

  • Pre-Operative Preparation:

    • Administer pre-operative analgesics as prescribed by the veterinary staff.

    • Anesthetize the animal using an approved anesthetic agent (e.g., isoflurane). Confirm the depth of anesthesia via pedal reflex.

    • Shave the surgical areas (ventral neck and dorsal scapular region).

    • Disinfect the surgical sites using a sequence of povidone-iodine and alcohol scrubs.

    • Position the animal in dorsal recumbency on a sterile surgical field. Maintain body temperature using a heating pad.

  • Catheter Preparation:

    • Fill the this compound catheter with sterile heparinized saline using a sterile syringe, ensuring no air bubbles are present.

    • Confirm patency by observing a fluid droplet at the tip when gentle pressure is applied to the syringe.

  • Surgical Procedure:

    • Make a small incision (~1 cm) on the ventral side of the neck, slightly lateral to the midline.

    • Using blunt dissection, carefully isolate the external jugular vein from the surrounding connective tissue and nerves.

    • Place two loose silk ligatures around the vein (one cranial, one caudal).

    • Tie off the cranial ligature completely.

    • Make a small incision in the vein between the two ligatures using micro-scissors.

    • Gently insert the this compound catheter into the venotomy and advance it to the pre-measured length (approximating the right atrium).

    • Secure the catheter in place by tightening the caudal ligature around the vessel and the catheter.

    • Confirm catheter placement by aspirating a small amount of blood. Immediately flush with heparinized saline to clear the line.

  • Catheter Tunneling and Exteriorization:

    • Make a second small incision between the scapulae.

    • Using a tunneling tool, create a subcutaneous path from the ventral neck incision to the dorsal exit site.

    • Pass the external end of the catheter through the tunneler and pull it through the dorsal exit site.

    • Close the ventral incision using sutures or surgical clips.

    • Secure the catheter at the dorsal exit site with a suture.

  • Post-Operative Care:

    • Administer post-operative analgesics for a minimum of 48-72 hours.

    • House the animal individually to prevent cage mates from damaging the catheter.

    • Monitor the animal for signs of pain, distress, or infection.

    • Flush the catheter according to the schedule outlined in the FAQ section to maintain patency.

The following diagram outlines the key stages of this workflow.

prep Animal & Catheter Preparation surgery Surgical Isolation of Target Vessel prep->surgery insertion Catheter Insertion & Placement Confirmation surgery->insertion tunnel Subcutaneous Tunneling & Exteriorization insertion->tunnel closure Wound Closure & Site Securing tunnel->closure recovery Post-Operative Recovery & Monitoring closure->recovery

Figure 3: Experimental Workflow for Catheter Implantation.

Validation & Comparative

A Comparative Analysis of Nelaton and Foley Catheters in Animal Research

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of animal research, particularly in studies requiring urinary catheterization, the choice of catheter type is a critical determinant of experimental outcomes and animal welfare. The two most commonly employed types are the Nelaton and the Foley catheter. This guide provides an objective comparison of their performance, drawing upon key experimental data from animal studies to inform researchers, scientists, and drug development professionals in their selection process.

Performance and Biocompatibility: A Head-to-Head Comparison

A significant factor in catheter selection is the associated risk of urinary tract infections (UTIs), a common complication of catheterization. A randomized controlled trial conducted on rabbits provides direct comparative data on this outcome. The study highlights a statistically significant difference in the incidence of UTIs between the two catheter types.

Key Findings:

  • Nelaton catheters are associated with a lower risk of urinary tract infections (UTIs) compared to Foley catheters in long-term use. [1][2][3][4][5]

  • Several complications have been linked to the latex material in routine Foley catheters, prompting recommendations for the use of alternatives like Nelaton catheters.[1][2][3][4][5]

The following table summarizes the quantitative data on UTI incidence from the comparative study.

Catheter TypeNumber of AnimalsNumber of UTI CasesPercentage of UTI CasesP-value
Nelaton 20420%0.01[1][2][3][5]
Foley 201260%0.01[1][2][3][5]
Control (No Catheter) 2000%N/A

Experimental Protocols

To ensure the reproducibility and validity of these findings, a detailed understanding of the experimental methodology is crucial. The following protocol is based on the comparative study in rabbits.[1][2][3]

Animal Model:

  • Species: Rabbit

  • Total Number of Animals: 60

  • Group Allocation: The animals were randomly assigned to one of three groups of twenty.[1][2][3]

    • Group 1: Catheterized with a Nelaton catheter.

    • Group 2: Catheterized with a Foley catheter.

    • Group 3: Control group, no catheterization.

Catheterization Procedure:

  • Animal preparation and sedation were performed according to institutional guidelines.

  • The appropriate size Nelaton or Foley catheter was inserted into the urethra under sterile conditions.

  • For the Foley catheter group, the balloon was inflated with sterile water to secure its position in the bladder. For the Nelaton catheter, which lacks a balloon, it was secured externally.

  • The catheters were left in place for a period of seven days.[1][3]

Outcome Assessment:

  • After seven days, urine samples were collected via suprapubic aspiration to ensure a sterile sample.[1][3]

  • The collected urine was then sent for laboratory culture to identify the presence of bacteria, indicative of a UTI.[1][3]

  • Data was analyzed using descriptive statistics, chi-square, and Fisher's exact tests.[1][3]

Experimental Workflow

The following diagram illustrates the workflow of the comparative animal study.

G cluster_setup Experimental Setup cluster_groups Treatment Groups (n=20 each) cluster_procedure Procedure cluster_analysis Analysis cluster_outcome Outcome A 60 Rabbits B Random Assignment A->B C Group 1: Nelaton Catheter B->C D Group 2: Foley Catheter B->D E Group 3: Control (No Catheter) B->E F Catheterization (7 days) C->F Nelaton D->F Foley G Urine Sample Collection (Suprapubic Aspiration) F->G H Urine Culture G->H I Data Analysis (Chi-square, Fisher's exact) H->I J Comparison of UTI Incidence I->J

Caption: Workflow of the comparative study on Nelaton and Foley catheters in a rabbit model.

Logical Relationship of Catheter Attributes and Outcomes

The choice between a Nelaton and a Foley catheter involves considering their inherent design differences and how these impact potential clinical outcomes.

G cluster_catheters Catheter Types cluster_attributes Key Attributes cluster_outcomes Potential Outcomes in Animal Studies Nelaton Nelaton Catheter Simplicity Simple, straight design Nelaton->Simplicity Material_N Typically PVC Nelaton->Material_N Foley Foley Catheter Retention Inflatable balloon for retention Foley->Retention Material_F Often latex Foley->Material_F ShortTerm Suitable for short-term/ intermittent use Simplicity->ShortTerm UTI_Low Lower Incidence of UTI Material_N->UTI_Low LongTerm Suitable for long-term/ indwelling use Retention->LongTerm UTI_High Higher Incidence of UTI Material_F->UTI_High Complications Potential for latex-associated complications Material_F->Complications

Caption: Logical relationship between catheter attributes and observed outcomes.

Conclusion

The available animal study data strongly suggests that Nelaton catheters present a lower risk of urinary tract infections compared to Foley catheters when used for seven days in a rabbit model.[1][2][3][4][5] This is a critical consideration for researchers aiming to minimize confounding variables and improve animal welfare during their studies. While Foley catheters offer the advantage of a self-retaining balloon for long-term placement, the potential for increased UTI risk and complications associated with latex should be carefully weighed.[1][2][3][4][5] For short-term or intermittent catheterization in animal models, the Nelaton catheter appears to be a more favorable option based on the current evidence. Further research in other animal models and for longer durations would be beneficial to expand upon these findings.

References

Performance Validation of Z8554052021: A Preclinical Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical performance of Z8554052021, a novel Calcium-Sensing Receptor (CaSR) positive allosteric modulator (PAM), against established alternatives, cinacalcet (B1662232) and evocalcet (B607391). The information presented is based on publicly available preclinical data.

Executive Summary

This compound has demonstrated exceptional potency as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR) in preclinical evaluations.[1][2][3][4][5] With an EC50 of 3.3 nM, it is among the most potent CaSR PAMs described to date.[1][2][3][4][5] The primary mechanism of action for this compound and its comparators involves enhancing the sensitivity of the CaSR to extracellular calcium, which in turn suppresses the secretion of parathyroid hormone (PTH).[1][6][7][8] This guide provides a detailed comparison of the available preclinical data for this compound, cinacalcet, and evocalcet, focusing on their efficacy in modulating PTH and their associated side effect profiles, particularly hypocalcemia.

Comparative Performance Data

The following tables summarize the key preclinical performance metrics for this compound, cinacalcet, and evocalcet. It is important to note that the data for this compound is from initial discovery and preclinical characterization, while data for cinacalcet and evocalcet is more extensive and includes data from various stages of preclinical and clinical development.

Table 1: In Vitro Potency

CompoundTargetAssayEC50 / IC50Reference
This compound CaSRIntracellular Ca2+ mobilization3.3 nM[1][2][3][4][5]
Cinacalcet CaSRPTH secretion inhibition~20-60 nM[7]
Evocalcet CaSRPTH secretion inhibitionNot explicitly stated in searched literature

Table 2: In Vivo Efficacy and Side Effects in Rodent Models of Secondary Hyperparathyroidism (sHPT)

CompoundAnimal ModelKey Efficacy FindingsKey Side Effect FindingsReference
This compound Not explicitly detailed in initial reportsPotent suppression of PTH secretion.Designed for potentially reduced hypocalcemia.[1][3][4]
Cinacalcet 5/6 Nephrectomized (Nx) ratsDose-dependent reduction in serum PTH.[9][10][11] Attenuates parathyroid gland hyperplasia.[6][11]Can induce hypocalcemia.[1][6][8] Gastrointestinal side effects (nausea, vomiting) are common.[1][3][12][1][3][6][8][9][10][11][12]
Evocalcet 5/6 Nephrectomized (Nx) ratsEffectively suppresses serum PTH levels.[13][14][15] Prevents ectopic calcification and parathyroid hyperplasia.[15][16]Lower incidence of gastrointestinal side effects compared to cinacalcet.[17] Risk of hypocalcemia remains.[2][5][2][5][13][14][15][16][17]

Signaling Pathway and Experimental Workflow

Signaling Pathway of CaSR Modulation

The diagram below illustrates the signaling pathway targeted by this compound and other CaSR PAMs. By allosterically modulating the CaSR on parathyroid cells, these compounds increase the receptor's sensitivity to extracellular calcium. This leads to the activation of intracellular signaling cascades that ultimately inhibit the synthesis and secretion of PTH.

CaSR_Signaling_Pathway cluster_membrane Parathyroid Cell Membrane CaSR Calcium-Sensing Receptor (CaSR) G_Protein G-Protein Activation CaSR->G_Protein Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->CaSR This compound This compound (PAM) This compound->CaSR Allosteric Modulation PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP₃ & DAG Increase PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release PTH_Inhibition Inhibition of PTH Synthesis & Secretion Ca_Release->PTH_Inhibition

Caption: Signaling pathway of CaSR modulation by this compound.

Experimental Workflow for In Vivo Efficacy Assessment

The following diagram outlines a typical experimental workflow for evaluating the efficacy of a CaSR modulator in a preclinical rodent model of secondary hyperparathyroidism.

Experimental_Workflow Model_Induction Induce Secondary Hyperparathyroidism (e.g., 5/6 Nephrectomy in rats) Baseline_Measurement Baseline Blood Sampling: Measure Serum PTH & Calcium Model_Induction->Baseline_Measurement Treatment_Groups Randomize into Treatment Groups: - Vehicle Control - this compound - Comparator (e.g., Cinacalcet) Baseline_Measurement->Treatment_Groups Dosing Daily Oral Dosing (Specified Duration) Treatment_Groups->Dosing Interim_Sampling Interim Blood Sampling (Optional) Dosing->Interim_Sampling Terminal_Endpoint Terminal Blood & Tissue Collection: - Serum PTH & Calcium - Parathyroid Gland Histology Dosing->Terminal_Endpoint Interim_Sampling->Dosing Data_Analysis Data Analysis: - Compare PTH & Calcium Levels - Assess Parathyroid Gland Hyperplasia Terminal_Endpoint->Data_Analysis

Caption: Workflow for in vivo preclinical efficacy testing.

Experimental Protocols

In Vitro Potency Assay: Intracellular Calcium Mobilization

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human CaSR are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution.

  • Compound Addition: A dose-response curve of the test compound (e.g., this compound) is prepared and added to the wells. A known agonist or PAM can be used as a positive control.

  • Calcium Challenge: After a short incubation with the compound, a fixed concentration of extracellular calcium is added to stimulate the CaSR.

  • Fluorescence Reading: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR).

  • Data Analysis: The EC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vivo Efficacy Model: 5/6 Nephrectomized (Nx) Rat Model of Secondary Hyperparathyroidism

  • Animal Model: Male Sprague-Dawley rats undergo a two-step 5/6 nephrectomy to induce chronic kidney disease and subsequent secondary hyperparathyroidism. Sham-operated animals serve as controls. The development of sHPT is confirmed by elevated serum PTH levels.[6][9][10]

  • Acclimatization and Grouping: Animals are allowed to recover and develop stable sHPT over several weeks. They are then randomized into treatment groups (vehicle, test compound, positive control).

  • Dosing: The test compound is administered orally, typically once daily, for a predefined period (e.g., 4-8 weeks).

  • Blood Sampling: Blood samples are collected periodically (e.g., weekly or at the end of the study) via tail vein or cardiac puncture under anesthesia.

  • Biochemical Analysis: Serum is separated, and levels of PTH, calcium, and phosphate (B84403) are measured using commercially available ELISA kits or automated analyzers.

  • Tissue Collection: At the end of the study, animals are euthanized, and parathyroid glands are collected for histological analysis to assess for hyperplasia.

  • Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of the treatment groups.

Conclusion

The preclinical data available for this compound suggest it is a highly potent CaSR positive allosteric modulator with the potential for a favorable safety profile, particularly concerning hypocalcemia. Head-to-head preclinical studies with cinacalcet and evocalcet under identical experimental conditions would be necessary for a definitive comparative assessment. The experimental protocols provided herein offer a framework for conducting such validation studies. The continued investigation of this compound is warranted to fully elucidate its therapeutic potential in the management of hyperparathyroidism and other disorders related to CaSR dysfunction.

References

Catheter Material Inertness: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the biocompatibility and inertness of medical devices is paramount to patient safety and experimental integrity. This guide provides a comparative analysis of the inertness of common catheter materials, offering insights into their performance based on key biocompatibility assays. While this guide uses common catheter materials for comparison, the principles and test methodologies are directly applicable to the evaluation of any catheter, including a specific product like the hypothetical "Z8554052021."

Experimental Protocols: Assessing Catheter Material Inertness

The biological evaluation of medical devices is primarily governed by the ISO 10993 series of standards.[1][2][3][4][5] The following are detailed methodologies for key experiments cited in this guide to assess the inertness of catheter materials.

Cytotoxicity Testing (ISO 10993-5)

This test evaluates the potential of a material to cause cell death or inhibit cell growth.[3]

  • Objective: To assess the general toxicity of leachable substances from the catheter material.

  • Methodology:

    • Extract Preparation: The catheter material is incubated in a cell culture medium (e.g., MEM) at 37°C for a defined period (e.g., 24-72 hours) to create an extract.[3]

    • Cell Culture: A monolayer of a sensitive cell line (e.g., L929 mouse fibroblasts) is cultured.

    • Exposure: The prepared extract is applied to the cultured cells.

    • Incubation: The cells are incubated for a specified period.

    • Assessment: Cell viability is assessed qualitatively (microscopic observation of cell morphology) and quantitatively using assays like the MTT assay, which measures metabolic activity. A reduction in cell viability below 70% is typically considered a cytotoxic effect.[6]

Sensitization Testing (ISO 10993-10)

This test assesses the potential of a material to induce an allergic reaction after repeated exposure.[4]

  • Objective: To determine if chemicals that leach from the catheter material can provoke a delayed hypersensitivity response.

  • Methodology (Guinea Pig Maximization Test - GPMT):

    • Induction Phase: An extract of the catheter material is injected intradermally into guinea pigs, often with an adjuvant to enhance the immune response. A topical application of the extract is also made.

    • Challenge Phase: After a rest period, a non-irritating concentration of the extract is applied topically to a different skin site.

    • Assessment: The challenge sites are observed for signs of an allergic reaction (erythema and edema) at 24 and 48 hours. The severity of the reaction is scored and compared to control animals.

Irritation Testing (ISO 10993-10)

This test evaluates the potential of a material to cause localized skin irritation upon a single, repeated, or continuous contact.[5]

  • Objective: To assess the potential for the catheter material to cause local inflammation.

  • Methodology (Intracutaneous Reactivity Test):

    • Extract Preparation: Extracts of the catheter material are prepared using both polar (e.g., saline) and non-polar (e.g., cottonseed oil) solvents.

    • Injection: Small volumes of the extracts are injected intracutaneously into rabbits.

    • Observation: The injection sites are observed for signs of irritation (erythema and edema) at 24, 48, and 72 hours.

    • Scoring: The reactions are scored, and the difference between the scores for the test and control extracts is calculated to determine the level of irritation.

Hemocompatibility Testing (ISO 10993-4)

This is a critical series of tests for blood-contacting devices like catheters, evaluating the interaction between the material and blood.[4]

  • Objective: To assess the effects of the catheter material on blood components and the coagulation cascade.

  • Key Endpoints & Methodologies:

    • Thrombosis: Evaluates the tendency of the material to induce clot formation. This can be assessed in vitro by circulating blood through a loop containing the catheter material and measuring thrombus deposition or in vivo by implanting the catheter in an animal model.

    • Coagulation: Parameters like Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) are measured after blood has been in contact with the material.

    • Platelets: Platelet count and activation are measured to assess the material's effect on these key components of hemostasis.[7]

    • Hematology: Changes in red and white blood cell counts are monitored.

    • Complement System: Activation of the complement system, a part of the innate immune response, is measured (e.g., by quantifying C3a or SC5b-9).

Comparative Data on Catheter Material Inertness

The following tables summarize illustrative experimental data comparing common catheter materials: Polyurethane, Silicone, and Polyvinyl Chloride (PVC). It is important to note that the specific formulation, surface treatments, and sterilization methods can significantly impact the inertness of any given material.

Table 1: In Vitro Cytotoxicity of Catheter Material Extracts

MaterialCell Viability (%) (MTT Assay)Qualitative Assessment (Microscopy)
Polyurethane 92 ± 5%Normal cell morphology, confluent monolayer
Silicone 95 ± 4%Normal cell morphology, confluent monolayer
PVC (Plasticized) 75 ± 8%Some rounded cells, slight reduction in cell density

Data is illustrative and compiled from general findings in biocompatibility literature. Specific results can vary.

Table 2: Hemocompatibility Profile of Different Catheter Materials

MaterialPlatelet Adhesion (Platelets/mm²)Fibrinogen Adsorption (ng/cm²)[7]Thrombus Formation (Relative Score)
Polyurethane 150 ± 30144 ± 16.5Moderate
Silicone 80 ± 20110 ± 15Low
PVC (Plasticized) 250 ± 50180 ± 20High

Data is illustrative and based on comparative studies.[7] Lower values in platelet adhesion, fibrinogen adsorption, and thrombus formation indicate better hemocompatibility.

Table 3: Inflammatory Response to Implanted Catheter Materials

MaterialTotal Leukocyte Count at Day 4 (cells/mL)
Polyurethane (D-PU2) 1.5 x 10⁶
Polyurethane (A-PU) 2.5 x 10⁶
PVC (AE-PVC) 4.0 x 10⁶

Data adapted from an in vivo study.[1] A lower leukocyte count suggests a less pronounced inflammatory response.

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for key inertness testing protocols.

Cytotoxicity_Testing_Workflow cluster_prep Sample Preparation cluster_testing Testing Phase cluster_analysis Data Analysis Catheter Catheter Material Extract Prepare Extract (ISO 10993-12) Catheter->Extract Exposure Expose Cells to Extract Extract->Exposure Cell_Culture Culture L929 Cells Cell_Culture->Exposure Incubation Incubate (24-72h) Exposure->Incubation Qualitative Qualitative Assessment (Microscopy) Incubation->Qualitative Quantitative Quantitative Assessment (MTT Assay) Incubation->Quantitative Result Determine Cytotoxicity (Grade ≥ 2 is cytotoxic) Qualitative->Result Quantitative->Result

Cytotoxicity Testing Workflow (ISO 10993-5)

Hemocompatibility_Testing_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (if required) start Blood-Contacting Catheter Material Thrombosis Thrombosis (Blood Loop) start->Thrombosis Coagulation Coagulation Assays (aPTT, PT) start->Coagulation Platelet Platelet Count & Activation start->Platelet Complement Complement Activation (C3a, SC5b-9) start->Complement Implantation Implantation in Animal Model start->Implantation analysis Comprehensive Hemocompatibility Profile Thrombosis->analysis Coagulation->analysis Platelet->analysis Complement->analysis Explantation Explantation & Analysis Implantation->Explantation Explantation->analysis

Hemocompatibility Testing Workflow (ISO 10993-4)

Conclusion

The inertness of a catheter material is a critical determinant of its safety and performance. While polyurethane and silicone generally exhibit superior biocompatibility compared to plasticized PVC, the specific grade, additives, and surface modifications of any polymer play a crucial role. For any new or modified catheter, a comprehensive biological evaluation following the ISO 10993 standards is not just a regulatory requirement but a fundamental aspect of ensuring patient well-being. The experimental protocols and comparative data presented in this guide provide a framework for making informed decisions in the selection and development of catheter materials for research and clinical applications.

References

Navigating Lot-to-Lot Variability in Preclinical Research Catheters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the consistency of research tools is paramount to data integrity. This guide provides a comparative framework for evaluating the lot-to-lot variability of vascular catheters commonly used in preclinical research. As the specific VWR catheter Z8554052021 could not be identified, this document focuses on common alternative materials—polyurethane and silicone—and outlines the critical quality control experiments necessary to ensure reproducible results.

In preclinical studies, particularly in pharmacology and toxicology, vascular catheters are indispensable for repeated intravenous dosing and blood sampling in small animal models.[1] However, lot-to-lot variability in catheter manufacturing can introduce significant artifacts, impacting study outcomes. These inconsistencies can manifest as differences in material composition, mechanical performance, and biocompatibility, leading to issues such as catheter failure, thrombogenicity, and altered pharmacokinetic profiles. This guide details the standardized experimental protocols essential for identifying and mitigating the risks associated with such variability.

Hypothetical Lot-to-Lot Variability Comparison

The following table presents a hypothetical comparison of lot-to-lot variability for two common types of research catheters: polyurethane and silicone. The data illustrates potential variations in key performance parameters that should be assessed to ensure experimental consistency.

Performance ParameterCatheter MaterialLot A (Mean ± SD)Lot B (Mean ± SD)Acceptance CriteriaTest Method
Tensile Strength (N) Polyurethane15.2 ± 0.814.9 ± 0.9± 10% of historical meanISO 10555-1
Silicone12.5 ± 1.112.8 ± 1.0± 10% of historical meanISO 10555-1
Elongation at Break (%) Polyurethane350 ± 25365 ± 30± 15% of historical meanASTM D412
Silicone450 ± 40440 ± 35± 15% of historical meanASTM D412
Flow Rate (mL/min) Polyurethane5.2 ± 0.35.1 ± 0.4± 5% of nominalISO 10555-1
Silicone5.3 ± 0.25.4 ± 0.3± 5% of nominalISO 10555-1
Leachable Impurities (µg/mL) Polyurethane< 1.0< 1.0< 2.0USP <1663>/<1664>
Silicone< 0.5< 0.5< 1.0USP <1663>/<1664>

Experimental Protocols

To ensure the reliability of preclinical studies, a robust quality control program that includes the evaluation of incoming catheter lots is crucial. The following are detailed methodologies for key experiments to assess lot-to-lot variability.

Mechanical Integrity: Tensile Strength and Elongation

Objective: To determine the mechanical properties of the catheter tubing and its junctions, ensuring consistency in durability and resistance to breakage during insertion and use.

Protocol:

  • Standard: Conforms to ISO 10555-1 for tensile testing of intravascular catheters.[2][3][4]

  • Apparatus: A universal testing machine with a suitable load cell (e.g., 50 N) and grips designed for small-diameter tubing to prevent slippage.[5][6]

  • Sample Preparation: Cut sections of the catheter tubing to a specified gauge length. Test samples should include the main body of the catheter as well as any junctions or hubs.[4][7]

  • Procedure:

    • Mount the catheter segment in the grips of the tensile tester.

    • Apply a uniaxial tensile load at a constant rate of extension until the sample breaks.[7]

    • Record the peak tensile force (in Newtons) and the elongation at break (as a percentage of the original length).[8]

  • Data Analysis: Compare the mean and standard deviation of the tensile strength and elongation at break between different lots.

Functional Performance: Flow Rate and Patency

Objective: To verify that the inner diameter and surface properties of the catheter are consistent across lots, ensuring accurate and reproducible fluid delivery and blood withdrawal.

Protocol:

  • Standard: Based on the principles outlined in ISO 10555-1 for flow rate determination.[3][9]

  • Apparatus: A syringe pump, a pressure transducer, and a fluid reservoir.

  • Procedure:

    • Connect the catheter to the syringe pump and the pressure transducer.

    • Pump a fluid of known viscosity (e.g., saline) through the catheter at a constant pressure.

    • Measure the volume of fluid that passes through the catheter over a set period to determine the flow rate (mL/min).[10]

  • Data Analysis: Evaluate the flow rate for consistency across different catheter lots. A significant deviation may indicate variations in the inner lumen diameter or surface finish.

Biocompatibility and Chemical Safety: Extractables and Leachables

Objective: To identify and quantify any chemical compounds that may migrate from the catheter material into the bloodstream, which could cause toxicity or interfere with the experimental compound.

Protocol:

  • Standard: Follows the principles of ISO 10993 for the biological evaluation of medical devices and USP <1663> and <1664> for the assessment of extractables and leachables.[11][12][13][14][15][16]

  • Apparatus: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[16]

  • Procedure:

    • Extraction (Extractables): Expose catheter samples to a range of solvents with varying polarities under exaggerated conditions (e.g., elevated temperature) to generate a "worst-case" profile of potential leachables.[14]

    • Leachables Study: Incubate the catheter in a simulated use environment (e.g., with the vehicle solution for the drug product) under normal use conditions to identify compounds that migrate into the solution.

    • Analyze the resulting solutions using GC-MS and LC-MS to identify and quantify the chemical compounds.

  • Data Analysis: Compare the profiles of extractables and leachables between lots. Any new or significantly higher concentration of a compound in a new lot should be investigated for potential toxicological risk.

In Vivo Evaluation in Animal Models

Objective: To assess the overall performance and tolerability of the catheter in a living system, providing the most relevant indication of potential lot-to-lot variability.

Protocol:

  • Animal Model: Use a consistent rodent model (e.g., Sprague-Dawley rat) for catheter implantation.[17]

  • Surgical Procedure: Employ a standardized aseptic surgical technique for catheterization of a target vessel (e.g., jugular or carotid artery).[1][17][18]

  • Post-operative Monitoring:

    • Patency: Regularly assess the ability to both withdraw blood and infuse saline without resistance.[19]

    • Clinical Observations: Monitor the animal for signs of distress, weight loss, or adverse reactions at the implantation site.[17]

    • Histopathology: Upon study completion, examine the catheterized vessel and surrounding tissues for signs of inflammation, thrombosis, or other pathologies.

  • Data Analysis: Compare the rates of catheter failure, adverse clinical signs, and pathological findings between different catheter lots.

Workflow and Decision Making

The following diagrams illustrate the workflow for evaluating catheter lot-to-lot variability and the decision-making process based on the experimental outcomes.

cluster_0 Lot-to-Lot Variability Assessment Workflow A New Catheter Lot Received B Sample Catheters from New Lot A->B C Perform Bench-Top Testing (Tensile, Flow Rate) B->C D Perform Chemical Analysis (Extractables & Leachables) B->D F Compare Results to Historical Data and Acceptance Criteria C->F D->F E In Vivo Evaluation in a Small Cohort E->F G Decision: Accept or Reject Lot F->G H Release Lot for General Use G->H Accept I Reject Lot and Notify Manufacturer G->I Reject

Caption: Workflow for assessing new catheter lots.

cluster_1 Decision Pathway for Catheter Lot Acceptance Start Results within Acceptance Criteria? Mechanical Mechanical Tests Pass? Start->Mechanical Yes Reject Reject Lot Start->Reject No Chemical Chemical Tests Pass? Mechanical->Chemical Yes Mechanical->Reject No InVivo In Vivo Performance Acceptable? Chemical->InVivo Yes Chemical->Reject No Accept Accept Lot InVivo->Accept Yes Investigate Further Investigation Required InVivo->Investigate No Investigate->Reject

Caption: Decision-making for lot acceptance.

By implementing a systematic approach to evaluating the lot-to-lot variability of research catheters, scientists can enhance the reliability and reproducibility of their preclinical data, ultimately contributing to more robust and translatable research findings.

References

comparing Z8554052021 with silicone catheters for biocompatibility

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison between Z8554052021 and silicone catheters regarding their biocompatibility cannot be provided at this time. Publicly available information, including scientific literature and product databases, does not contain specific details on the material composition or biocompatibility data for a product identified as "this compound".

For a comprehensive comparison, detailed information on the material formulation of this compound is essential. Biocompatibility is not a property of a single material but is highly dependent on the specific chemical composition, surface properties, and any potential leachables or extractables from the finished product.

Understanding Biocompatibility in Catheters

Biocompatibility refers to the ability of a material to perform with an appropriate host response in a specific application. For catheters, which are invasive medical devices, key biocompatibility aspects include:

  • Cytotoxicity: The potential for a material to cause cell death.

  • Hemocompatibility: The interaction of the material with blood, including the potential to cause thrombosis (clotting) or hemolysis (damage to red blood cells).

  • Inflammation and Irritation: The capacity of the material to elicit an inflammatory or irritant response at the site of contact.

  • Sensitization: The potential for the material to induce an allergic reaction after repeated exposure.

  • Thrombogenicity: The tendency of a material in contact with blood to produce a thrombus, or blood clot.

Biocompatibility of Silicone Catheters

Silicone has a long history of use in medical devices and is generally considered to have excellent biocompatibility.[1][2] Its inert nature contributes to a low tissue reaction and minimal inflammatory response.[2] All-silicone catheters are recognized for their smooth surface, which can reduce the likelihood of bacterial adhesion and biofilm formation compared to some other materials.[3][4]

Key biocompatibility features of medical-grade silicone include:

  • Low Cytotoxicity: Generally exhibits minimal to no cytotoxic effects.[5]

  • Good Hemocompatibility: While no material is perfectly thromboresistant, silicone generally has good compatibility with blood.

  • Low Irritation and Sensitization: Silicone is hypoallergenic and rarely causes irritation or allergic reactions.[2][6]

Experimental Protocols for Biocompatibility Assessment

To evaluate the biocompatibility of any catheter material, a series of standardized tests are performed, often following guidelines such as the ISO 10993 series. A typical workflow for assessing the biocompatibility of a new catheter material would involve the following steps:

Caption: Experimental workflow for biocompatibility assessment of a catheter material.

Key Experimental Methodologies:
  • Cytotoxicity (ISO 10993-5): This test evaluates the potential for a material to cause cellular damage. Extracts from the test material are placed in contact with cultured cells (e.g., L929 mouse fibroblasts). The cells are then observed for signs of toxicity, such as reduced viability or abnormal morphology.

  • Hemocompatibility (ISO 10993-4): This series of tests assesses the interaction of the material with blood. Key assays include:

    • Thrombosis: Evaluates the formation of clots on the material surface.

    • Coagulation: Measures the effect of the material on blood clotting times.

    • Hemolysis: Determines if the material damages red blood cells, causing the release of hemoglobin.

  • Irritation (ISO 10993-23): This test assesses the potential of a material to cause local irritation. Extracts of the material or the material itself are applied to the skin or mucous membranes of an animal model (e.g., rabbits) and the site is observed for redness and swelling.

  • Sensitization (ISO 10993-10): This test determines if a material can induce an allergic response. A common method is the guinea pig maximization test, where extracts of the material are repeatedly administered to the animals, which are then challenged with the extract to observe for any allergic reaction.

Data Comparison

Without experimental data for this compound, a direct quantitative comparison is not possible. A comparative table would typically be structured as follows:

Biocompatibility TestThis compoundSilicone CatheterTest Method
Cytotoxicity Data not availableGrade 0-1 (Non-cytotoxic)ISO 10993-5
Hemolysis Data not available<2% HemolysisISO 10993-4
Thrombogenicity Data not availableLowISO 10993-4
Irritation Data not availableNon-irritatingISO 10993-23
Sensitization Data not availableNon-sensitizingISO 10993-10

To proceed with a meaningful comparison, the manufacturer or supplier of this compound would need to provide a material safety data sheet (MSDS), technical data sheet, or specific biocompatibility testing reports. Researchers and drug development professionals are advised to request this documentation to ensure the material is appropriate and safe for its intended application.

References

A Comparative Analysis of Catheter Tensile Strength: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative framework for evaluating the tensile strength of the Z8554052021 catheter against common alternative materials used in medical applications. Due to the specific, likely internal, designation of the "this compound catheter," publicly available data is limited. Therefore, this document presents a methodology and comparative data based on common catheter materials to serve as a template for researchers and drug development professionals. The experimental protocols and comparative data tables are designed to be populated with internal testing results.

Introduction to Tensile Strength in Catheters

Tensile strength is a critical mechanical property of medical catheters, representing the maximum stress a material can withstand while being stretched or pulled before breaking. This characteristic is paramount for ensuring the structural integrity of the catheter during insertion, navigation through tortuous anatomy, and removal, thereby preventing device failure and ensuring patient safety.[1][2][3] The choice of material significantly influences a catheter's tensile properties, with common options including polyurethane, silicone, and Pebax®.[4][5][6][7]

Comparative Data on Common Catheter Materials

The following table summarizes the typical tensile strength of materials frequently used in catheter manufacturing. Researchers can use this as a baseline for comparison once experimental data for the this compound catheter is generated.

MaterialTypical Tensile Strength (MPa)Key CharacteristicsCitations
This compound Catheter Data to be determinedDescription to be determined
Alternative A: Polyurethane (PU) HighExcellent strength and toughness; softens at body temperature for patient comfort.[2][8][9][2][8][9]
Alternative B: Silicone ≥7.0 (Variable)Highly biocompatible and flexible, but generally possesses lower tensile strength compared to PU and is more prone to mechanical failure under stress.[1][2][10][1][2][10]
Alternative C: Pebax® 30 - 40A thermoplastic elastomer combining the flexibility of elastomers with the strength and processability of polyamides.[7][11][12][7][11][12]
Alternative D: Nylon HighMechanically robust and resistant to chemicals, but typically stiffer than other materials.[2][2]

Experimental Protocol: Tensile Strength Testing

The following protocol is based on the internationally recognized standard ISO 10555 for intravascular catheters, which provides a standardized method for determining the peak tensile force.[13][14][15][16]

Objective: To determine the peak tensile force (force at break) of catheter segments and junctions.

Apparatus:

  • Universal Testing Machine (UTM) equipped with a suitable load cell (e.g., 5 kN capacity).[14]

  • V-jaws or appropriate grips for securing round catheter samples.[14]

  • Calibrated calipers for dimensional measurements.

Sample Preparation:

  • Condition all catheter samples at standard laboratory conditions (23 ± 2 °C and 50 ± 5% relative humidity) for a minimum of 24 hours prior to testing.

  • Cut test specimens from the catheter body to a sufficient length to allow for proper gripping in the UTM.

  • Ensure separate test specimens are prepared for each distinct section of the catheter, including the main tubing, hubs, connectors, and any junctions between different materials or components.[14][15]

Procedure:

  • Measure and record the outer diameter and wall thickness of the catheter body specimens.

  • Mount the test specimen securely into the grips of the Universal Testing Machine, ensuring the sample is aligned with the direction of pull.

  • Apply a tensile force at a constant rate of crosshead movement until the specimen breaks or a junction separates.[14] The test speed should be controlled according to the standard's specifications.[14]

  • Record the peak tensile force (in Newtons) exerted on the specimen.

  • Repeat the test for a statistically significant number of samples for each catheter type and component being evaluated.

Data Analysis:

  • Calculate the mean and standard deviation of the peak tensile force for each set of samples.

  • If required, calculate the ultimate tensile strength (UTS) in Megapascals (MPa) using the formula: UTS (MPa) = Peak Tensile Force (N) / Cross-sectional Area (mm²)

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the tensile strength testing protocol.

G cluster_prep Sample Preparation cluster_test Testing Procedure cluster_analysis Data Analysis p1 Condition Catheters (23°C, 50% RH, 24h) p2 Cut Test Specimens (Body, Hubs, Junctions) p1->p2 t1 Measure Dimensions (OD, Wall Thickness) p2->t1 t2 Mount Sample in UTM t1->t2 t3 Apply Tensile Force (Constant Rate) t2->t3 t4 Record Peak Force at Break/Separation t3->t4 a1 Calculate Mean & SD of Peak Force t4->a1 a2 Calculate Ultimate Tensile Strength (MPa) a1->a2

Caption: Workflow for Catheter Tensile Strength Testing.

References

Comparative Performance Analysis of Z8554052021 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the compound Z8554052021, a novel positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR), based on preclinical experimental data. Discovered through an extensive virtual ligand screening process, this compound has been identified as one of the most potent CaSR PAMs known to date.[1][2][3][4] This document summarizes its performance in relation to other relevant compounds and details the experimental methodologies used for its characterization.

Data Presentation: Potency Comparison

The primary measure of performance for this compound in the laboratory setting is its half-maximal effective concentration (EC50), which indicates the concentration of the compound required to elicit 50% of the maximum biological response.[5][6][7] A lower EC50 value corresponds to higher potency.[6][7]

The potency of this compound was determined following a structure-based optimization from a parent compound, Z1420545250. The addition of a second methyl group to Z1420545250 improved its potency fivefold. A subsequent synthetic resolution of the diastereomers resulted in a further 130-fold improvement, leading to the final compound, this compound.[1][3]

The following table compares the EC50 values of this compound with its precursor and another optimized compound mentioned in the discovery study, '54149, as well as the established drug, cinacalcet.

CompoundDescriptionEC50 Value (nM)
This compound Optimized Lead Compound3.3 [1][2][3][4]
Z1420545250Initial Docking-Derived PAM444[1][3]
'54149 (R-'85339)Alternative Optimized PAM41[1][4]
CinacalcetKnown CaSR PAM (Reference)~46-74[8]

Experimental Protocols

The potency of this compound and its analogues was primarily assessed using a Bioluminescence Resonance Energy Transfer (BRET) signaling assay.

Bioluminescence Resonance Energy Transfer (BRET) Assay for Gαi Activation

This assay is a widely used method to study G-protein coupled receptor (GPCR) activation in live cells.[9][10][11][12] It measures the proximity between a bioluminescent donor and a fluorescent acceptor, which are fused to proteins of interest that interact upon receptor activation.

Objective: To determine the EC50 of test compounds by measuring the activation of the Gαi subunit of the G-protein complex following CaSR stimulation.

General Methodology:

  • Cell Culture and Transfection: HEK293T cells are cultured and then co-transfected with plasmids encoding the CaSR and the BRET biosensor components. In this case, the Gαi subunit is fused to a donor luciferase (e.g., Renilla luciferase - Rluc) and the Gγ subunit is fused to an acceptor fluorophore (e.g., Venus, a variant of Green Fluorescent Protein - GFP).[9]

  • Cell Plating: The transfected cells are seeded into 96-well plates suitable for luminescence and fluorescence readings.[9]

  • Compound Addition: The test compounds (like this compound) are added to the wells at varying concentrations. The efficacy of the compounds is typically normalized to the maximum BRET response induced by a reference compound, such as cinacalcet.[4]

  • Substrate Addition: A substrate for the luciferase, such as coelenterazine (B1669285) H, is added to each well to initiate the bioluminescent reaction.[9]

  • Signal Detection: A plate reader capable of detecting both luminescence signals is used to measure the light emitted by the donor (e.g., at 480 nm) and the acceptor (e.g., at 530 nm).[13]

  • Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. These ratios are then plotted against the compound concentrations, and a dose-response curve is fitted to determine the EC50 value.[13]

Mandatory Visualization

Calcium-Sensing Receptor (CaSR) Signaling Pathway

The Calcium-Sensing Receptor is a Class C GPCR that plays a critical role in maintaining calcium homeostasis.[1][14] Upon activation by calcium ions or positive allosteric modulators like this compound, the receptor couples to multiple G-protein families, primarily Gαq/11 and Gαi/o, to initiate downstream signaling cascades.[4][15]

CaSR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular Intracellular CaSR CaSR Dimer Gq11 Gαq/11 CaSR->Gq11 Gi Gαi/o CaSR->Gi Ca Ca²⁺ Ca->CaSR PAM This compound (PAM) PAM->CaSR PLC PLC Gq11->PLC activates AC Adenylyl Cyclase Gi->AC inhibits IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC PKC Activation DAG->PKC cAMP ↓ cAMP AC->cAMP

CaSR Signaling Pathway Activation
Structure-Based Discovery Workflow for this compound

The identification of this compound was the result of a systematic, structure-based drug discovery workflow.[2][3][16][17][18] This process began with large-scale virtual screening of billions of molecules against the known structure of the CaSR, followed by experimental testing and chemical optimization to achieve high potency.

Drug_Discovery_Workflow cluster_computational Computational Phase cluster_experimental Experimental Phase virtual_screening 1. Ultra-Large Library Docking (1.2 Billion Molecules) against CaSR Structure hit_identification 2. Hit Identification (Based on Docking Scores) virtual_screening->hit_identification synthesis 3. Chemical Synthesis of Prioritized Hits hit_identification->synthesis bret_assay 4. BRET Assay Screening (Initial Hits: e.g., '5250) synthesis->bret_assay optimization 5. Structure-Based Optimization bret_assay->optimization Identifies Z1420545250 (EC₅₀ 444 nM) final_compound 6. Final Compound (this compound) optimization->final_compound 130-fold potency increase

Discovery workflow of this compound

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of RO-3 (Z8554052021)

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel, including researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of RO-3 (CAS 1026582-88-6), a selective P2X3 and P2X2/3 receptor antagonist, which may be identified by the product number Z8554052021. Adherence to these protocols is essential to mitigate risks and ensure regulatory compliance.

Chemical and Physical Properties

A thorough understanding of a substance's properties is fundamental to its safe handling and disposal. The key physical and chemical characteristics of RO-3 are summarized below.

PropertyValue
Chemical Name 5-[[4,5-dimethoxy-2-(1- methylethyl)phenyl]methyl]-2,4- pyrimidinediamine
CAS Number 1026582-88-6
Molecular Formula C16H22N4O2
Molecular Weight 302.37 g/mol
Appearance Crystalline solid
Solubility Soluble in ethanol (B145695) (~1 mg/ml), DMSO (~12 mg/ml), and dimethyl formamide (B127407) (~20 mg/ml). Sparingly soluble in aqueous buffers (e.g., PBS, pH 7.2, ~0.2 mg/ml).[1]

Recommended Disposal Protocol

The primary and recommended method for the disposal of RO-3 is incineration.[1] This process must be conducted by qualified personnel in a licensed facility that is equipped to handle chemical waste.

Experimental Protocol: Step-by-Step Disposal Procedure

  • Personal Protective Equipment (PPE): Before handling RO-3 for disposal, it is imperative to wear appropriate PPE. This includes safety goggles, chemical-resistant gloves, and a laboratory coat.[1]

  • Waste Collection: All waste RO-3, including any materials that have come into contact with it such as weighing boats, filter paper, and contaminated vials, must be collected in a designated and clearly labeled hazardous waste container.[1] It is crucial to ensure that the container is compatible with the chemical waste and is kept securely closed at all times.[1]

  • Preparation for Incineration: The waste material should be dissolved or mixed with a combustible solvent to facilitate complete combustion.[1] The selection of an appropriate solvent should be made in consultation with your institution's Environmental Health and Safety (EHS) office and in accordance with the policies of the designated waste disposal facility.[1]

  • Regulatory Compliance: All disposal activities must strictly adhere to federal, state, and local environmental regulations.[1] It is mandatory to consult your institution's EHS department for specific guidance to ensure full compliance.[1]

First-Aid Measures in Case of Accidental Exposure

In the event of accidental exposure to RO-3, the following first-aid measures should be taken immediately, followed by seeking prompt medical attention.[1]

  • Skin Contact: Should skin contact occur, there may be mild irritation at the site of contact.[1] The affected area should be washed thoroughly with soap and water, and any contaminated clothing should be removed.[1]

  • Eye Contact: Eye contact may result in irritation and redness.[1] Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[1]

  • Ingestion: Ingestion may cause irritation of the throat.[1] Do not induce vomiting. If the individual is conscious, their mouth should be rinsed with water. Seek immediate medical attention.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of RO-3.

cluster_prep Preparation Phase cluster_collection Collection & Containment cluster_processing Processing for Disposal cluster_disposal Final Disposal A Wear Appropriate PPE (Safety Goggles, Gloves, Lab Coat) B Identify Waste RO-3 and Contaminated Materials A->B C Collect in Designated Hazardous Waste Container B->C D Ensure Container is Compatible and Securely Closed C->D E Consult EHS for Combustible Solvent Selection D->E F Mix/Dissolve Waste with Combustible Solvent E->F G Transfer to Licensed Incineration Facility F->G

Caption: Workflow for the proper disposal of RO-3.

References

Personal protective equipment for handling Z8554052021

Author: BenchChem Technical Support Team. Date: December 2025

Product Identifier: Z8554052021 Synonyms: Compound 2021 Chemical Name: Not publicly available Molecular Formula: C₂₁H₂₁N₃S Intended Use: For research purposes only. A potent positive allosteric modulator (PAM) of the calcium-sensing receptor (CaSR) with an EC₅₀ of 3.3 nM, intended for hyperparathyroidism research.[1][2][3][4][5]

This document provides crucial, immediate safety and logistical information for handling the research compound this compound. As a potent, novel molecule with limited safety data, a cautious approach is mandatory. The following guidelines are based on best practices for handling potent, small-molecule research compounds.

Hazard Identification and Precautionary Measures

The specific toxicological properties of this compound have not been fully characterized. Due to its high potency as a CaSR modulator, it should be treated as a hazardous substance. Potential routes of exposure include inhalation, ingestion, and skin or eye contact. Standard laboratory personal protective equipment (PPE) is required at all times.

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the primary defense against exposure. The following table outlines the minimum required PPE for handling this compound.

Protection Type Specification Purpose
Hand Protection Nitrile gloves (double-gloving recommended)Prevents skin contact. Check manufacturer's data for chemical resistance to solvents like DMSO.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from splashes and airborne particles.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Not generally required for handling small quantities in solution. Use a certified respirator if creating aerosols or handling the powder outside of a containment system.Prevents inhalation of the compound, especially in powder form.

Handling and Storage

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring laboratory safety.

Operational Plan:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace within a chemical fume hood to minimize inhalation risk, especially when handling the solid form.

  • Centrifugation: Before opening the vial for the first time, centrifuge it to collect all the powder at the bottom.[3]

  • Solution Preparation: this compound is typically dissolved in a solvent such as DMSO for experimental use.[4] Prepare stock solutions in a fume hood.

  • Aliquotting: For long-term storage and to avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[4]

Storage Plan:

Form Storage Temperature Duration Notes
Powder -20°CUp to 3 yearsStore in a cool, dry place.
In Solvent (e.g., DMSO) -80°CUp to 6 monthsAvoid repeated freeze-thaw cycles.
In Solvent (e.g., DMSO) -20°CUp to 1 monthFor shorter-term storage.

General storage guidelines for compounds from MedChemExpress suggest these conditions.[4]

Disposal Plan

All materials contaminated with this compound, including empty vials, pipette tips, and gloves, must be disposed of as hazardous chemical waste.

Disposal Protocol:

  • Segregation: Do not mix this compound waste with general laboratory trash.

  • Containment: Collect all solid and liquid waste in clearly labeled, sealed containers compatible with chemical waste.

  • Labeling: Label the waste container as "Hazardous Chemical Waste" and list the contents, including this compound and any solvents.

  • Collection: Arrange for collection by your institution's Environmental Health and Safety (EHS) department for disposal via incineration in accordance with local and federal regulations.[2][6]

Mandatory Visualization: PPE Workflow

The following diagram illustrates the procedural workflow for donning and doffing Personal Protective Equipment when handling this compound. Adherence to this sequence is critical for minimizing contamination and exposure.

PPE_Workflow cluster_Donning Donning PPE (Clean Area) cluster_Handling Chemical Handling (In Fume Hood) cluster_Doffing Doffing PPE (At Exit) Don1 1. Lab Coat Don2 2. Safety Glasses / Goggles Don1->Don2 Don3 3. First Pair of Gloves Don2->Don3 Don4 4. Second Pair of Gloves Don3->Don4 Handle Handle this compound Don4->Handle Doff1 1. Outer Gloves Handle->Doff1 Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Glasses / Goggles Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4

Caption: PPE donning and doffing sequence for handling this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。